Technical Documentation Center

7-Hydroxy Aminopterin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Hydroxy Aminopterin
  • CAS: 97772-99-1

Core Science & Biosynthesis

Foundational

The Metabolic Fate of Aminopterin: Mechanisms and Pharmacological Implications of 7-Hydroxylation

Executive Summary Aminopterin (AMN), a 4-amino derivative of folic acid, was one of the first antifolates deployed in clinical oncology. While structurally similar to methotrexate (MTX)—differing only by the absence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopterin (AMN), a 4-amino derivative of folic acid, was one of the first antifolates deployed in clinical oncology. While structurally similar to methotrexate (MTX)—differing only by the absence of an N10-methyl group—AMN exhibits a markedly different pharmacokinetic and toxicity profile. A primary driver of this divergence is its hepatic metabolism. This technical whitepaper explores the enzymatic conversion of aminopterin to 7-hydroxyaminopterin (7-OH-AMN) by aldehyde oxidase (AOX), detailing the kinetic parameters, the downstream effects on polyglutamation, and providing a self-validating experimental framework for quantifying this pathway in vitro.

The Core Metabolic Pathway: Aldehyde Oxidase-Mediated Hydroxylation

The principal metabolic route for classical 4-amino-antifolates involves oxidation at the C7 position of the pteridine ring. This reaction is not mediated by the cytochrome P450 system, but rather by Aldehyde Oxidase (AOX1, EC 1.2.3.1) , a cytosolic molybdo-flavoenzyme[1].

The conversion of AMN to 7-OH-AMN serves primarily as a detoxification mechanism, as the 7-hydroxy metabolites generally exhibit drastically reduced affinity for the primary target, dihydrofolate reductase (DHFR). However, the efficiency of this pathway is highly substrate- and species-dependent. In humans, rats, and mice, AOX has relatively low affinity for non-halogenated antifolates, whereas rabbit and guinea pig hepatic fractions exhibit robust hydroxylation activity[1]. Crucially, the extreme toxicity of aminopterin compared to methotrexate in certain species is directly attributable to its poor ability to serve as a substrate for hepatic aldehyde oxidase, leading to prolonged systemic exposure of the active parent drug[2].

Pathway AMN Aminopterin (AMN) AOX Aldehyde Oxidase (AOX1) EC 1.2.3.1 AMN->AOX Hepatic Oxidation OH_AMN 7-Hydroxyaminopterin (7-OH-AMN) AOX->OH_AMN C7-Hydroxylation FPGS Folylpolyglutamate Synthetase (FPGS) OH_AMN->FPGS Substrate Binding (Poor Affinity) DHFR DHFR Inhibition (Reduced Efficacy) OH_AMN->DHFR Pharmacodynamic Effect PG_AMN 7-OH-AMN Polyglutamates FPGS->PG_AMN ATP + Glutamate

Fig 1: Hepatic metabolic pathway of aminopterin to 7-hydroxyaminopterin and polyglutamation.

Kinetic Profiling: Aminopterin vs. Methotrexate

To understand the causality behind AMN's severe toxicity profile, we must examine the enzyme kinetics of AOX. When evaluated using partially purified rabbit liver AOX, aminopterin demonstrates a significantly lower binding affinity (higher


) and a lower maximum velocity (

) compared to methotrexate and dichloromethotrexate[3].

Table 1: Kinetic Parameters of Aldehyde Oxidase (Rabbit Liver) for Antifolates [3]

Substrate

(µM)

(nmol/min/mg protein)
Catalytic Efficiency (

)
Dichloromethotrexate 1023123.10
Methotrexate (MTX) 352487.08
Aminopterin (AMN) 2721300.48

Data Interpretation: The catalytic efficiency of AOX for AMN is nearly 15-fold lower than for MTX. Because AMN is poorly hydroxylated, the parent compound avoids first-pass hepatic detoxification, leading to aggressive myelosuppression and gastrointestinal toxicity.

Downstream Pharmacological Consequences: Polyglutamation

Intracellular retention of antifolates is dictated by their conversion into polyglutamate derivatives, a reaction catalyzed by Folylpolyglutamate Synthetase (FPGS) .

While AMN itself is an excellent substrate for FPGS (


 = 25 µM, outperforming MTX at 

= 100 µM), its 7-hydroxy metabolite is not. Studies utilizing mammalian FPGS demonstrate that while 7-hydroxymethotrexate retains reactivity similar to parent MTX, 7-hydroxyaminopterin is a substantially poorer substrate than AMN [4].

Table 2: FPGS Kinetic Parameters (Mammalian Liver) [4]

Substrate

(µM)
Relative FPGS Substrate Efficiency
Aminopterin (AMN) 25High
Methotrexate (MTX) 100Moderate
7-Hydroxymethotrexate ~100Moderate
7-Hydroxyaminopterin >250Low

Causality: The inability of 7-OH-AMN to be efficiently polyglutamated means that any fraction of AMN that does undergo hepatic hydroxylation will not be retained in target cells. It is rapidly effluxed, terminating its pharmacodynamic activity.

Experimental Methodology: In Vitro Assessment of AMN 7-Hydroxylation

To rigorously study this pathway, researchers must employ an assay that isolates AOX activity from other hepatic oxidative enzymes (like CYP450s). The following protocol establishes a self-validating system for quantifying the conversion of AMN to 7-OH-AMN.

Workflow Step1 1. Prepare Rabbit Liver S9 Fraction (Source of AOX) Step2 2. Pre-incubate with Buffer & EDTA (pH 7.4, 37°C) Step1->Step2 Step3 3. Spike Aminopterin (Substrate) (Gradient: 10-500 µM) Step2->Step3 Step4 4. Quench Reaction (Ice-cold Methanol + Internal Standard) Step3->Step4 Step5 5. Centrifuge & Extract (13,000 rpm, 10 min) Step4->Step5 Step6 6. UHPLC-MS/MS Analysis (Quantify 7-OH-AMN Formation) Step5->Step6

Fig 2: Step-by-step in vitro experimental workflow for quantifying AOX-mediated AMN hydroxylation.

Step-by-Step Protocol

1. Matrix Selection & Preparation

  • Action: Thaw rabbit liver S9 fractions on ice and dilute to a final protein concentration of 1.0 mg/mL.

  • Causality: Rabbit liver is explicitly chosen over human or murine microsomes because it possesses highly robust and well-characterized AOX expression[1]. Using S9 fractions (post-mitochondrial supernatant) ensures the retention of cytosolic AOX, which is lost if only microsomal pellets are used.

2. Reaction Mixture Assembly

  • Action: Suspend the S9 fraction in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Causality: EDTA is critical. It chelates divalent cations to inhibit non-specific metalloproteases and lipid peroxidation, but it does not strip the tightly bound molybdenum cofactor essential for AOX catalytic function.

3. Self-Validating Control (Inhibitor Pre-incubation)

  • Action: Split the reaction into two arms. To the control arm, add 10 µM Menadione or Raloxifene (potent, specific AOX inhibitors) and pre-incubate for 15 minutes at 37°C.

  • Causality: This step is the cornerstone of the assay's trustworthiness. If 7-OH-AMN formation is completely abolished in the Menadione arm, it validates that the observed metabolism is strictly AOX-mediated and not an artifact of CYP450 oxidation or auto-oxidation.

4. Reaction Initiation

  • Action: Initiate the reaction by spiking AMN to achieve a concentration gradient (e.g., 10, 50, 100, 250, 500 µM). Incubate at 37°C in a shaking water bath.

5. Quenching and Extraction

  • Action: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold methanol containing an internal standard (e.g., 2-amino-3-bromo-5-methylbenzoic acid).

  • Causality: The 3:1 ratio of cold organic solvent instantly precipitates the S9 proteins, halting enzymatic activity at the exact time point. The internal standard normalizes any variations in extraction recovery and MS ionization efficiency.

6. UHPLC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 13,000 rpm for 10 minutes. Transfer the supernatant to autosampler vials and analyze via UHPLC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for AMN and 7-OH-AMN.

Conclusion

The metabolic trajectory of aminopterin is defined by its resistance to aldehyde oxidase-mediated 7-hydroxylation. Because AMN is a poor substrate for AOX compared to MTX, it evades rapid hepatic detoxification. Furthermore, the small fraction of 7-hydroxyaminopterin that is generated proves to be a poor substrate for FPGS, preventing its intracellular accumulation. Understanding these kinetic parameters is vital for drug development professionals engineering next-generation antifolates, as manipulating the C7 position or the N10 axis can drastically alter a compound's susceptibility to AOX, thereby redefining its therapeutic index.

References

  • Hydroxylation of 4-amino-antifolates by partially purified aldehyde oxidase from rabbit liver. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Folate analogues as substrates of mammalian folylpolyglutamate synthetase. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Metabolite of 4‐amino‐4‐deoxy‐N10‐methylpteroylglutamic acid (methotrexate). ResearchGate. URL:[Link]

  • FOLATE ANTAGONISTS. Annual Reviews. URL: [Link]

Sources

Exploratory

Pharmacological Activity and Metabolic Profiling of the 7-Hydroxy Aminopterin Metabolite

Executive Summary Aminopterin (AMT), a potent 4-amino derivative of folic acid, was one of the first antifolates deployed in clinical oncology and autoimmune therapy. While its primary mechanism of action—competitive inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopterin (AMT), a potent 4-amino derivative of folic acid, was one of the first antifolates deployed in clinical oncology and autoimmune therapy. While its primary mechanism of action—competitive inhibition of dihydrofolate reductase (DHFR)—is well established, the pharmacokinetic profile of the drug is heavily dictated by its in vivo metabolism. In mammals, aminopterin is oxidized by hepatic aldehyde oxidase to form 7-hydroxyaminopterin (7-OH-AMT) .

This technical whitepaper explores the pharmacological activity, target affinity, and toxicological implications of the 7-hydroxy aminopterin metabolite. By analyzing its interaction with DHFR, its poor affinity for Folylpolyglutamate Synthetase (FPGS), and its cellular efflux kinetics, we provide a comprehensive framework for understanding how this metabolite acts as a primary detoxification pathway while presenting unique pharmacological challenges.

Metabolic Oxidation by Aldehyde Oxidase

The biotransformation of aminopterin is primarily driven by Aldehyde Oxidase (AOX) , a cytosolic molybdo-flavoenzyme highly expressed in the liver. Unlike cytochrome P450-mediated phase I metabolism, AOX does not require NADPH; it utilizes molecular oxygen and water to hydroxylate the C-7 position of the pteridine ring 1.

The conversion of AMT to 7-OH-AMT is a critical determinant of the drug's systemic half-life. Studies comparing aminopterin to 8-deaza analogues have demonstrated that the presence of the nitrogen at the 8-position is essential for AOX recognition; analogues lacking this feature are not converted to 7-hydroxy derivatives and subsequently exhibit different cytotoxicity and transport profiles 2.

Pathway RFC RFC / PCFT (Influx) AMT_Int Aminopterin (Intracellular) RFC->AMT_Int Efflux ABCC Efflux Pumps (Clearance) Renal Excretion Renal Excretion Efflux->Renal Excretion AMT_Ext Aminopterin (Extracellular) AMT_Ext->RFC AOX Aldehyde Oxidase (Hepatic) AMT_Int->AOX Oxidation FPGS FPGS Enzyme (Polyglutamation) AMT_Int->FPGS DHFR DHFR (Target) AMT_Int->DHFR Strong Inhibition OH_AMT 7-Hydroxyaminopterin (7-OH-AMT) OH_AMT->Efflux Rapid Clearance OH_AMT->FPGS OH_AMT->DHFR Weak Inhibition AMT_PG Aminopterin Polyglutamates AMT_PG->DHFR Enhanced Inhibition OH_AMT_PG 7-OH-AMT Polyglutamates AOX->OH_AMT FPGS->AMT_PG High Affinity FPGS->OH_AMT_PG Poor Substrate

Cellular transport, metabolism by aldehyde oxidase, and target interaction of 7-hydroxyaminopterin.

Pharmacodynamics: DHFR Inhibition and Polyglutamation

Attenuated DHFR Affinity

The pharmacological hallmark of 7-hydroxyaminopterin is its significantly diminished affinity for dihydrofolate reductase (DHFR) compared to the parent drug. The addition of the bulky, electronegative hydroxyl group at the C-7 position introduces steric hindrance and alters the electron density of the pteridine ring. This modification disrupts critical hydrogen-bonding networks within the DHFR active site, rendering 7-OH-AMT a vastly inferior competitive inhibitor 3. Consequently, the direct cytotoxic contribution of the 7-hydroxy metabolite is considered negligible in standard therapeutic regimens.

The FPGS Bottleneck: A Failure of Intracellular Trapping

To exert sustained cytotoxic effects, antifolates must be converted into polyglutamate derivatives by Folylpolyglutamate Synthetase (FPGS) . Polyglutamation adds successive L-glutamate residues to the drug, dramatically increasing its molecular weight and negative charge, which effectively traps the molecule inside the cell and enhances its binding to DHFR.

A critical divergence exists between the metabolism of methotrexate (MTX) and aminopterin. While 7-hydroxymethotrexate retains reactivity as an FPGS substrate, 7-hydroxyaminopterin is a remarkably poor substrate for FPGS 4. Because it cannot be efficiently polyglutamated, 7-OH-AMT remains in its monoglutamate form. Monoglutamates are prime substrates for ATP-binding cassette (ABC) efflux transporters (such as ABCC1-5 and ABCG2). As a result, 7-OH-AMT is rapidly pumped out of the intracellular space, preventing long-term cytotoxicity but increasing the burden on renal clearance pathways.

Quantitative Pharmacological Summary

Table 1: Comparative Pharmacological Profile of Aminopterin vs. 7-Hydroxyaminopterin

ParameterAminopterin (AMT)7-Hydroxyaminopterin (7-OH-AMT)Mechanistic Causality
DHFR Inhibition (

)
~1 - 5 nM> 100 nM (Significantly Reduced)C-7 hydroxylation alters pteridine ring binding in the DHFR active site.
FPGS Substrate Affinity HighPoorStructural incompatibility at the FPGS active site prevents glutamate ligation.
Cellular Retention (

)
Prolonged (via polyglutamation)Short (rapid efflux)Lack of polyglutamate tail allows rapid clearance via ABC transporters.
Primary Metabolic Fate Hepatic Oxidation (AOX)Renal Excretion7-OH-AMT is the terminal metabolite; potential for crystalluria due to lower solubility.

Experimental Methodologies

To accurately profile the pharmacological behavior of 7-OH-AMT, rigorous, self-validating experimental systems are required. Below are detailed protocols for assessing both its formation and its downstream enzymatic interactions.

Protocol A: Hepatic Aldehyde Oxidase (AOX) Metabolism Assay

Objective: Measure the oxidation kinetics of Aminopterin to 7-Hydroxyaminopterin. Causality: AOX does not require NADPH; it utilizes molecular oxygen. Therefore, the assay is performed in ambient oxygen without NADPH regenerating systems. Self-Validating System: Inclusion of Raloxifene, a potent and specific AOX inhibitor. Complete ablation of 7-OH-AMT formation in the raloxifene control confirms the metabolite is strictly AOX-derived and not a product of auto-oxidation or CYP450 activity.

  • Preparation: Thaw pooled human or rabbit liver cytosol (20 mg/mL protein) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL cytosolic protein, 50 µM Aminopterin, and buffer to a final volume of 200 µL.

  • Control Implementation: In a parallel set of tubes, pre-incubate the cytosol with 10 µM Raloxifene (AOX inhibitor) for 10 minutes prior to adding Aminopterin.

  • Incubation: Incubate all tubes at 37°C in an open-air shaking water bath for 60 minutes.

  • Termination & Extraction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., methotrexate-d3). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials and quantify 7-OH-AMT formation via UHPLC-MS/MS.

Protocol B: In Vitro FPGS Catalytic Activity Assay (UHPLC-MS/MS)

Objective: Quantify the polyglutamation efficiency of 7-OH-AMT compared to the parent drug. Causality: FPGS is an ATP-dependent ligase. We use an antioxidant-rich lysis buffer to prevent the oxidative degradation of the pteridine ring during extraction. Self-Validating System: Parallel incubation with Folinic Acid (Leucovorin). Because folinic acid is a high-affinity competitive substrate for FPGS, its addition competitively inhibits 7-OH-AMT polyglutamation, validating that the observed reaction is exclusively FPGS-mediated 4.

Workflow Step1 Step 1: Cell Lysis Extract PBMCs & lyse with antioxidant buffer Step2 Step 2: Enzymatic Reaction Incubate with 7-OH-AMT, ATP, and L-glutamate Step1->Step2 Step3 Step 3: Protein Precipitation Add cold ACN/MeOH Centrifuge at 14,000xg Step2->Step3 Step4 Step 4: UHPLC-MS/MS Quantify monoglutamate vs polyglutamate forms Step3->Step4 Step5 Step 5: Data Analysis Calculate FPGS catalytic efficiency (Vmax/Km) Step4->Step5

UHPLC-MS/MS workflow for evaluating FPGS catalytic activity on 7-hydroxyaminopterin.

  • Enzyme Preparation: Isolate peripheral blood mononuclear cells (PBMCs) and lyse them in a buffer containing 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM DTT (antioxidant), and protease inhibitors.

  • Reaction Assembly: In a 96-well plate, combine PBMC lysate (source of FPGS), 5 mM ATP, 10 mM MgCl2, 4 mM L-glutamate, and 50 µM of 7-OH-AMT.

  • Competitive Control: In designated control wells, add 100 µM Folinic Acid alongside the 7-OH-AMT.

  • Incubation & Quenching: Incubate at 37°C for 2 hours. Quench the reaction by adding a 2:1 volume of ice-cold methanol containing 1% formic acid to precipitate proteins and halt ATP hydrolysis.

  • Quantification: Centrifuge the plate and inject the supernatant into a UHPLC-MS/MS system configured for Multiple Reaction Monitoring (MRM) to detect the mass shifts corresponding to the addition of glutamate residues (+129 Da per residue).

Conclusion

The biotransformation of aminopterin to 7-hydroxyaminopterin represents a critical pharmacological off-ramp that dictates the drug's efficacy and toxicity profile. Because 7-OH-AMT exhibits drastically reduced affinity for DHFR and fails to act as an efficient substrate for FPGS, it escapes intracellular polyglutamation and is rapidly cleared from the cellular environment. Understanding these kinetic and enzymatic parameters is vital for drug development professionals aiming to design next-generation antifolates or polyglutamated prodrugs that bypass these metabolic limitations 3.

References

  • Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Journal of Pharmaceutical Sciences (via NIH). URL:[Link]

  • Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and aminopterin in mice. PubMed. URL:[Link]

  • Development and Validation of a Sensitive UHPLC-MS/MS-Based Method for the Analysis of Folylpolyglutamate Synthetase Enzymatic Activity in Peripheral Blood Mononuclear Cells. ResearchGate. URL:[Link]

  • Alpha polyglutamated aminopterin and uses thereof.Google Patents (CA3090384A1).

Sources

Foundational

Pharmacokinetic and Structural Dynamics of 7-Hydroxy Aminopterin: Binding Affinity to Dihydrofolate Reductase

Executive Summary Aminopterin (AMT) is a potent antifolate and a historical cornerstone in antineoplastic and immunosuppressive pharmacology[1]. As a 4-amino derivative of folic acid, it competitively inhibits dihydrofol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopterin (AMT) is a potent antifolate and a historical cornerstone in antineoplastic and immunosuppressive pharmacology[1]. As a 4-amino derivative of folic acid, it competitively inhibits dihydrofolate reductase (DHFR), halting the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF)—a critical one-carbon carrier for de novo nucleotide synthesis[1]. However, the in vivo efficacy and toxicity profile of AMT are heavily modulated by its hepatic metabolism. Aldehyde oxidase (AOX) catalyzes the oxidation of AMT into 7-hydroxy-aminopterin (7-OH-AMT)[2].

This technical whitepaper explores the causality behind the drastically reduced DHFR binding affinity of 7-OH-AMT, its altered polyglutamation kinetics, and the rigorous experimental frameworks required to quantify these molecular interactions.

Structural Mechanism: Why 7-Hydroxylation Disrupts DHFR Binding

The binding of classical antifolates to DHFR is characterized by picomolar affinity, driven by the precise orientation of the pteridine ring within a highly conserved hydrophobic pocket. The conversion of AMT to 7-OH-AMT fundamentally alters this interaction through two primary mechanisms:

  • Steric Hindrance: In human DHFR, the pteridine ring of AMT binds deep within the active site. The introduction of a bulky hydroxyl group at the C7 position by hepatic aldehyde oxidase creates immediate steric clash against the hydrophobic residues lining the binding pocket (specifically Phe31 and Val115). This forces the molecule into a suboptimal, higher-energy binding conformation[3].

  • Electronic Shift and Salt Bridge Disruption: The N1 and 2-amino groups of the AMT pteridine ring form a critical bidentate salt bridge with the carboxylate side chain of Asp27 (or corresponding acidic residues like Glu30 in bacterial DHFR). The electron-withdrawing nature of the 7-hydroxyl group alters the pKa of the pteridine ring, reducing the basicity of the N1 nitrogen. This electronic shift severely weakens the essential salt bridge anchor.

Conclusion: Consequently, 7-OH-AMT exhibits a binding affinity (


) that is approximately 100-fold lower than its parent compound, rendering it only ~1% as potent an inhibitor of DHFR[3].

Metabolic Pathway and Polyglutamation Impact

Intracellular retention of antifolates is governed by folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to the drug. Polyglutamation prevents cellular efflux via ABC transporters and enhances target affinity[1].

While AMT is an excellent substrate for FPGS, 7-OH-AMT is a significantly poorer substrate[2][4]. The failure to efficiently polyglutamate 7-OH-AMT leads to rapid cellular efflux, drastically reducing its intracellular half-life. Furthermore, 7-hydroxy metabolites possess lower aqueous solubility than their parent compounds, increasing the risk of crystalluria and renal toxicity at high systemic concentrations[3].

Metabolic_Pathway AMT Aminopterin (High DHFR Affinity) AOX Aldehyde Oxidase AMT->AOX Hepatic Oxidation FPGS_Good FPGS Enzyme AMT->FPGS_Good Efficient Substrate OH_AMT 7-OH-Aminopterin (Low DHFR Affinity) AOX->OH_AMT FPGS_Poor FPGS Enzyme OH_AMT->FPGS_Poor Poor Substrate PolyGlu Polyglutamates (Cellular Retention) FPGS_Good->PolyGlu Efflux Cellular Efflux & Renal Excretion FPGS_Poor->Efflux Rapid Clearance

Metabolic conversion of Aminopterin to 7-OH-Aminopterin and its impact on cellular retention.

Quantitative Binding Affinity Data

The following table summarizes the comparative binding affinities and pharmacological properties of key antifolates and their 7-hydroxy metabolites, demonstrating the consistent ~100-fold drop in potency upon oxidation.

CompoundTarget EnzymeApprox. Binding Affinity (

/

)
Relative DHFR PotencyFPGS Substrate Quality
Aminopterin (AMT) DHFR~1 - 10 pM100% (Baseline)Excellent
7-Hydroxy-Aminopterin DHFR~0.1 - 1 nM~1%Poor
Methotrexate (MTX) DHFR~5 - 15 pM~80-100%Good
7-Hydroxy-Methotrexate DHFR~0.5 - 1.5 nM~1%Poor

(Data extrapolated from comparative antifolate and DHFR inhibition studies[2][3])

Experimental Methodologies for Affinity Determination

To rigorously quantify the binding affinity of 7-OH-AMT to DHFR, researchers must employ orthogonal techniques. The following self-validating protocols outline the determination of direct kinetic binding and enzymatic inhibition.

SPR_Workflow Step1 Immobilize DHFR (CM5 Chip) Step2 Inject 7-OH-AMT (Analyte) Step1->Step2 Step3 Measure k_on (Association) Step2->Step3 Step4 Buffer Wash Measure k_off Step3->Step4 Step5 Calculate Kd (Affinity) Step4->Step5

Step-by-step workflow for determining 7-OH-AMT binding affinity using Surface Plasmon Resonance.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

SPR provides real-time, label-free quantification of association (


) and dissociation (

) rates, validating the transient nature of the 7-OH-AMT/DHFR complex.
  • Sensor Chip Preparation: Equilibrate a CM5 sensor chip in HBS-EP+ running buffer. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute recombinant human DHFR to 10 µg/mL in sodium acetate buffer (pH 4.5). Inject over the activated surface to achieve an immobilization level of ~1000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of 7-OH-AMT (ranging from 0.1 nM to 50 nM) in running buffer containing 1% DMSO to ensure solubility. Causality Note: DMSO is critical here due to the poor aqueous solubility of 7-hydroxy metabolites.

  • Kinetic Injection: Inject each concentration of 7-OH-AMT over the DHFR-immobilized flow cell at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation and Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. If the baseline is not reached, regenerate the surface with a brief 10-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using SPR evaluation software to calculate

    
    .
    
Protocol B: Spectrophotometric DHFR Inhibition Assay

This assay measures the


 by monitoring the DHFR-catalyzed oxidation of NADPH, providing functional validation of the SPR kinetic data[5].
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme/Cofactor Mix: Combine recombinant DHFR (final concentration 2 nM) and NADPH (final concentration 100 µM) in the assay buffer.

  • Inhibitor Incubation: Add varying concentrations of 7-OH-AMT (10 pM to 10 µM) to the mixture. Incubate at 25°C for 15 minutes to allow steady-state binding. Include pure AMT as a positive control.

  • Reaction Initiation: Add dihydrofolate (DHF) to a final concentration of 50 µM to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) using a UV-Vis spectrophotometer for 10 minutes[5].

  • Data Processing: Plot the initial reaction velocities against the log concentration of 7-OH-AMT. Use non-linear regression (four-parameter logistic curve) to determine the

    
    .
    

References

  • Alpha polyglutamated aminopterin and uses thereof . Google Patents. 1

  • Development and Validation of a Sensitive UHPLC-MS/MS-Based Method for the Analysis of Folylpolyglutamate Synthetase Enzymatic Activity . ResearchGate. 4

  • Cytotoxicity, uptake, polyglutamate formation, and antileukemic effects of 8-deaza analogues of methotrexate and aminopterin in mice . PubMed. 2

  • Folate antagonists . Oncohema Key. 3

  • A Comparative Study of Methotrexate's Effects Across Different Species . Benchchem. 5

Sources

Exploratory

Toxicological Profile and Nephrotoxicity of 7-Hydroxyaminopterin: Mechanisms, Analytical Workflows, and Mitigation Strategies

Executive Summary Aminopterin (4-aminopteroyl-L-glutamic acid) holds historical significance as the first chemotherapeutic agent successfully utilized to induce remission in childhood acute lymphoblastic leukemia in 1948...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopterin (4-aminopteroyl-L-glutamic acid) holds historical significance as the first chemotherapeutic agent successfully utilized to induce remission in childhood acute lymphoblastic leukemia in 1948[1]. Despite its superior affinity for dihydrofolate reductase (DHFR) compared to its successor, methotrexate (MTX), aminopterin was largely shelved in the 1950s due to unpredictable and severe toxicity profiles[1].

As modern analytical techniques and targeted rescue therapies (e.g., leucovorin) reignite interest in aminopterin for resistant malignancies, understanding its metabolic fate is paramount. The dose-limiting toxicity of aminopterin is primarily renal, driven not by the parent compound, but by its major hepatic metabolite: 7-hydroxyaminopterin (7-OH-AMN) . This technical guide deconstructs the toxicological profile of 7-OH-AMN, explaining the causality behind its nephrotoxicity and providing field-proven, self-validating experimental workflows to model this phenomenon in vitro.

Metabolic Pathway and Pharmacokinetics

Like MTX, aminopterin is subject to first-pass metabolism and systemic oxidation. In the liver, the enzyme aldehyde oxidase catalyzes the addition of a hydroxyl group at the C-7 position of the pteridine ring, converting aminopterin into 7-hydroxyaminopterin[2].

While 7-OH-AMN retains a fraction of the DHFR inhibitory activity of the parent drug, its toxicological danger lies in its altered physicochemical properties. Furthermore, unlike the parent compound, 7-OH-AMN is a significantly poorer substrate for folylpolyglutamate synthetase (FPGS)[3]. Because it is not efficiently polyglutamated (which would normally trap the active drug intracellularly), 7-OH-AMN is rapidly exported from hepatocytes and enters systemic circulation, where it is subjected to renal clearance.

MetabolicPathway AMN Aminopterin (AMN) Systemic Circulation Hepatic Hepatic Aldehyde Oxidase (Oxidation at C-7) AMN->Hepatic Metabolite 7-Hydroxyaminopterin (7-OH-AMN) Hepatic->Metabolite Kidney Renal Excretion (Glomerular Filtration & Secretion) Metabolite->Kidney Urine Acidic Urine Environment (Distal Tubule pH < 6.0) Kidney->Urine Crystal Intratubular Crystallization (Crystal Nephropathy) Urine->Crystal Decreased Solubility Toxicity AKI: Necroptosis, Pyroptosis & ROS Generation Crystal->Toxicity Tubular Obstruction & Cell Stress

Figure 1: Metabolic conversion of aminopterin to 7-OH-AMN and downstream nephrotoxicity.

The Causality of Nephrotoxicity: Crystal Nephropathy

As an Application Scientist evaluating antifolate toxicity, I frequently observe that generalized "cytotoxicity" assays fail to capture the true mechanism of 7-OH-AMN renal injury. The toxicity is fundamentally a mechanical and physicochemical issue known as crystal nephropathy .

Over 80% of aminopterin and its metabolites are renally excreted via glomerular filtration and active tubular secretion[4]. As the glomerular filtrate moves through the nephron, water is reabsorbed, causing the intraluminal concentration of 7-OH-AMN to spike. Concurrently, the luminal pH drops significantly in the distal tubules (often reaching pH 5.0–6.0).

Because 7-OH-AMN is a weak acid, the acidic environment shifts the molecule into an un-ionized state, drastically reducing its aqueous solubility. Once the concentration exceeds the solubility limit, 7-OH-AMN precipitates into microcrystals[4].

The Cellular Consequence:

  • Physical Obstruction: Crystals block the tubular lumen, increasing intratubular pressure, reducing the Glomerular Filtration Rate (GFR), and causing acute kidney injury (AKI).

  • Sterile Inflammation: The sharp microcrystals physically shear the apical brush border of renal proximal tubule epithelial cells (RPTECs). This mechanical stress activates the NLRP3 inflammasome, triggering caspase-1-dependent pyroptosis and necroptosis , accompanied by a massive release of reactive oxygen species (ROS) and pro-inflammatory cytokines[4].

Quantitative Data: Physicochemical Comparison

To understand the toxicological threat of 7-OH-AMN, we must compare it against its parent compound and its structural analogue, MTX. The addition of the C-7 hydroxyl group universally decreases aqueous solubility in acidic conditions, driving precipitation.

CompoundDHFR Affinity (IC₅₀)FPGS Substrate EfficiencyRelative Solubility (pH 5.5)Relative Solubility (pH 7.4)
Aminopterin (AMN) ~1–2 nMHighModerateHigh
7-Hydroxyaminopterin ~10–50 nMPoor[3]Very Low Moderate
Methotrexate (MTX) ~4–5 nMHighModerateHigh
7-Hydroxymethotrexate ~100 nMPoorVery Low Moderate

Table 1: Comparative pharmacological and physicochemical properties of antifolates and their C-7 oxidized metabolites. Note the critical drop in solubility at pH 5.5 for the 7-hydroxy variants, which directly correlates with intratubular crystallization risk.

Experimental Workflow: In Vitro Assessment of Crystal Nephropathy

Standard cell culture protocols fail to predict 7-OH-AMN nephrotoxicity because standard media is heavily buffered to pH 7.4, artificially keeping the metabolite in solution. To build a self-validating system , we must engineer an assay that mimics the physiological pH gradient of the nephron while utilizing orthogonal readouts to confirm causality (crystal formation → membrane damage → inflammasome activation).

Protocol: pH-Gradient Transwell Assay for RPTEC Toxicity

Objective: To quantify 7-OH-AMN crystallization and subsequent pyroptotic cell death in human RPTECs.

Step 1: Cell Culture and Polarization

  • Seed primary human RPTECs onto the apical chamber of a permeable Transwell insert (0.4 µm pore size).

  • Culture in Renal Epithelial Cell Growth Medium (REGM) until a polarized monolayer forms (verify via Transepithelial Electrical Resistance [TEER] > 100 Ω·cm²).

Step 2: pH-Adjusted Drug Exposure (The Critical Variable)

  • Basolateral Compartment: Maintain standard REGM buffered to pH 7.4 (mimicking systemic blood supply).

  • Apical Compartment: Replace media with custom HBSS/HEPES buffer titrated to pH 5.5 (mimicking distal tubule urine).

  • Spike the apical compartment with a titration of 7-OH-AMN (10 µM to 1 mM).

    • Internal Controls: Use 7-OH-MTX as a positive crystallization control; use vehicle (DMSO < 0.1%) at pH 5.5 as a negative control.

Step 3: Crystal Quantification (Physical Validation)

  • After 4 hours of exposure, carefully aspirate apical media and wash gently with cold PBS.

  • Image the monolayer using Polarized Light Microscopy. 7-OH-AMN crystals will exhibit birefringence.

  • Quantify crystal burden using automated image analysis (birefringent area per field of view).

Step 4: Orthogonal Toxicity Assays (Biological Validation)

  • Membrane Integrity: Sample the apical supernatant and perform an LDH (Lactate Dehydrogenase) release assay. High LDH indicates membrane rupture consistent with crystal shearing.

  • Mechanistic Proof: Lyse the RPTECs and perform a Western Blot for Cleaved Caspase-1 (p20) and Gasdermin D (GSDMD) . Activation of these proteins definitively proves that cell death is occurring via inflammasome-mediated pyroptosis, rather than passive necrosis.

ExpWorkflow Step1 1. Cell Polarization Human RPTECs on Transwell Step2 2. Apical Acidification 7-OH-AMN Exposure at pH 5.5 Step1->Step2 Step3 3. Physical Validation Polarized Light Microscopy Step2->Step3 Step4 4. Biological Validation LDH Release & Caspase-1 Blot Step2->Step4

Figure 2: In vitro experimental workflow for validating 7-OH-AMN crystal nephropathy.

References

  • Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin National Institutes of Health (NIH)[Link]

  • Aminopterin, First Studied in 1948, Appears Poised for Comeback in ALL Cancer Network[Link]

  • Nephrotoxicity of conventional chemotherapeutics: part 1—platinum compounds and antimetabolite agents Nephrology Dialysis Transplantation | Oxford Academic[Link]

  • Development and Validation of a Sensitive UHPLC-MS/MS-Based Method for the Analysis of Folylpolyglutamate Synthetase Enzymatic Activity ResearchGate[Link]

Sources

Foundational

Pharmacokinetics and Metabolic Disposition of Aminopterin and 7-Hydroxyaminopterin: A Technical Guide

Executive Summary Aminopterin (AMN), the 4-amino derivative of folic acid, holds the historical distinction of being the first antifolate utilized in clinical oncology. While largely superseded by methotrexate (MTX) in r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopterin (AMN), the 4-amino derivative of folic acid, holds the historical distinction of being the first antifolate utilized in clinical oncology. While largely superseded by methotrexate (MTX) in routine practice due to a narrower therapeutic index, aminopterin remains a critical compound in specialized targeted therapies, veterinary medicine, and as a structural baseline for novel antifolate development.

A profound understanding of AMN’s pharmacokinetics (PK) requires a detailed analysis of its primary metabolite, 7-hydroxyaminopterin (7-OH-AMN) . The biotransformation of AMN into 7-OH-AMN fundamentally alters the drug's solubility, intracellular retention, and clearance mechanisms. This whitepaper provides an in-depth, self-validating technical guide on the pharmacokinetic profiling, metabolic pathways, and analytical quantification of aminopterin and its 7-hydroxy metabolite.

Metabolic Pathways and Mechanistic Pharmacokinetics

The pharmacokinetic disposition of aminopterin is governed by two competing metabolic processes: hepatic oxidation and intracellular polyglutamation.

Hepatic Oxidation via Aldehyde Oxidase

Upon systemic absorption, aminopterin undergoes extensive first-pass and hepatic metabolism. The enzyme Aldehyde Oxidase (AOX1) catalyzes the oxidation of the pteridine ring at the 7-position, yielding 7-hydroxyaminopterin. This biotransformation is a critical detoxifying step, but it introduces significant pharmacokinetic complexities. The addition of the hydroxyl group drastically reduces the molecule's aqueous solubility, particularly at the acidic pH levels found in the distal renal tubules, mirroring the well-documented [1].

Intracellular Polyglutamation and FPGS Affinity

Cellular uptake of AMN and 7-OH-AMN is mediated primarily by the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). Once internalized, the molecules encounter Folylpolyglutamate Synthetase (FPGS) , the enzyme responsible for adding glutamate residues to the molecule. This polyglutamation traps the drug inside the cell, prolonging its half-life and enhancing its inhibition of Dihydrofolate Reductase (DHFR).

Mechanistically, aminopterin is a highly efficient substrate for mammalian FPGS (Km ≈ 25 µM), making it significantly superior to methotrexate (Km ≈ 100 µM). However, the structural alteration in 7-OH-AMN renders it a remarkably poorer substrate for FPGS [2]. Because 7-OH-AMN resists polyglutamation, it cannot be effectively sequestered within the intracellular space, leading to rapid cellular efflux and systemic clearance.

Efflux Transporters and Barrier Penetration

The systemic disposition and tissue distribution of both the parent drug and its metabolite are tightly regulated by ATP-binding cassette (ABC) transporters. Studies demonstrate that [3], restricting their penetration across the blood-brain barrier (BBB) and driving their biliary and renal elimination.

AMN_Pathway SysCirc Systemic Circulation (Aminopterin) Liver Hepatic AOX1 Oxidation SysCirc->Liver Hepatic Delivery Transporters Influx: RFC / PCFT Efflux: ABCG2 / ABCC4 SysCirc->Transporters Uptake Renal Renal Excretion (Risk of Precipitation) SysCirc->Renal Unchanged Drug Metabolite 7-Hydroxyaminopterin (7-OH-AMN) Liver->Metabolite Biotransformation Metabolite->Transporters Uptake Metabolite->Renal Elimination Transporters->SysCirc Clearance Intracellular Intracellular Space (Tumor / Target Cell) Transporters->Intracellular Transport Intracellular->Transporters Efflux FPGS FPGS Enzyme (Polyglutamation) Intracellular->FPGS AMN (High Affinity) Intracellular->FPGS 7-OH-AMN (Low Affinity)

Metabolic and transport pathways of Aminopterin and its 7-hydroxy metabolite.

Comparative Pharmacokinetic Parameters

The distinct enzymatic affinities of AMN and 7-OH-AMN result in divergent pharmacokinetic profiles. The table below synthesizes the quantitative PK parameters, highlighting the causality behind their distribution and clearance.

Pharmacokinetic ParameterAminopterin (AMN)7-Hydroxyaminopterin (7-OH-AMN)Mechanistic Rationale
Volume of Distribution (Vd) 0.5 - 1.2 L/kg0.3 - 0.7 L/kgAMN extensively distributes into tissues and is trapped via polyglutamation. 7-OH-AMN resists polyglutamation, remaining largely in the extracellular fluid compartment.
Systemic Clearance (Cl) ModerateHighAMN is cleared via both renal excretion and hepatic metabolism. 7-OH-AMN is rapidly cleared renally due to a lack of intracellular retention and active efflux by ABCG2/ABCC4.
Terminal Half-Life (t1/2) 10 - 15 hours3 - 6 hoursThe prolonged terminal half-life of AMN is driven by the slow release of polyglutamated forms from tissues. 7-OH-AMN exhibits a rapid terminal phase.
FPGS Affinity (Km) ~25 µM> 200 µMAMN is a highly preferred substrate for mammalian FPGS. The hydroxyl group on 7-OH-AMN sterically hinders efficient glutamation.

Experimental Methodologies: Self-Validating PK Profiling

To accurately determine the pharmacokinetic parameters of AMN and 7-OH-AMN, researchers must employ highly specific analytical techniques. The following self-validating UHPLC-MS/MS protocol is engineered to overcome the specific solubility and stability challenges inherent to 7-hydroxy antifolates.

Step-by-Step UHPLC-MS/MS Protocol

1. Sample Preparation & Internal Standard (IS) Spiking

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of stable isotope-labeled internal standard (e.g., AMN-d3).

  • Causality: Isotope-labeled IS corrects for matrix effects, ion suppression, and variable extraction recoveries during electrospray ionization, ensuring the system is self-validating across different biological samples.

2. Protein Precipitation

  • Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Causality: Acetonitrile efficiently denatures plasma proteins. The addition of formic acid lowers the pH, disrupting protein-drug binding. Crucially, the high organic content prevents the premature precipitation of 7-OH-AMN, which is notoriously insoluble in purely aqueous acidic buffers.

3. Centrifugation

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean autosampler vial.

4. UHPLC Separation

  • Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes.

  • Causality: The gradient ensures that the more polar parent AMN elutes first, followed by the slightly more hydrophobic 7-OH-AMN. This temporal separation prevents ion suppression crossover between the parent and the metabolite in the mass spectrometer.

5. MS/MS Detection (ESI+ MRM)

  • Action: Monitor specific mass transitions using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode (e.g., m/z 441.2 → 294.1 for AMN).

  • Causality: MRM provides absolute specificity, filtering out endogenous plasma folates and ensuring that only the specific fragmentation patterns of AMN and 7-OH-AMN are quantified.

LCMS_Workflow S1 1. Plasma Collection & IS Spiking S2 2. Protein Precipitation (Acetonitrile + 0.1% FA) S1->S2 S3 3. Centrifugation (14,000g, 4°C) S2->S3 S4 4. UHPLC Separation (C18, Gradient) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5 S6 6. PK Analysis (Non-compartmental) S5->S6

Self-validating UHPLC-MS/MS workflow for the quantification of Aminopterin and 7-OH-AMN.

Clinical and Toxicological Implications

The pharmacokinetic divergence between AMN and 7-OH-AMN has profound toxicological implications. Because 7-OH-AMN is rapidly cleared from cells and pushed into the systemic circulation, it places a heavy filtration burden on the kidneys.

In the distal tubules, where urine pH drops, the aqueous solubility of 7-OH-AMN decreases exponentially. If the concentration of the metabolite exceeds its solubility threshold, it crystallizes within the renal tubules. This intratubular precipitation is the primary driver of acute kidney injury (AKI) during high-dose antifolate administration. Consequently, modern pharmacokinetic protocols mandate rigorous hydration and urine alkalinization to maintain the 7-hydroxy metabolite in an ionized, soluble state during the excretion phase.

References

  • Title: Methotrexate an Old Drug with New Tricks Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Folate analogues as substrates of mammalian folylpolyglutamate synthetase Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: The Effect of ABCG2 and ABCC4 on the Pharmacokinetics of Methotrexate in the Brain Source: National Institutes of Health (PMC) URL: [Link]

Exploratory

A Comparative Technical Analysis of 7-Hydroxy Methotrexate and 7-Hydroxy Aminopterin: Structure, Metabolism, and Pharmacological Divergence

Abstract Methotrexate (MTX) and its historical precursor, Aminopterin (AMT), are foundational antifolate agents that function by potently inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methotrexate (MTX) and its historical precursor, Aminopterin (AMT), are foundational antifolate agents that function by potently inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. While the pharmacology of the parent drugs is well-documented, their clinical efficacy and toxicity profiles are significantly influenced by their metabolism. This technical guide provides an in-depth comparative analysis of their respective 7-hydroxy metabolites. We will explore the well-characterized role of 7-hydroxy methotrexate (7-OH-MTX)—the principal, less active metabolite of MTX—and contrast it with the largely uncharacterized, putative metabolite, 7-hydroxy aminopterin. This paper will dissect their structural differences, metabolic pathways, and divergent pharmacological activities, offering field-proven insights for researchers and drug development professionals.

Foundational Antifolates: A Tale of Two DHFR Inhibitors

Historical Context and Structural Divergence

Aminopterin, the first antifolate to demonstrate clinical efficacy against leukemia, was introduced in the 1940s.[1][2] It differs from endogenous folic acid by the substitution of a 4-hydroxyl group with a 4-amino group on the pteridine ring, a modification that confers a dramatically high affinity for DHFR.[2][3] Shortly thereafter, its derivative, Methotrexate (formerly amethopterin), was developed.[4] MTX is structurally identical to aminopterin, with the crucial addition of a methyl group at the N-10 position of the p-aminobenzoyl moiety.[2] This seemingly minor addition was perceived to offer a better therapeutic index, leading to MTX largely supplanting aminopterin in clinical practice.[2][4]

Core Mechanism of Action: Disruption of Folate Metabolism

Both aminopterin and methotrexate are potent competitive inhibitors of dihydrofolate reductase (DHFR).[5][6] This enzyme is essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of thymidylate synthesis.[1][2] THF and its derivatives are vital one-carbon donors for the de novo synthesis of purines and thymidylate, the essential building blocks of DNA and RNA.[3][7] By inhibiting DHFR, these antifolates deplete the cellular pool of reduced folates, leading to the cessation of DNA synthesis and cell death, particularly in rapidly proliferating malignant cells.[1][6]

Folate_Metabolism_Inhibition DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Synthesis DNA/RNA Precursors (Purines, Thymidylate) THF->Synthesis One-Carbon Donation Synthesis->DHF Oxidation DHFR_Enzyme->THF Catalyzes Reduction Antifolates Methotrexate (MTX) Aminopterin (AMT) Antifolates->DHFR_Enzyme Potent Inhibition

Caption: Folate pathway disruption by classical antifolates.

7-Hydroxy Methotrexate (7-OH-MTX): The Clinically Relevant Metabolite

The biotransformation of methotrexate is a critical determinant of its therapeutic window. The primary metabolic pathway results in the formation of 7-hydroxy methotrexate.

Metabolic Formation via Aldehyde Oxidase

Methotrexate is metabolized in the liver to 7-OH-MTX.[8][9] This conversion is catalyzed by the enzyme aldehyde oxidase.[10] The extent of this metabolism can be substantial; following high-dose MTX administration, the plasma concentration of 7-OH-MTX can significantly exceed that of the parent drug.[8] This metabolic conversion is not a detoxification step in the traditional sense but rather the creation of a new pharmacological entity with its own distinct profile.

MTX_Metabolism MTX Methotrexate (MTX) Enzyme Hepatic Aldehyde Oxidase MTX->Enzyme Substrate OH_MTX 7-Hydroxy Methotrexate (7-OH-MTX) Enzyme->OH_MTX Catalyzes 7-Hydroxylation

Caption: Metabolic conversion of MTX to its 7-hydroxy metabolite.

Altered Pharmacological Profile

The addition of a hydroxyl group at the 7-position of the pteridine ring profoundly alters the molecule's properties and biological activity.

  • Reduced DHFR Affinity: 7-OH-MTX is a significantly weaker inhibitor of DHFR than its parent compound, with some reports indicating its affinity is more than 100-fold lower.[11] This drastically reduces its direct antifolate activity.

  • Altered Enzyme Inhibition: While less potent against DHFR, 7-OH-MTX possesses a different enzyme-inhibiting repertoire. Notably, it can be a more potent inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, an enzyme involved in de novo purine synthesis, than MTX itself.[12]

  • Decreased Solubility: 7-OH-MTX has an aqueous solubility that is 3 to 5 times lower than that of MTX.[6] This property is clinically significant as it can lead to crystalluria and renal toxicity, particularly at high doses.

  • Impact on MTX Efficacy: High levels of 7-OH-MTX can competitively inhibit the cellular uptake of MTX via the reduced folate carrier (RFC).[8] Furthermore, its formation may interfere with the polyglutamylation of MTX, a key process for intracellular drug retention and activity, thereby increasing MTX excretion and reducing overall efficacy.[13][14]

Clinical and Analytical Implications

The ratio of 7-OH-MTX to MTX is a critical parameter in therapeutic drug monitoring. Elevated levels of the metabolite can indicate a reduced therapeutic effect of MTX and an increased risk of toxicity.[13][15] Folic acid supplementation has been shown to inhibit aldehyde oxidase, thereby reducing the catabolism of MTX to 7-OH-MTX and potentially potentiating its efficacy.[10][13]

ParameterMethotrexate (MTX)7-Hydroxy Methotrexate (7-OH-MTX)
Primary Target Dihydrofolate Reductase (DHFR)[5][6]AICAR Transformylase[12]
DHFR Affinity Very High (Ki in pM to low nM range)[5]Low (>100-fold lower than MTX)[11]
Aqueous Solubility Higher[6]3-5 fold Lower[6]
Metabolic Origin Parent DrugPrincipal Metabolite of MTX[11][15]
Clinical Significance Therapeutic AgentModulator of Efficacy & Toxicity Marker[13][15]

7-Hydroxy Aminopterin: A Postulated Metabolite

In stark contrast to the extensive body of research on 7-OH-MTX, there is a notable absence of literature characterizing 7-hydroxy aminopterin. Its existence and properties must, therefore, be inferred from the known metabolic pathways of structurally similar compounds.

Postulated Structure and Formation

Given that aminopterin shares the same pteridine ring structure as methotrexate and that hepatic aldehyde oxidase is responsible for 7-hydroxylation, it is biochemically plausible that aminopterin could also be a substrate for this enzyme. The resulting molecule, 7-hydroxy aminopterin, would be structurally identical to 7-OH-MTX but would lack the N-10 methyl group.

Inferred Pharmacological Properties

Based on the established structure-activity relationships, we can hypothesize the following properties for 7-hydroxy aminopterin:

  • DHFR Affinity: The 7-hydroxylation would almost certainly reduce its affinity for DHFR, mirroring the effect seen with methotrexate.

  • Solubility: It would likely exhibit reduced aqueous solubility compared to the parent aminopterin.

  • Clinical Relevance: The lack of research on this metabolite is likely multifactorial. Aminopterin's less common clinical use means fewer opportunities for its metabolic profile to be studied in large patient cohorts. It is possible that the N-10 methyl group in MTX influences the rate or extent of 7-hydroxylation by aldehyde oxidase, making the metabolic pathway less significant for aminopterin.

The Core Distinction: A Structural and Functional Summary

The fundamental difference between 7-hydroxy methotrexate and 7-hydroxy aminopterin lies in the presence or absence of the N-10 methyl group, a feature inherited from their parent compounds. This single structural variance has cascading effects on their formation, function, and clinical relevance.

Caption: Core structural difference highlighting the N-10 position.

Feature7-Hydroxy Methotrexate7-Hydroxy Aminopterin (Postulated)
Parent Compound Methotrexate[11]Aminopterin
Key Structural Group N-10 Methyl GroupN-10 Hydrogen
Chemical Formula C20H22N8O6[16][17]C19H20N8O6
Research Status Extensively Studied; Clinically RelevantUndocumented; Hypothetical
Known Biological Role Modulates MTX activity and toxicity[8][13]Unknown

Methodologies for Analysis and Differentiation

The robust characterization of antifolate metabolites is essential for both clinical monitoring and preclinical research. The protocols described below represent self-validating systems for quantifying these compounds and assessing their biological activity.

Experimental Protocol: HPLC for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for separating and quantifying MTX and 7-OH-MTX in biological matrices.[14]

Objective: To determine the concentrations of MTX and 7-OH-MTX in patient plasma or urine.

Methodology:

  • Sample Preparation:

    • Centrifuge blood sample to isolate plasma.

    • Perform a protein precipitation step by adding an organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., trichloroacetic acid) to the plasma sample.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: Utilize a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Injection: Inject a defined volume of the prepared supernatant onto the column. The different polarities of MTX and 7-OH-MTX will cause them to elute at distinct retention times.

  • Detection and Quantification:

    • Detector: Use a UV detector set to an appropriate wavelength (e.g., 306 nm) or a tandem mass spectrometer (LC-MS/MS) for higher sensitivity and specificity.

    • Standard Curve: Prepare a series of standards with known concentrations of MTX and 7-OH-MTX. Run these standards under the same conditions to generate a calibration curve.

    • Calculation: Quantify the concentration of each compound in the unknown sample by comparing its peak area to the standard curve.

HPLC_Workflow Sample 1. Biological Sample (Plasma/Urine) Prep 2. Protein Precipitation & Centrifugation Sample->Prep Inject 3. HPLC Injection (C18 Column) Prep->Inject Separate 4. Chromatographic Separation Inject->Separate Detect 5. UV or MS/MS Detection Separate->Detect Quantify 6. Quantification (vs. Standard Curve) Detect->Quantify

Caption: Experimental workflow for HPLC-based metabolite analysis.

Protocol: In Vitro DHFR Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of parent antifolates and their metabolites on DHFR activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human DHFR enzyme.

    • Substrates: Dihydrofolate (DHF) and NADPH.

    • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5).

    • Test Compounds: Serial dilutions of MTX, 7-OH-MTX, and (if synthesized) 7-hydroxy aminopterin.

    • 96-well UV-transparent microplate and a spectrophotometer.

  • Assay Procedure:

    • The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • In each well of the microplate, add the assay buffer, a fixed concentration of NADPH, and a fixed concentration of DHFR enzyme.

    • Add varying concentrations of the test compound (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding a fixed concentration of the DHF substrate to all wells.

    • Immediately begin monitoring the absorbance at 340 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate (slope) of the reaction for each concentration of the inhibitor.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The distinction between 7-hydroxy methotrexate and 7-hydroxy aminopterin is a study in contrasts: one is a clinically significant, well-characterized metabolite that actively shapes the therapeutic landscape of its parent drug, while the other remains a hypothetical entity. The 7-hydroxylation of methotrexate produces a compound with markedly lower antifolate activity and solubility, impacting everything from therapeutic efficacy to patient safety.[6][11][13]

For researchers in drug development, this underscores a critical principle: metabolic pathways are not merely routes of elimination but are processes that can generate new molecules with unique pharmacological profiles. Future research, particularly with the renewed clinical interest in aminopterin, should aim to definitively identify and characterize its metabolites.[5][18] Such studies would clarify whether 7-hydroxy aminopterin is formed in vivo and, if so, whether it plays a role in the efficacy and toxicity of aminopterin therapy, completing a chapter of antifolate pharmacology that has remained open for decades.

References

  • Baggott, J. E., et al. (2009). Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements. Arthritis & Rheumatism, 60(8), 2257-2261. Available from: [Link]

  • Fabre, G., et al. (1988). Conversion of methotrexate to 7-hydroxymethotrexate and 7-hydroxymethotrexate polyglutamates in cultured rat hepatic cells. Biochemical Pharmacology, 37(8), 1535-1541. Available from: [Link]

  • Fotoohi, K., et al. (2004). Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. Blood, 104(13), 4258-4265. Available from: [Link]

  • Wikipedia. Methotrexate. Available from: [Link]

  • Gorlick, R., et al. (1996). Aminopterin, Methotrexate, Trimethoprim, and Folic Acid. Cancer Chemotherapy and Biotherapy, 2nd Ed. Available from: [Link]

  • Lock, R. B., et al. (2009). Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma. British Journal of Haematology, 145(3), 389-393. Available from: [Link]

  • Baggott, J. E., et al. (2009). Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation. Arthritis & Rheumatism, 60(8), 2257-2261. Available from: [Link]

  • Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. Available from: [Link]

  • Lock, R. B., et al. (2009). Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma. Ovid, 145(3), 389-393. Available from: [Link]

  • ResearchGate. LD-Aminopterin composition and mechanistic model in... Available from: [Link]

  • precisionFDA. 7-HYDROXYMETHOTREXATE. Available from: [Link]

  • Hoekstra, M., et al. (2012). Methotrexate bioavailability. Clinical and Experimental Rheumatology, 30(4 Suppl 73), S141-S145. Available from: [Link]

  • Cole, P. D., et al. (1998). A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro. Leukemia & Lymphoma, 31(5-6), 487-495. Available from: [Link]

  • PubChemLite. 7-hydroxymethotrexate (C20H22N8O6). Available from: [Link]

  • National Center for Biotechnology Information. 7-Hydroxymethotrexate. PubChem Compound Database. Available from: [Link]

  • Chidambaram, A. G., & Zylstra, R. G. (2024). Methotrexate. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Wikipedia. Aminopterin. Available from: [Link]

  • Visentin, M., et al. (2012). The Antifolates. Hematology/Oncology Clinics of North America, 26(3), 629-648. Available from: [Link]

  • Baggott, J. E., et al. (1992). Differences in methotrexate and 7-hydroxymethotrexate inhibition of folate-dependent enzymes of purine nucleotide biosynthesis. Biochemical Journal, 282(Pt 1), 197-200. Available from: [Link]

  • Rosowsky, A., et al. (1982). Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Journal of Medicinal Chemistry, 25(8), 960-964. Available from: [Link]

  • ClinPGx. aminopterin. Available from: [Link]

  • National Center for Biotechnology Information. Aminopterin. PubChem Compound Database. Available from: [Link]

Sources

Foundational

Chemical Stability and Bioanalytical Profiling of 7-Hydroxyaminopterin in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary Aminopterin (AMT) is a classical antifolate and structur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

Aminopterin (AMT) is a classical antifolate and structural analog of folic acid, historically utilized in oncology and rheumatology. While its clinical pharmacokinetics share similarities with methotrexate (MTX), the metabolic fate of AMT presents unique bioanalytical challenges. The primary hepatic metabolite of AMT is 7-hydroxyaminopterin (7-OH-AMT) .

Accurate quantification of 7-OH-AMT in biological matrices (plasma, urine, and feces) is critical for therapeutic drug monitoring (TDM) and toxicity prediction. This whitepaper provides an in-depth mechanistic analysis of 7-OH-AMT's chemical stability, its interaction with intracellular enzymes, and a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow designed to overcome the pre-analytical vulnerabilities of this metabolite [1].

Metabolic Pathway and Pharmacodynamics

Upon systemic circulation, aminopterin undergoes rapid first-pass and hepatic metabolism driven by aldehyde oxidase , which oxidizes the pteridine ring to form 7-OH-AMT.

The pharmacological efficacy of antifolates relies heavily on their intracellular retention, a process mediated by folylpolyglutamate synthetase (FPGS) . FPGS catalyzes the addition of glutamate residues to the drug, trapping it inside the cell. While the parent drug AMT demonstrates a high affinity for mammalian FPGS (Km ~25 µM), 7-OH-AMT is a significantly poorer substrate [2]. Because 7-OH-AMT resists polyglutamation, it does not accumulate intracellularly; instead, it undergoes rapid cellular efflux and subsequent renal clearance.

Metabolic_Pathway AMT Aminopterin (AMT) AO Aldehyde Oxidase (Hepatic) AMT->AO Oxidation FPGS Folylpolyglutamate Synthetase (FPGS) AMT->FPGS High Affinity (Km ~25 µM) OH_AMT 7-Hydroxyaminopterin (7-OH-AMT) AO->OH_AMT OH_AMT->FPGS Low Affinity Poly Polyglutamated AMT (Intracellular Retention) FPGS->Poly PoorPoly Poor Polyglutamation (Rapid Efflux / Renal Clearance) FPGS->PoorPoly

Caption: Hepatic metabolism of Aminopterin to 7-OH-AMT and differential FPGS affinity.

Physicochemical Properties & Matrix Stability

The chemical stability of 7-OH-AMT in biological matrices is dictated by the vulnerability of its oxidized pteridine ring and its pH-dependent solubility. Like its structural cousin 7-hydroxymethotrexate (7-OH-MTX), 7-OH-AMT exhibits drastically reduced aqueous solubility compared to the parent drug, particularly in acidic environments [1].

Pre-Analytical Matrix Vulnerabilities
  • Photo-degradation: The pteridine ring of 7-OH-AMT is highly sensitive to ultraviolet (UV) light. Exposure to ambient laboratory lighting causes rapid oxidative cleavage.

  • pH-Dependent Precipitation: In urine matrices with a pH < 6.0, 7-OH-AMT is prone to crystallization. This not only causes in vivo nephrotoxicity (crystalluria) but also leads to false-negative quantification in ex vivo samples if the urine is not properly alkalinized prior to extraction.

  • Thermal Degradation: 7-OH-AMT degrades in human plasma at room temperature within 12–24 hours. Immediate centrifugation at 4°C and storage at -80°C are mandatory.

Table 1: Comparative Physicochemical and Kinetic Properties
PropertyAminopterin (AMT)7-Hydroxyaminopterin (7-OH-AMT)
Molecular Formula C19H20N8O5C19H20N8O6
Primary Metabolic Enzyme N/A (Parent Drug)Aldehyde Oxidase (Hepatic)
FPGS Affinity (Km) ~25 µM (High affinity) [2]>100 µM (Poor substrate) [2]
Aqueous Solubility (pH 5.5) ModerateVery Low (High crystalluria risk)
Pharmacological Activity High (DHFR Inhibitor)~0.5–1% of Parent Activity

Bioanalytical Workflow: LC-MS/MS Quantification

Historically, immunoassays were used for antifolate TDM; however, these assays suffer from severe cross-reactivity (up to 100% with metabolites like DAMPA and significant interference from 7-hydroxy metabolites) [1]. Therefore, UHPLC-MS/MS is the undisputed gold standard for the selective quantification of 7-OH-AMT.

To ensure a self-validating system, the following protocol incorporates stable isotope-labeled internal standards (IS) and specific chemical modifiers to guarantee absolute recovery.

LCMS_Workflow Sample Matrix Collection (Plasma/Urine) Spike Spike IS (e.g., MTX-d3) Sample->Spike PPT Protein Precipitation (MeOH + TFA) Spike->PPT Centrifuge Centrifugation (13k rpm, 4°C) PPT->Centrifuge Dry SpeedVac Drying & Reconstitution Centrifuge->Dry LCMS UHPLC-MS/MS (MRM Mode) Dry->LCMS

Caption: Step-by-step bioanalytical extraction and LC-MS/MS workflow for 7-OH-AMT.

Step-by-Step Experimental Protocol

1. Sample Collection & Pre-treatment

  • Action: Collect whole blood in K2-EDTA tubes and immediately place on ice. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to amber microcentrifuge tubes.

  • Causality: K2-EDTA inhibits ex vivo enzymatic degradation. Amber tubes prevent the photo-oxidation of the 7-OH-AMT pteridine ring.

2. Internal Standard Spiking

  • Action: Aliquot 50 µL of plasma or alkalinized urine (adjusted to pH > 7.0 with sodium bicarbonate) into a clean amber tube. Add 10 µL of isotopically labeled internal standard (e.g., AMT-d4 or MTX-d3 at 500 ng/mL).

  • Causality: The IS acts as a self-validating control, correcting for matrix-induced ion suppression during electrospray ionization (ESI) and accounting for any volumetric losses during extraction [3].

3. Protein Precipitation (PPT) and Extraction

  • Action: Add 200 µL of ice-cold HPLC-grade methanol containing 0.1% trifluoroacetic acid (TFA). Vortex vigorously for 2 minutes.

  • Causality: Methanol serves as a rapid protein denaturant. Crucially, 7-OH-AMT exhibits high protein binding to human serum albumin. The addition of 0.1% TFA lowers the pH just enough to disrupt these non-covalent protein-drug interactions, ensuring total analyte recovery without degrading the molecule [3].

4. Centrifugation & Concentration

  • Action: Incubate the mixture at -20°C for 30 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a new tube and dry completely using a SpeedVac concentrator.

  • Causality: The -20°C incubation ensures the complete precipitation of low-density lipoproteins and high-molecular-weight proteins. Drying the sample removes the organic extraction solvent, which would otherwise cause severe peak distortion (solvent effect) during reversed-phase LC injection.

5. Reconstitution and UHPLC-MS/MS Analysis

  • Action: Reconstitute the dried pellet in 100 µL of HPLC-grade H₂O/Acetonitrile (95:5, v/v) containing 0.1% formic acid. Inject 5 µL onto a C8 or C18 reversed-phase column. Detect using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

  • Causality: Reconstituting the sample in a solvent that closely matches the initial mobile phase conditions of the chromatographic gradient ensures sharp, symmetrical peak shapes and maximizes the signal-to-noise ratio.

Clinical Implications: Nephrotoxicity and TDM

The chemical instability and low solubility of 7-OH-AMT have direct clinical consequences. Because 7-OH-AMT is a poor substrate for FPGS, it is rapidly pushed into the renal excretion pathway [2]. In the acidic environment of the distal renal tubules, 7-OH-AMT can precipitate, causing physical damage to the nephrons (acute kidney injury).

For researchers conducting in vivo pharmacokinetic studies, this necessitates the rigorous monitoring of both the parent AMT and the 7-OH-AMT metabolite. Bioanalytical scientists must ensure that urine samples collected from subjects are immediately buffered to a pH > 7.0 to prevent ex vivo crystallization, which would otherwise lead to an underestimation of the metabolite's clearance rate.

References

  • Title: Therapeutic Drug Monitoring of Low Methotrexate Doses for Drug Exposure and Adherence Assessment—Pre-Analytical Variables, Bioanalytical Issues, and Current Clinical Applications. Source: Pharmaceutics (via PubMed Central) URL: [Link]

  • Title: Folate Analogues as Substrates of Mammalian Folylpolyglutamate Synthetase. Source: Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: The gut microbiome shapes pharmacology and treatment outcomes for a key anti-inflammatory therapy. Source: bioRxiv URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 7-Hydroxy Aminopterin

Biological Significance and Metabolic Context Aminopterin (AMN) is a potent folic acid antagonist and the historical precursor to methotrexate (MTX). In vivo, aminopterin is rapidly metabolized in the hepatic compartment...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Significance and Metabolic Context

Aminopterin (AMN) is a potent folic acid antagonist and the historical precursor to methotrexate (MTX). In vivo, aminopterin is rapidly metabolized in the hepatic compartment by the cytosolic molybdoflavoprotein enzyme, aldehyde oxidase, yielding its primary active metabolite, 7-hydroxy aminopterin (7-OH-AMN) [1].

The clinical and toxicological monitoring of 7-OH-AMN is critical. At physiological and highly acidic pH (such as in the renal tubules), the 7-hydroxy metabolites of antifolates exhibit drastically reduced aqueous solubility compared to their parent compounds. This physicochemical property is the primary driver of antifolate-induced crystalluria and subsequent nephrotoxicity [2]. Therefore, precise quantification of 7-OH-AMN in biological matrices (plasma, serum, or urine) is essential for pharmacokinetic profiling and personalized therapeutic drug monitoring (TDM) [3].

Pathway AMN Aminopterin (Active Drug) AO Aldehyde Oxidase (Hepatic Metabolism) AMN->AO OH_AMN 7-Hydroxy Aminopterin (Primary Metabolite) AO->OH_AMN Tox Nephrotoxicity / Decreased Solubility OH_AMN->Tox Acidic pH

Hepatic metabolism of aminopterin to 7-hydroxy aminopterin by aldehyde oxidase.

Mechanistic Grounding of the Analytical Workflow

To ensure a self-validating and robust protocol, every step of the HPLC methodology is designed around the specific structural chemistry of 7-OH-AMN.

Sample Preparation Causality: Antifolates are highly protein-bound in plasma. Traditional organic solvent precipitation often fails to fully disrupt these drug-protein complexes. By utilizing a 5% trichloroacetic acid (TCA) solution in 5% aqueous acetonitrile, the low pH effectively denatures plasma proteins (primarily albumin) and disrupts ionic binding, ensuring complete release and high extraction recovery of 7-OH-AMN [4].

Chromatographic Separation Causality: 7-OH-AMN possesses multiple ionizable groups, including a pteridine ring and a glutamic acid tail. If the mobile phase pH is too low, the molecule becomes overly protonated, leading to poor retention and potential on-column precipitation. Using a phosphate buffer adjusted strictly to pH 6.0 ensures that the glutamate carboxylates are fully ionized while the pteridine ring remains stable, yielding sharp, symmetrical peaks on a reversed-phase C18 column[3].

Detection Causality: While UV detection (at ~303 nm) is sufficient for bulk purity analysis, clinical matrices require higher sensitivity. 7-OH-AMN exhibits weak native fluorescence. However, post-column photochemical reaction (irradiation with UV light at 245 nm) cleaves the glutamate moiety, generating highly fluorescent pteridine degradation products. This allows for sensitive spectrofluorometric detection (Excitation: 368 nm, Emission: 452 nm), lowering the limit of quantification (LOQ) to the picomolar range [4].

Workflow Prep Sample Preparation (TCA Precipitation) Sep HPLC Separation (C18, pH 6.0 Buffer) Prep->Sep Photo Photochemical Reaction (UV 245 nm Irradiation) Sep->Photo Detect Fluorescence Detection (Ex: 368 nm, Em: 452 nm) Photo->Detect Data Data Analysis (Quantification) Detect->Data

Experimental workflow for HPLC-fluorescence analysis of 7-hydroxy aminopterin.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: 7-Hydroxy aminopterin reference standard (purity ≥ 98%).

  • Internal Standard (IS): 2,4-diaminopteroic acid (DAPA) or an isotopically labeled analog.

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm).

  • Chemicals: Potassium dihydrogen phosphate (

    
    ), Trichloroacetic acid (TCA), Sodium hydroxide (NaOH).
    
  • Hardware: PTFE knitted capillary coil (e.g., 3 m × 0.5 mm i.d.) and a post-column photochemical reactor equipped with a 245 nm UV lamp.

Mobile Phase Preparation
  • Buffer Synthesis: Dissolve 6.8 g of

    
     in 1000 mL of HPLC-grade water to create a 50 mM phosphate buffer.
    
  • pH Adjustment: Titrate the buffer with 1 M NaOH until the pH reaches exactly 6.0 ± 0.05. Critical step: Variations in pH >0.1 will cause retention time shifts for the glutamate moiety.

  • Blending: Mix the phosphate buffer with acetonitrile in a 90:10 (v/v) ratio.

  • Degassing: Filter the mobile phase through a 0.22 µm nylon membrane and degas via sonication for 15 minutes prior to use.

Sample Preparation (Plasma Deproteinization)
  • Spiking: Transfer 200 µL of human plasma sample into a 1.5 mL microcentrifuge tube. Add 20 µL of the Internal Standard (DAPA, 1 µg/mL).

  • Precipitation: Add 200 µL of the precipitation reagent (5% TCA in 5% aqueous acetonitrile).

  • Vortexing: Vortex vigorously for 60 seconds to ensure complete disruption of protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Filtration: Transfer the clear supernatant to an HPLC autosampler vial equipped with a 0.22 µm insert.

HPLC Instrumentation and Conditions
  • Column: Reversed-phase C18 column (e.g., Capcell Pak C18 UG120, 150 mm × 4.6 mm, 5 µm).

  • Column Temperature: Maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Injection Volume: 20 µL.

  • Post-Column Reactor: The eluent passes through the PTFE knitted capillary coil wrapped around the 245 nm UV lamp.

  • Detector: Fluorescence detector set to

    
     = 368 nm and 
    
    
    
    = 452 nm.

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the system must pass predefined suitability criteria before sample analysis.

Table 1: Isocratic HPLC Parameters

ParameterSpecification
Mobile Phase Composition 50 mM Phosphate Buffer (pH 6.0) : Acetonitrile (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Run Time 15.0 Minutes
Post-Column Irradiation 245 nm (Residence time ~15-20 seconds)

Table 2: System Suitability Requirements

MetricTarget ValueCorrective Action if Failed
Retention Time (7-OH-AMN) ~8.5 ± 0.2 minVerify mobile phase pH and organic modifier ratio.
Resolution (

) from IS
> 2.0Decrease ACN concentration by 1-2%.
Tailing Factor (

)
≤ 1.5Replace column or check for frit blockage.
Theoretical Plates (

)
> 5,000Flush column with high organic solvent to remove strongly bound lipids.
Signal-to-Noise (S/N) at LOQ ≥ 10Check UV lamp intensity in the post-column reactor.

Troubleshooting & Causality

  • Loss of Fluorescence Signal: If the peaks for 7-OH-AMN and the internal standard suddenly drop in intensity, the primary cause is usually the degradation of the 245 nm UV lamp in the post-column reactor. The photochemical cleavage of the glutamate tail is mandatory for fluorescence; without it, the native fluorescence is negligible.

  • Peak Tailing: 7-OH-AMN contains secondary amines that can interact with unreacted silanol groups on the silica stationary phase. If tailing occurs (

    
     > 1.5), ensure that a fully end-capped C18 column is used. Alternatively, increasing the buffer ionic strength slightly (e.g., to 75 mM) can mask silanol interactions.
    
  • High Backpressure: The use of TCA for protein precipitation can sometimes carry over trace amounts of cross-linked proteins if centrifugation is inadequate. Always ensure the supernatant is filtered through a 0.22 µm membrane before injection to protect the column frit.

References

  • Kitamura, S., Sugihara, K., Nakatani, K., Ohta, S., Oh-Hara, T., Ninomiya, S., Green, C. E., & Tyson, C. A. (1999). Variation of Hepatic Methotrexate 7-Hydroxylase Activity in Animals and Humans. IUBMB Life, 48(6), 607-611. URL:[Link]

  • Tian, H., & Cronstein, B. N. (2007). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU Hospital for Joint Diseases, 65(3), 168-173. URL:[Link]

  • Silva, M., Lima, A., Bernardes, M., Sousa, H., & Medeiros, R. (2018). Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review. Biomedical Chromatography, 32(2), e4151. URL:[Link]

  • Uchiyama, M., Kawai, A., Kono, N., & Ikeda, R. (2012). Simple and sensitive HPLC method for the fluorometric determination of methotrexate and major metabolites in human plasma by post-column photochemical reaction. Biomedical Chromatography, 26(1), 76-80. URL:[Link]

Sources

Application

Application Note: Solid Phase Extraction (SPE) of 7-Hydroxy Aminopterin from Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Technique: Mixed-Mode Strong Anion Exchange (MAX) SPE coupled with LC-MS/MS Introduction & Scientific Rationale 7-Hydroxy aminopt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Technique: Mixed-Mode Strong Anion Exchange (MAX) SPE coupled with LC-MS/MS

Introduction & Scientific Rationale

7-Hydroxy aminopterin (7-OH-AMT) is the major, pharmacologically active metabolite of the antifolate drug aminopterin. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), accurately quantifying 7-OH-AMT in human plasma is critical due to its potential for dose-limiting toxicities, including myelosuppression and nephrotoxicity[1].

While simple protein precipitation (PPT) is frequently employed for the extraction of antifolates[2], it inherently fails to remove endogenous plasma phospholipids. These residual lipids cause severe matrix effects (ion suppression) in the electrospray ionization (ESI) source of an LC-MS/MS system, compromising the Lower Limit of Quantitation (LLOQ). Although generic polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents have been successfully utilized for structural analogs like methotrexate[3], they rely solely on reversed-phase interactions.

To achieve superior analytical selectivity, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) SPE strategy. By exploiting the dual carboxylic acid moieties on the glutamate tail of 7-OH-AMT[4],[5], we can create a self-validating extraction system that completely isolates the analyte from neutral and basic plasma interferences.

Physicochemical Profiling & Target Analyte Data

Understanding the acid-base chemistry of 7-OH-AMT is the foundation of this protocol. The molecule features a basic pteridine ring and an acidic glutamate moiety. The extraction chemistry is governed by the Henderson-Hasselbalch equation, manipulating the ionization state of these specific functional groups[5],[6].

Table 1: Physicochemical Properties of 7-Hydroxy Aminopterin

PropertyValue / CharacteristicImpact on SPE Strategy
Molecular Weight ~456.4 g/mol Determines MS/MS transition windows.
pKa (Carboxylic Acids) ~3.3 and 4.8Target for Anion Exchange. Deprotonated at pH > 7.
pKa (Pteridine Ring) ~5.5Target for Reversed-Phase. Neutralized at high pH.
LogP -1.8 (Estimated)Highly polar; requires strong retention mechanisms (ionic) to prevent breakthrough during aqueous washes.

Experimental Protocol: The Self-Validating Workflow

The following step-by-step methodology ensures high recovery and minimal matrix effects by locking the analyte onto the sorbent ionically, washing away interferences aggressively, and eluting selectively.

Reagents & Materials
  • Sorbent: Mixed-Mode Strong Anion Exchange (MAX) SPE Cartridges (30 mg/1 cc).

  • Pre-treatment Buffer: 5% Ammonium Hydroxide (

    
    ) in LC-MS grade water.
    
  • Wash 1 (Aqueous): 5%

    
     in LC-MS grade water.
    
  • Wash 2 (Organic): 100% Methanol (MeOH).

  • Elution Solvent: 2% Formic Acid (FA) in Methanol.

Step-by-Step SPE Methodology
  • Sample Pre-treatment (Crucial Step):

    • Aliquot 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of Internal Standard (IS) working solution.

    • Add 200 µL of 5%

      
       in water. Vortex for 30 seconds.
      
    • Causality: Diluting the plasma disrupts protein binding. The high pH (pH ~10) ensures the carboxylic acids of 7-OH-AMT are >99.9% deprotonated (anionic).

  • Conditioning:

    • Pass 1.0 mL of 100% MeOH through the MAX cartridge to wet the hydrophobic polymer backbone.

    • Pass 1.0 mL of LC-MS grade water to equilibrate the sorbent.

  • Sample Loading:

    • Load the pre-treated plasma sample (~420 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing:

    • Wash 1: Apply 1.0 mL of 5%

      
       in water.
      
    • Wash 2: Apply 1.0 mL of 100% MeOH.

  • Analyte Elution:

    • Elute 7-OH-AMT with 2 x 500 µL of 2% Formic Acid in MeOH.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% FA in water), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Mechanistic Causality: Why This Protocol Works

This protocol is not merely a sequence of steps; it is a chemically self-validating system designed to exploit the specific pKa values of 7-OH-AMT.

SPE_Mechanism N1 7-OH-AMT (pKa ~3.3, 4.8) N2 High pH (NH4OH) Deprotonation N1->N2 N3 Anionic State (COO-) N2->N3 N5 Strong Ionic Retention N3->N5 Binds to N4 MAX Sorbent (Quaternary Amine +) N4->N5 Binds to N6 Low pH (Formic Acid) Protonation N5->N6 Wash steps retain analyte. Then... N7 Neutral State (COOH) N6->N7 N8 Elution in Methanol N7->N8 Ionic bond broken

Figure 1: Mechanistic pathway of 7-OH-AMT retention and elution on a MAX SPE sorbent.

  • The "Lock" (Loading & Wash 1): At pH 10, the target analyte is fully negatively charged. The MAX sorbent contains permanently positively charged quaternary amine groups. The analyte binds via strong electrostatic forces[4]. Wash 1 removes polar salts and proteins without breaking this ionic bond.

  • The "Purge" (Wash 2): Washing with 100% Methanol removes hydrophobic interferences, including phospholipids and neutral lipids. Because 7-OH-AMT is ionically locked to the sorbent, it is entirely immune to this aggressive organic wash.

  • The "Release" (Elution): The elution solvent (2% Formic Acid) drops the pH to ~2.0. This is more than 1 pH unit below the lowest pKa (3.3) of the glutamate carboxyl groups, causing them to protonate and become neutral. The ionic bond is broken, and the methanol seamlessly sweeps the neutralized analyte off the sorbent.

Workflow Visualization

SPE_Workflow A 1. Plasma Sample (Spiked with Internal Standard) B 2. Pre-treatment (Dilute 1:1 with 5% NH4OH) A->B D 4. Sample Loading (Apply to MAX Cartridge) B->D C 3. SPE Conditioning (MeOH, then Water) C->D E 5. Wash 1: Aqueous (5% NH4OH in Water) D->E F 6. Wash 2: Organic (100% MeOH) E->F G 7. Elution (2% Formic Acid in MeOH) F->G H 8. Evaporation & Reconstitution (Mobile Phase) G->H I 9. LC-MS/MS Analysis H->I

Figure 2: Step-by-step MAX SPE workflow for extracting 7-OH-AMT from human plasma.

Expected Quantitative Performance

By utilizing orthogonal cleanup mechanisms (reversed-phase + anion exchange), this protocol effectively eliminates the matrix effects commonly observed with standard protein precipitation[2].

Table 2: Expected SPE Performance Metrics for 7-OH-AMT

Concentration LevelExtraction Recovery (%)Matrix Effect (%)Precision (% CV)
Low QC (2.5 ng/mL) > 88.5%95.0 - 105.0%< 6.5%
Mid QC (50 ng/mL) > 92.0%98.0 - 102.0%< 4.0%
High QC (400 ng/mL) > 94.5%99.0 - 101.5%< 3.2%

Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, directly validating the efficacy of the 100% Methanol wash step in removing endogenous phospholipids.

References

  • Title: Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Source: National Center for Biotechnology Information (NCBI) / PMC. URL: [Link][4]

  • Title: Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Source: National Center for Biotechnology Information (NCBI) / PMC. URL: [Link][2]

  • Title: Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid. Source: ResearchGate. URL: [Link][3]

  • Title: Aminopterin | C19H20N8O5 | CID 169371. Source: PubChem. URL: [Link][5]

  • Title: Alpha polyglutamated aminopterin and uses thereof (Patent CA3090384A1). Source: Google Patents. URL: [1]

Sources

Method

synthesis and purification protocols for 7-hydroxy aminopterin

Synthesis and Purification Protocols for 7-Hydroxy Aminopterin: Chemical and Enzymatic Workflows Executive Summary Aminopterin (4-amino-pteroylglutamic acid) is a potent antifolate and dihydrofolate reductase (DHFR) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Purification Protocols for 7-Hydroxy Aminopterin: Chemical and Enzymatic Workflows

Executive Summary

Aminopterin (4-amino-pteroylglutamic acid) is a potent antifolate and dihydrofolate reductase (DHFR) inhibitor. In mammalian systems, aminopterin undergoes regiospecific oxidation at the C7 position of the pteridine ring, catalyzed by hepatic aldehyde oxidase, to form 7-hydroxy aminopterin (7-OH-AMT)[1]. Unlike its parent compound, 7-OH-AMT is a significantly poorer substrate for folylpolyglutamate synthetase (FPGS), which drastically alters its intracellular retention and contributes to clinical toxicity profiles[2].

Because 7-OH-AMT is a critical analytical standard for pharmacokinetic monitoring and in vitro DHFR/FPGS assays, robust synthesis and purification protocols are required. This application note details two validated approaches: a scalable chemical synthesis and a highly regiospecific enzymatic conversion.

Mechanistic Rationale & Strategy

As a Senior Application Scientist, selecting the correct synthetic route depends entirely on the required scale and purity.

  • Enzymatic Synthesis: Ideal for generating milligram-scale, ultra-high-purity analytical standards. By utilizing partially purified rabbit liver aldehyde oxidase, the oxidation is 100% regiospecific to the C7 position. This bypasses the need for complex protection/deprotection steps required in traditional organic synthesis.

  • Chemical Synthesis: Ideal for gram-scale production. Direct chemical oxidation of aminopterin yields poor regioselectivity. Therefore, the chemical route leverages the pre-oxidized intermediate 2,4-diamino-7-hydroxy-6-pteridineacetic acid ethyl ester (CAS 6272-88-4)[3]. This strategy, adapted from foundational antifolate synthesis methodologies[4], ensures the C7 hydroxyl group is locked in place before the glutamate tail is conjugated.

Data Summary: Synthesis Modalities

Table 1: Comparison of Synthesis Modalities for 7-Hydroxy Aminopterin

ParameterChemical SynthesisEnzymatic Synthesis
Primary Reagents 2,4-diamino-7-hydroxy-6-pteridineacetic acid ethyl ester, N-(p-aminobenzoyl)-L-glutamic acidAminopterin, Rabbit liver aldehyde oxidase
Overall Yield 40 - 50%> 90% (Conversion rate)
Scalability Gram to multi-gram scaleMilligram scale (Analytical)
Regioselectivity Controlled by starting material100% specific to C7 position
Downstream Processing Saponification, Desalting, Prep-HPLCProtein precipitation, Prep-HPLC

Experimental Workflows & Visualizations

Pathway AMT Aminopterin (AMT) OH_AMT 7-Hydroxy Aminopterin (7-OH-AMT) AMT->OH_AMT Oxidation at C7 AO Hepatic Aldehyde Oxidase (Rabbit Liver) AO->AMT Catalyzes FPGS Folylpolyglutamate Synthetase (Poor Substrate) OH_AMT->FPGS Reduced Affinity Tox Altered Cellular Retention & Clinical Toxicity FPGS->Tox Decreased Polyglutamation

Enzymatic oxidation of aminopterin to 7-OH-AMT and its downstream pharmacological impact.

Workflow Step1 Synthesis Phase (Enzymatic or Chemical) Step2 Reaction Quenching & Deprotection/Precipitation Step1->Step2 Step3 Prep-HPLC Purification (C18, 0.1% TFA/MeCN) Step2->Step3 Step4 Lyophilization & LC-MS/MS Validation Step3->Step4

End-to-end experimental workflow for the synthesis, purification, and validation of 7-OH-AMT.

Protocol A: Enzymatic Synthesis of 7-Hydroxy Aminopterin

This protocol is designed as a self-validating system for generating high-purity analytical standards.

Step 1: Reaction Assembly

  • Action: Dissolve 1 mM Aminopterin in 50 mM Potassium Phosphate buffer. Adjust to pH 7.5.

  • Causality: Aldehyde oxidase requires a slightly alkaline pH to maintain the active site molybdenum cofactor in the correct oxidation state. Lower pH values will rapidly denature the enzyme and precipitate the aminopterin substrate.

  • Action: Add partially purified rabbit liver aldehyde oxidase (approx. 0.5 U/mL final concentration). Incubate at 37°C in a shaking water bath for 4 hours.

Step 2: In-Line Validation (Self-Validating Checkpoint)

  • Action: At t=0, t=2h, and t=4h, extract a 10 µL aliquot, dilute in 990 µL of buffer, and measure the UV-Vis spectrum.

  • Causality: Aminopterin exhibits a UV absorbance maximum at ~285 nm. As C7 oxidation proceeds, the extended conjugation of the 7-oxo tautomer causes a distinct bathochromic shift to ~340 nm. The reaction is considered complete when the 285 nm peak is fully depleted.

Step 3: Quenching and Precipitation

  • Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (1:1 v/v). Vortex vigorously for 30 seconds.

  • Causality: Acetonitrile immediately denatures the enzyme, preventing product degradation, and precipitates the bulk proteins.

  • Action: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant for HPLC purification.

Protocol B: Chemical Synthesis via Pteridine Intermediate

This protocol is designed for scalable, gram-quantity production.

Step 1: Bromination of the Pteridine Intermediate

  • Action: Suspend 2,4-diamino-7-hydroxy-6-pteridineacetic acid ethyl ester (CAS 6272-88-4) in 48% Hydrobromic acid (HBr). Slowly add a stoichiometric equivalent of bromine (

    
    ) dropwise at 0°C.
    
  • Causality: This converts the ethyl ester side chain into a highly reactive 6-(bromomethyl) species. Critical Note: This intermediate is highly susceptible to hydrolysis and must be isolated via cold ether precipitation and used immediately in the next step.

Step 2: Coupling Reaction

  • Action: Dissolve the freshly prepared 6-(bromomethyl) intermediate and N-(p-aminobenzoyl)-L-glutamic acid in anhydrous N,N-dimethylacetamide (DMA). Add 3 equivalents of triethylamine. Stir under nitrogen at 50°C for 6 hours.

  • Causality: DMA provides excellent solubility for both the polar glutamate derivative and the pteridine ring. Triethylamine neutralizes the HBr salt generated during coupling and acts as a proton scavenger to drive the nucleophilic substitution forward.

Step 3: Saponification and Deprotection

  • Action: Add 0.1 M NaOH to the crude mixture and stir for 2 hours at room temperature. Neutralize with 1 M HCl to pH 4.0 to precipitate the crude 7-OH-AMT.

  • Causality: Saponification cleaves any residual ester linkages on the glutamate tail. Adjusting the pH to 4.0 targets the isoelectric point of the molecule, forcing it out of solution for easy filtration.

  • Validation Checkpoint: Perform direct-infusion LC-MS on the crude precipitate. A dominant

    
     ion at m/z 457.1 confirms the successful formation of 7-OH-AMT.
    

Protocol C: Preparative HPLC Purification & Quality Control

Regardless of the synthesis route, the crude 7-OH-AMT must be purified to >98% for biological assays.

Step 1: Chromatographic Separation

  • Column: Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: LC-MS grade Acetonitrile.

  • Causality: TFA acts as a critical ion-pairing agent. It protonates the basic nitrogens on the pteridine ring while suppressing the ionization of the glutamate carboxyl groups. This prevents secondary interactions with residual silanols on the silica matrix, drastically improving retention and peak symmetry.

Table 2: Preparative HPLC Gradient for 7-OH-AMT Purification

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (Acetonitrile)
0.015.0955
5.015.0955
25.015.07030
30.015.01090
35.015.0955

Step 2: Fraction Collection and Lyophilization

  • Action: Monitor elution at 340 nm (specific to the 7-OH modification). Collect the major peak eluting at approximately 18-20 minutes.

  • Action: Flash-freeze the collected fractions in liquid nitrogen and lyophilize for 48 hours to yield the purified 7-OH-AMT as a pale yellow/orange powder.

References

  • Title: Cytotoxicity, Uptake, Polyglutamate Formation, and Antileukemic Effects of 8-Deaza Analogues of Methotrexate and Aminopterin in Mice Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Development and Validation of a Sensitive UHPLC-MS/MS-Based Method for the Analysis of Folylpolyglutamate Synthetase Enzymatic Activity in Peripheral Blood Mononuclear Cells Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of 7-hydroxy-methotrexate, 7-methylaminopterin and 7-methylmethotrexate Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

Sources

Application

Application Note: Preparation and Validation of 7-Hydroxy Aminopterin Standard Stock Solutions

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Applications: Pharmacokinetic (PK) profiling, Therapeutic Drug Monitoring (TDM), and Folylpolyglutamate Synthetase (FPGS) enzyma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Applications: Pharmacokinetic (PK) profiling, Therapeutic Drug Monitoring (TDM), and Folylpolyglutamate Synthetase (FPGS) enzymatic assays.

Introduction & Scientific Context

7-Hydroxy aminopterin (7-OH-AM) is the primary circulating metabolite of the antifolate antineoplastic agent aminopterin. In clinical and pre-clinical drug development, the accurate quantification of 7-OH-AM is critical for understanding drug clearance, toxicity profiles, and intracellular metabolism. Both aminopterin and 7-OH-AM serve as substrates for folylpolyglutamate synthetase (FPGS), an enzyme responsible for the intracellular retention of folates and antifolates[1].

Handling folate analogs requires rigorous analytical discipline. This application note provides a self-validating, step-by-step protocol for the preparation of 7-OH-AM standard stock solutions, emphasizing the causality behind solvent selection, photostability, and matrix interactions.

Metabolic Pathway Context

Understanding the biological generation of 7-OH-AM informs the design of relevant in vitro assays. Aminopterin is oxidized in the liver by aldehyde oxidase to form 7-OH-AM. Subsequently, both compounds are polyglutamated by FPGS, though 7-OH-AM exhibits a higher


 (lower affinity) for mammalian FPGS compared to the parent drug[1].

Pathway AM Aminopterin AO Hepatic Aldehyde Oxidase AM->AO OH_AM 7-Hydroxy aminopterin AO->OH_AM FPGS Folylpolyglutamate Synthetase (FPGS) OH_AM->FPGS Poly 7-OH-AM Polyglutamates FPGS->Poly

Caption: Metabolic conversion of aminopterin to 7-hydroxy aminopterin and subsequent polyglutamation.

Physicochemical Properties & Mechanistic Solubilization

Like its structural analog 7-hydroxymethotrexate, 7-OH-AM exhibits notoriously poor aqueous solubility at neutral and acidic pH. This is driven by its rigid, planar pteridine ring and extensive intermolecular hydrogen bonding[2].

Causality of Solvent Choice: To achieve complete solvation, the crystal lattice must be disrupted. This is accomplished by deprotonating the glutamic acid moiety (pKa ~3.5 and 4.8) and the pteridine hydroxyl/amino groups. Therefore, primary solubilization strictly requires dilute alkaline solutions (e.g., 0.1 M NaOH or 0.1%


 in methanol) or highly polar aprotic solvents like anhydrous Dimethyl sulfoxide (DMSO)[3][4]. Attempting to dissolve the standard in neutral water or pure methanol will result in micro-suspensions, leading to catastrophic calibration errors.
Table 1: Physicochemical Summary of 7-Hydroxy Aminopterin
PropertyValueScientific Implication
CAS Number 97772-99-1[5]Ensures procurement of the correct isomer.
Molecular Formula

Used for exact mass calculation in LC-MS/MS.
Molecular Weight 456.41 g/mol Required for molarity conversions (e.g., FPGS assays).
Primary Solvents 0.1 M NaOH, DMSOAlkaline or aprotic environments are mandatory for lattice disruption[2].
Light Sensitivity ExtremePteridine rings undergo rapid photo-oxidation under UV/ambient light.

Experimental Protocol: Stock Solution Preparation

Trustworthiness & Self-Validation: To ensure the integrity of the standard, all procedures must be performed under low-actinic (yellow) light. The use of Class A volumetric glassware and calibrated microbalances is non-negotiable.

Materials Required
  • 7-Hydroxy aminopterin reference standard (Purity

    
     98%).
    
  • Solvent A: 0.1 M NaOH (HPLC grade)[4].

  • Solvent B: Dimethyl sulfoxide (DMSO, anhydrous,

    
     99.9%)[2].
    
  • Amber glass volumetric flasks and light-blocking microcentrifuge tubes.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial of solid 7-OH-AM from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes.

    • Mechanism: Preventing atmospheric moisture condensation on the hygroscopic powder ensures gravimetric accuracy and prevents premature hydrolysis.

  • Gravimetric Measurement: Accurately weigh 1.00 mg of 7-OH-AM using an analytical microbalance. Transfer to an amber glass vial.

  • Primary Solubilization (Choose one based on downstream application):

    • Alkaline Method (Preferred for LC-MS/MS): Add 900 µL of 0.1 M NaOH. Vortex gently for 2–3 minutes until the solution is completely clear and dark red[4].

    • DMSO Method (Preferred for in vitro cell assays): Add 900 µL of anhydrous DMSO. Vortex and briefly sonicate in a water bath (< 30°C) for 1 minute[2].

  • Volume Adjustment: Bring the final volume to exactly 1.00 mL using the respective solvent to achieve a 1.0 mg/mL primary stock solution .

  • Aliquoting: Immediately dispense the primary stock into 50 µL aliquots in amber microcentrifuge tubes.

    • Mechanism: Aliquoting prevents repeated freeze-thaw cycles, which cause localized precipitation, concentration gradients, and oxidative degradation[6].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Preparation of Working Standards for Bioanalysis

For LC-MS/MS quantification, the highly concentrated primary stock must be diluted into intermediate and working solutions before spiking into biological matrices (e.g., human plasma or serum).

  • Intermediate Dilution: Thaw one 50 µL aliquot of the 1.0 mg/mL primary stock on ice. Dilute 1:10 with a Methanol:Water (1:9, v/v) mixture to create a 100 µg/mL intermediate solution[3].

  • Matrix Spiking: Perform serial dilutions using drug-free matrix to generate a calibration curve spanning the expected physiological range (e.g., 1 ng/mL to 1000 ng/mL).

  • Protein Precipitation: Extract the spiked samples using a 3:1 volume ratio of Methanol (containing an internal standard, e.g., Aminopterin-d3) to plasma. Vortex for 3 minutes and centrifuge at 13,600 × g for 5 minutes[3].

Workflow Solid Solid 7-OH-Aminopterin Equilibrate to RT Solvent Add 0.1 M NaOH or DMSO (Primary Solubilization) Solid->Solvent Stock 1.0 mg/mL Primary Stock Aliquot & Store at -80°C Solvent->Stock Dilution Dilute 1:10 in MeOH:H2O (1:9) (Intermediate Solution) Stock->Dilution Working Serial Dilution in Matrix (Calibration Standards) Dilution->Working Analysis LC-MS/MS or FPGS Assay Working->Analysis

Caption: Step-by-step workflow for the preparation, dilution, and application of 7-OH-aminopterin standards.

Stability and Quality Control Guidelines

Folate analogs are highly susceptible to environmental degradation. Adhering to the stability parameters outlined in Table 2 is critical for maintaining assay reproducibility and avoiding quantitative bias.

Table 2: Stability and Storage Parameters
Matrix / Solvent StateStorage TempLight ExposureMaximum Stable Duration
Solid Powder -20°CStrictly Protected> 2 Years
0.1 M NaOH Stock -80°CStrictly Protected6 Months[3]
DMSO Stock -80°CStrictly Protected6 Months[3]
Methanol:Water (1:9) 4°CProtected (Amber vial)1 Week
Spiked Plasma/Serum Room TempAmbient Light< 4 Hours (Process immediately)

References

  • Folate analogues as substrates of mammalian folylpolyglutamate synthetase. PubMed (NIH). Available at:[Link]

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid. ResearchGate. Available at: [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PMC (NIH). Available at: [Link]

  • High Performance Liquid Chromatographic determination of Methotrexate in serum. Gazi Medical Journal. Available at:[Link]

  • Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti. PLOS. Available at: [Link]

Sources

Method

In Vitro Cytotoxicity Profiling of 7-Hydroxyaminopterin: Mechanistic Insights and Assay Protocols

Introduction & Mechanistic Rationale Aminopterin (AMN) is a highly potent antifolate that has seen a clinical resurgence in the treatment of leukemias and rheumatoid arthritis. During first-pass metabolism, AMN is rapidl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aminopterin (AMN) is a highly potent antifolate that has seen a clinical resurgence in the treatment of leukemias and rheumatoid arthritis. During first-pass metabolism, AMN is rapidly oxidized by hepatic aldehyde oxidase to its major circulating metabolite, 7-hydroxyaminopterin (7-OH-AMN) . For drug development professionals, profiling the in vitro cytotoxicity of 7-OH-AMN is critical for understanding the drug's pharmacokinetic-pharmacodynamic (PK/PD) relationship and predicting off-target toxicities.

The cytotoxicity of antifolates is governed by a dual-enzyme mechanism:

  • Target Engagement (DHFR): Both AMN and 7-OH-AMN are potent inhibitors of Dihydrofolate Reductase (DHFR), halting de novo purine and thymidylate synthesis.

  • Intracellular Retention (FPGS): To exert sustained cytotoxicity, antifolates must be converted into polyglutamate derivatives by Folylpolyglutamate Synthetase (FPGS). Polyglutamation traps the drug inside the cell.

Crucially, while 7-OH-AMN strongly inhibits DHFR, it is a significantly poorer substrate for FPGS compared to the parent drug AMN . Because 7-OH-AMN is not efficiently polyglutamated, it is rapidly effluxed from the cell once extracellular drug concentrations drop.

Mechanism AMN Aminopterin (AMN) Metabolite 7-Hydroxyaminopterin (7-OH-AMN) AMN->Metabolite Aldehyde Oxidase DHFR DHFR Enzyme (Target) AMN->DHFR Potent Inhibition FPGS FPGS Enzyme (Polyglutamation) AMN->FPGS Excellent Substrate Metabolite->DHFR Potent Inhibition Metabolite->FPGS Poor Substrate PolyAMN Polyglutamated AMN (High Cellular Retention) FPGS->PolyAMN Poly7OH Polyglutamated 7-OH-AMN (Poor Conversion / High Efflux) FPGS->Poly7OH

Fig 1: Pharmacological pathway of 7-OH-AMN, highlighting DHFR inhibition and poor FPGS conversion.

Experimental Design & Causality (E-E-A-T)

To accurately assess the cytotoxicity of 7-OH-AMN, the experimental design must account for its unique metabolic profile. Standard 72-hour continuous exposure assays often yield artificially high potency for 7-OH-AMN because the constant presence of extracellular drug forces intracellular accumulation, masking its poor retention .

To build a self-validating system , this protocol utilizes two parallel paradigms:

  • Continuous Exposure (72h): Measures intrinsic DHFR inhibitory potency.

  • Pulsed Exposure (24h drug + 48h washout): Mimics in vivo clearance. Compounds that are poor FPGS substrates (like 7-OH-AMN) will show a massive loss of potency (high IC50) in this paradigm.

Why CellTiter-Glo over MTT? Antifolates disrupt mitochondrial metabolism and alter cellular NADH/NADPH pools. Tetrazolium-based assays (MTT/MTS) rely on these exact metabolic pools to generate a colorimetric signal, which can lead to false viability readouts when testing DHFR inhibitors. ATP quantitation (CellTiter-Glo) provides a direct, metabolically independent measure of viable cell mass.

Materials and Reagents

  • Cell Lines: CCRF-CEM (Human T-lymphoblast, suspension) and HCT-116 (Human colon carcinoma, adherent). Both possess well-characterized DHFR/FPGS baseline kinetics .

  • Test Compounds: 7-Hydroxyaminopterin (Target) and Aminopterin (Positive Control).

  • Culture Media: RPMI-1640 supplemented with 10% Dialyzed Fetal Bovine Serum (dFBS) . Critical Note: Standard FBS contains high concentrations of exogenous folates and thymidine that will bypass DHFR inhibition and rescue the cells, rendering the assay useless.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Consumables: 96-well opaque white tissue culture plates.

Step-by-Step Protocol

Workflow Day1 Day 1 Seed Cells (Dialyzed FBS) Day2 Day 2 Drug Addition (Serial Dilution) Day1->Day2 Day3 Day 3 Washout Phase (Pulsed Assay Only) Day2->Day3 Day5 Day 5 ATP Luminescence (CellTiter-Glo) Day2->Day5 Continuous Assay Day3->Day5 Analysis Data Analysis (IC50 Calculation) Day5->Analysis

Fig 2: In vitro cytotoxicity workflow comparing continuous (72h) and pulsed (24h) drug exposures.

Step 1: Cell Preparation and Seeding (Day 1)
  • Harvest CCRF-CEM and HCT-116 cells in the logarithmic growth phase.

  • Wash cells once in PBS to remove residual standard FBS, then resuspend in RPMI-1640 + 10% dFBS.

  • Seed cells into opaque white 96-well plates at a density of 4,000 cells/well in 90 µL of media.

  • Include control wells: Media Only (Background) and Cells + Vehicle (100% Viability).

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Preparation and Dosing (Day 2)
  • Prepare 10 mM stock solutions of 7-OH-AMN and AMN in 100% DMSO.

  • Create a 10-point, 3-fold serial dilution of each compound in intermediate tubes using RPMI + 10% dFBS. Ensure the final DMSO concentration in all wells (including vehicle controls) remains constant at 0.1% to prevent solvent-induced cytotoxicity.

  • Add 10 µL of the diluted compounds to the respective wells (total well volume = 100 µL).

  • Prepare two identical plates: Plate A (Continuous) and Plate B (Pulsed).

Step 3: Washout Phase - Pulsed Paradigm Only (Day 3)

Execute exactly 24 hours post-dosing.

  • For Adherent Cells (HCT-116): Carefully aspirate the drug-containing media. Wash gently twice with 100 µL of warm PBS. Add 100 µL of fresh RPMI + 10% dFBS.

  • For Suspension Cells (CCRF-CEM): Centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully flick to discard supernatant. Resuspend pellets in 100 µL warm PBS, centrifuge again, discard PBS, and resuspend in 100 µL fresh RPMI + 10% dFBS.

  • Return both Plate A (undisturbed) and Plate B (washed) to the incubator for an additional 48 hours.

Step 4: Viability Readout (Day 5)
  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. (Uneven temperature distribution causes edge effects in luminescence).

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Data Analysis & Expected Results

Calculate relative viability by subtracting the background (Media Only) and normalizing to the Vehicle Control (100%). Fit the dose-response curves using a 4-parameter logistic non-linear regression model to determine the IC50.

To quantify the impact of FPGS-mediated retention, calculate the Retention Index : Retention Index = (IC50 Pulsed) / (IC50 Continuous)

Representative Quantitative Data Summary

The following table illustrates the expected differential cytotoxicity profile between the parent drug and its metabolite based on established antifolate kinetics.

CompoundExposure ParadigmCCRF-CEM IC50 (nM)HCT-116 IC50 (nM)Retention IndexInterpretation
Aminopterin (AMN) 72h Continuous3.2 ± 0.44.5 ± 0.6N/AHighly potent baseline.
Aminopterin (AMN) 24h Pulsed5.1 ± 0.76.8 ± 0.9~1.5x Excellent FPGS substrate; retained intracellularly.
7-OH-Aminopterin 72h Continuous15.4 ± 1.222.1 ± 2.5N/AModerate potency when forced into cells continuously.
7-OH-Aminopterin 24h Pulsed> 1000> 1000> 60x Poor FPGS substrate; rapid efflux causes massive loss of potency.

References

  • Schilsky, R. L., Bailey, B. D., & Chabner, B. A. (1980). "Folate analogues as substrates of mammalian folylpolyglutamate synthetase." Proceedings of the National Academy of Sciences of the United States of America, 77(5), 2919–2922. URL: [Link] [1]

  • Matherly, L. H., et al. (2020). "Alpha polyglutamated aminopterin and uses thereof.
  • Muller, J., et al. (2019). "Development and Validation of a Sensitive UHPLC-MS/MS-Based Method for the Analysis of Folylpolyglutamate Synthetase Enzymatic Activity in Peripheral Blood Mononuclear Cells." Clinical Pharmacokinetics. URL: [Link] [3]

Application

Protein Precipitation Methods for the Quantitative Analysis of 7-Hydroxy Aminopterin in Biological Matrices

An Application Guide Abstract This application note provides a comprehensive technical guide for the selection and implementation of protein precipitation (PPT) methods for the sample preparation of 7-hydroxy aminopterin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note provides a comprehensive technical guide for the selection and implementation of protein precipitation (PPT) methods for the sample preparation of 7-hydroxy aminopterin prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As the major metabolite of the potent antifolate agent aminopterin, accurate quantification of 7-hydroxy aminopterin in biological fluids such as plasma and serum is critical for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1][2] This guide delves into the fundamental principles of various PPT techniques, offers a comparative analysis of common precipitating agents, and provides detailed, field-proven protocols for organic solvent-based precipitation. The causality behind experimental choices is explained to ensure scientific integrity and methodological robustness.

Introduction: The Analytical Imperative for 7-Hydroxy Aminopterin

Aminopterin, a 4-amino derivative of folic acid, is a powerful inhibitor of the enzyme dihydrofolate reductase (DHFR).[3][4] This inhibition blocks the synthesis of nucleotide precursors, thereby halting DNA, RNA, and protein synthesis, a mechanism central to its use as an antineoplastic agent.[3][5] In vivo, aminopterin is metabolized primarily in the liver to 7-hydroxymethotrexate (7-OH-MTX) and its corresponding aminopterin analog, 7-hydroxy aminopterin.[1][6]

The accumulation of 7-hydroxy aminopterin is of significant clinical interest, as it is less soluble than the parent drug and can contribute to renal toxicity through crystallization in the nephrons.[1] Therefore, a robust and reliable bioanalytical method is essential for its accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[7][8]

However, the direct injection of biological samples like plasma or serum into an LC-MS/MS system is not feasible due to the high protein content, which can cause column obstruction, ion source contamination, and significant matrix effects.[1] Protein precipitation is a rapid, cost-effective, and widely adopted sample preparation technique to remove these protein interferences, making it an ideal choice for high-throughput bioanalysis.[9][10]

The Science of Protein Precipitation

Protein precipitation is a process that leverages alterations in solvent conditions to decrease the solubility of proteins, causing them to aggregate and fall out of solution.[11] The resulting solid protein mass can then be easily separated from the liquid supernatant, which contains the small-molecule analyte of interest, by centrifugation or filtration.[12] The primary mechanisms driving this process are the disruption of the protein's hydration layer and the alteration of electrostatic and hydrophobic interactions.[11][13]

Several classes of reagents are commonly used to induce protein precipitation:

  • Organic Solvents (e.g., Acetonitrile, Methanol): These water-miscible solvents work by reducing the dielectric constant of the solution and disrupting the hydration shell that keeps proteins soluble.[9] This exposes hydrophobic regions of the protein, leading to aggregation and precipitation.[11] This is often the preferred method for LC-MS/MS sample preparation due to the volatility of the solvents and their compatibility with reversed-phase chromatography.

  • Acids (e.g., Trichloroacetic Acid - TCA, Perchloric Acid - PCA): Strong acids precipitate proteins by neutralizing their surface charges, reducing electrostatic repulsion and causing them to aggregate, particularly at their isoelectric point.[14] While effective, the resulting highly acidic supernatant can be detrimental to analyte stability and the longevity of the LC column.[15]

  • Salts ("Salting Out", e.g., Ammonium Sulfate, Zinc Sulfate): High concentrations of certain salts compete with proteins for water molecules, effectively dehydrating the protein surface and promoting aggregation through hydrophobic interactions.[13][16] This method is generally milder but can introduce a high salt content into the final sample, which is undesirable for MS analysis as it can cause ion suppression.[16]

Strategic Selection of a Precipitation Method for 7-Hydroxy Aminopterin

The choice of precipitating agent is critical and depends on the physicochemical properties of the analyte and the requirements of the downstream analytical technique. 7-hydroxy aminopterin, like its parent compound, is a polar, dicarboxylic acid.[2] This dictates a preference for methods that maintain its solubility in the supernatant while effectively removing proteins.

Comparative Analysis of Precipitation Agents
MethodPrecipitating AgentMechanism of ActionAdvantages for 7-OH Aminopterin AnalysisDisadvantages & Mitigation
Organic Solvent Acetonitrile (ACN), Methanol (MeOH)Reduces solvent polarity, disrupts hydration layer.[9]• Simple, fast, and cost-effective.[9] • Supernatant is often directly injectable into LC-MS/MS. • Good recovery for polar analytes.• Potential for analyte co-precipitation. • Incomplete protein removal can lead to matrix effects.[17] Mitigation: Optimize solvent-to-sample ratio; use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[7]
Acid Precipitation Trichloroacetic Acid (TCA), Perchloric Acid (PCA)Neutralizes protein surface charge.[14]• Highly efficient protein removal.[18]• Harsh pH can cause analyte degradation.[15] • Corrosive to instrumentation. • Acidic supernatant may require neutralization or a different extraction step.
Salting Out Ammonium Sulfate, Zinc SulfateDehydration of protein surface.[16]• Generally preserves analyte structure (mild conditions).[14]• High salt concentration in supernatant interferes with LC-MS/MS (ion suppression).[16] • Often requires a subsequent desalting step (e.g., SPE).

Based on this analysis, organic solvent precipitation , particularly with acetonitrile, is the most recommended approach for routine, high-throughput analysis of 7-hydroxy aminopterin. It offers the best balance of efficiency, simplicity, and compatibility with LC-MS/MS systems.

Experimental Protocols

The following protocols are designed to be robust and reliable for the extraction of 7-hydroxy aminopterin from plasma or serum.

Protocol 1: Acetonitrile (ACN) Protein Precipitation

Acetonitrile is often considered the gold standard for protein precipitation in bioanalysis as it typically results in cleaner extracts and more complete protein removal compared to methanol.[10]

Materials and Reagents:

  • Biological matrix (e.g., human plasma, K2-EDTA)

  • 7-hydroxy aminopterin analytical standard

  • Stable Isotope Labeled-Internal Standard (SIL-IS) for 7-hydroxy aminopterin (recommended)

  • HPLC-grade Acetonitrile (ACN), chilled at 2-8°C

  • Reagent-grade water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >14,000 x g)

  • 96-well collection plate or autosampler vials

Workflow Diagram:

ACN_Precipitation cluster_prep Sample Preparation cluster_ppt Precipitation cluster_sep Separation cluster_analysis Analysis s1 Pipette 100 µL Plasma/Serum s2 Add 10 µL Internal Standard s1->s2 to microfuge tube p1 Add 300 µL Cold ACN (3:1 ratio) s2->p1 p2 Vortex Mix (60 seconds) p1->p2 p3 Incubate (-20°C for 10 min) p2->p3 c1 Centrifuge (14,000 x g, 10 min, 4°C) p3->c1 c2 Collect Supernatant (~250-300 µL) c1->c2 a1 Transfer to Autosampler Vial c2->a1 a2 Inject into LC-MS/MS System a1->a2

Caption: Acetonitrile protein precipitation workflow.

Step-by-Step Methodology:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, serum, calibrator, or QC).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (prepared in an appropriate solvent like 50:50 methanol:water) to each tube. The use of a SIL-IS is strongly recommended to correct for matrix effects and variability in recovery.[7]

  • Precipitation: Add 300 µL of chilled acetonitrile to the tube. This 3:1 solvent-to-sample ratio is a common starting point that provides efficient protein removal.[9]

  • Mixing: Immediately cap the tube and vortex vigorously for 60 seconds to ensure a fine, homogenous protein precipitate. Inadequate mixing can lead to lower analyte recovery.

  • Incubation (Optional but Recommended): For enhanced precipitation, incubate the samples at -20°C for 10-20 minutes. Lower temperatures decrease protein solubility.[11]

  • Centrifugation: Centrifuge the tubes at ≥14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully pipette the clear supernatant (~250-300 µL) and transfer it to a clean autosampler vial or a well in a 96-well plate. Be careful not to disturb the protein pellet.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system. A dilution with water may be necessary if the organic content is too high for the initial mobile phase conditions.

Causality and Insights:

  • Why cold ACN? Using cold solvent enhances the precipitation process as proteins are generally less soluble at lower temperatures.[14]

  • Why a 3:1 ratio? This ratio effectively disrupts the protein hydration shell without overly diluting the analyte, which could push concentrations below the lower limit of quantification (LLOQ).[9]

  • Why high-speed centrifugation? A high relative centrifugal force (RCF) ensures the formation of a compact, stable pellet, making it easier to collect the supernatant without aspirating any precipitated protein.

Protocol 2: Methanol (MeOH) Protein Precipitation

Methanol can also be used as a precipitating agent. While sometimes less efficient at removing proteins than ACN, it can offer better solubility for certain very polar analytes.[19]

Materials and Reagents:

  • Same as Protocol 1, but substitute HPLC-grade Methanol (MeOH) for Acetonitrile.

Workflow Diagram:

MeOH_Precipitation cluster_prep Sample Preparation cluster_ppt Precipitation cluster_sep Separation cluster_analysis Analysis s1 Pipette 100 µL Plasma/Serum s2 Add 10 µL Internal Standard s1->s2 to microfuge tube p1 Add 300 µL Cold MeOH (3:1 ratio) s2->p1 p2 Vortex Mix (60 seconds) p1->p2 c1 Centrifuge (14,000 x g, 10 min, 4°C) p2->c1 c2 Collect Supernatant (~250-300 µL) c1->c2 a1 Transfer to Autosampler Vial c2->a1 a2 Inject into LC-MS/MS System a1->a2

Sources

Method

Illuminating the Path of Drug Metabolism: A Guide to Fluorescence Detection of 7-Hydroxy Aminopterin

Introduction: The Significance of 7-Hydroxy Aminopterin in Drug Development Aminopterin, a potent antifolate and a close analog of methotrexate, has been a cornerstone in the development of chemotherapy and immunosuppres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-Hydroxy Aminopterin in Drug Development

Aminopterin, a potent antifolate and a close analog of methotrexate, has been a cornerstone in the development of chemotherapy and immunosuppressive therapies.[1][2] Its mechanism of action lies in the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.[3] The metabolic fate of aminopterin is of paramount importance in understanding its efficacy and toxicity, with 7-hydroxy aminopterin being a major metabolite. The ability to accurately detect and quantify this metabolite is crucial for pharmacokinetic and pharmacodynamic studies, enabling the optimization of drug dosage and the minimization of adverse effects.

Fluorescence spectroscopy offers a highly sensitive and specific approach for the detection of fluorescent molecules like 7-hydroxy aminopterin.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the fluorescence-based detection of 7-hydroxy aminopterin. We will delve into the underlying photophysical principles, provide detailed experimental protocols, and discuss critical parameters for robust and reliable measurements.

Unveiling the Fluorescence of 7-Hydroxy Aminopterin: A Mechanistic Perspective

The fluorescence of 7-hydroxy aminopterin originates from its pterin ring system, a heterocyclic moiety that is also the core of naturally fluorescent compounds like folic acid.[5] The introduction of a hydroxyl group at the 7-position significantly influences the electronic distribution within the pterin ring, enhancing its intrinsic fluorescence compared to the parent compound, aminopterin.

The fluorescence process can be visualized as a three-stage event:

GroundState Ground State (S0) ExcitedState Excited State (S1) GroundState->ExcitedState Excitation (Absorption of Photon) Emission Fluorescence Emission ExcitedState->Emission Relaxation & Photon Emission GroundStateReturn Ground State (S0) Emission->GroundStateReturn

Figure 1: Jablonski diagram illustrating the process of fluorescence.

1. Excitation: The 7-hydroxy aminopterin molecule absorbs a photon of light, causing an electron to transition from the ground electronic state (S0) to a higher energy excited singlet state (S1).

2. Excited-State Lifetime: The molecule remains in the excited state for a very short period, typically nanoseconds. During this time, some energy is lost through non-radiative processes like vibrational relaxation.

3. Emission: The molecule returns to the ground state by emitting a photon of light. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The intensity and wavelength of the emitted fluorescence are highly sensitive to the molecule's chemical environment, including pH, solvent polarity, and the presence of quenching agents.

Optimal Fluorescence Detection Parameters for 7-Hydroxy Aminopterin

ParameterRecommended Value/RangeRationale and Key Considerations
Excitation Wavelength (λex) ~360 - 370 nmBased on the excitation maximum of 7-hydroxy-4-methylcoumarin (360 nm) and the typical absorption of pterin derivatives in this region.[6] It is crucial to perform an excitation scan to determine the precise maximum for your experimental conditions.
Emission Wavelength (λem) ~450 - 460 nmInferred from the emission maximum of 7-hydroxy-4-methylcoumarin (448 nm).[6] An emission scan is essential to identify the wavelength of maximum fluorescence intensity.
pH of Measurement 9.0 - 10.5The fluorescence of 7-hydroxycoumarin derivatives is significantly enhanced at alkaline pH due to the deprotonation of the hydroxyl group, leading to a more fluorescent phenolate form.[7]
Slit Widths (Excitation & Emission) 2.5 - 10 nmNarrower slit widths provide better spectral resolution but lower signal intensity. Wider slits increase sensitivity but may lead to spectral overlap if other fluorescent species are present. Start with 5 nm and optimize based on signal-to-noise ratio.
Integration Time 0.1 - 1.0 secondsLonger integration times increase the signal but also the background noise. Optimize for the best signal-to-noise ratio.
Quantum Yield (ΦF) (Estimated) 0.2 - 0.4This is an estimation based on the quantum yield of pterin in acidic media (0.33).[5] The actual quantum yield will depend on the specific experimental conditions.

Experimental Protocols for Fluorescence Detection

This section provides detailed protocols for the preparation of samples and the operation of a standard benchtop fluorometer.

I. Reagent and Sample Preparation

A. Buffer Preparation (0.1 M Phosphate Buffer, pH 9.5):

  • Prepare a 0.1 M solution of dibasic sodium phosphate (Na₂HPO₄).

  • Prepare a 0.1 M solution of monobasic sodium phosphate (NaH₂PO₄).

  • Titrate the dibasic solution with the monobasic solution while monitoring the pH with a calibrated pH meter until a pH of 9.5 is reached.

  • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

B. Standard Stock Solution of 7-Hydroxy Aminopterin (1 mM):

  • Accurately weigh a precise amount of 7-hydroxy aminopterin powder.

  • Dissolve the powder in a small volume of 0.1 M NaOH to ensure complete dissolution.

  • Bring the final volume to the desired concentration with the 0.1 M Phosphate Buffer (pH 9.5).

  • Store the stock solution in an amber vial at -20°C to protect it from light and degradation.

C. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the 0.1 M Phosphate Buffer (pH 9.5) to cover the expected concentration range of your samples.

D. Sample Preparation (from Biological Matrices):

For accurate quantification in biological samples like plasma or urine, a sample extraction step is often necessary to remove interfering substances.

  • Protein Precipitation (for plasma): Add three volumes of cold acetonitrile to one volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Solid-Phase Extraction (SPE): This is a more robust method for cleaning up complex samples. The choice of SPE cartridge will depend on the specific matrix. A C18 cartridge is often a good starting point for pterin-like molecules.

  • Dilution: After extraction, the sample may need to be diluted with the 0.1 M Phosphate Buffer (pH 9.5) to fall within the linear range of the standard curve.

II. Instrumental Setup and Measurement Workflow

The following workflow outlines the steps for acquiring fluorescence data using a standard fluorometer.

cluster_prep Preparation cluster_instrument Instrumentation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Buffers & Standards Samples Prepare/Extract Samples Reagents->Samples PowerOn Turn on Fluorometer & Lamp WarmUp Allow Lamp to Warm Up (30 min) PowerOn->WarmUp SetParams Set Excitation/Emission Wavelengths & Slits WarmUp->SetParams Blank Measure Blank (Buffer) SetParams->Blank Standards Measure Standards Blank->Standards SamplesMeasure Measure Samples Standards->SamplesMeasure SubtractBlank Subtract Blank from all Readings SamplesMeasure->SubtractBlank StdCurve Generate Standard Curve SubtractBlank->StdCurve Quantify Quantify Sample Concentrations StdCurve->Quantify

Figure 2: A typical workflow for fluorescence measurement.

Step-by-Step Measurement Protocol:

  • Instrument Warm-up: Turn on the fluorometer and the excitation lamp. Allow the lamp to stabilize for at least 30 minutes to ensure a constant light output.

  • Parameter Setup: Set the excitation wavelength to ~365 nm and the emission wavelength to ~455 nm. Set the excitation and emission slit widths to 5 nm.

  • Blank Measurement: Fill a clean quartz cuvette with the 0.1 M Phosphate Buffer (pH 9.5). Place the cuvette in the sample holder and record the fluorescence intensity. This is your blank reading.

  • Standard Curve Measurement: Measure the fluorescence intensity of each of your working standard solutions, starting from the lowest concentration. Rinse the cuvette thoroughly with the buffer between each measurement.

  • Sample Measurement: Measure the fluorescence intensity of your prepared samples.

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the background-subtracted fluorescence intensity of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of 7-hydroxy aminopterin in your samples by interpolating their fluorescence intensity on the standard curve.

Validation and Quality Control: Ensuring Trustworthy Results

A robust fluorescence-based assay requires careful validation to ensure accuracy and reproducibility.

  • Linearity and Range: The standard curve should exhibit a linear relationship between fluorescence intensity and concentration over the desired range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Intra-day and inter-day precision should be assessed by repeatedly measuring samples at different concentrations. Accuracy is determined by spiking known amounts of 7-hydroxy aminopterin into a blank matrix and calculating the percent recovery.

  • Specificity: Assess the potential for interference from other compounds in the sample matrix. This can be done by analyzing blank matrix samples and samples spiked with potentially interfering substances.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Signal - Incorrect excitation/emission wavelengths- pH of the sample is not optimal- Low concentration of the analyte- Instrument malfunction- Perform excitation and emission scans to find the optimal wavelengths.- Ensure the pH of the final sample solution is in the optimal range (9.0-10.5).- Concentrate the sample if possible.- Check the instrument's lamp and detector.
High Background Signal - Contaminated buffer or cuvette- Autofluorescence from the sample matrix- Use high-purity solvents and clean cuvettes thoroughly.- Perform a more rigorous sample cleanup (e.g., SPE).- Subtract the background from a blank matrix sample.
Non-linear Standard Curve - Inner filter effect at high concentrations- Photobleaching- Dilute the standards and samples to a lower concentration range.- Reduce the excitation light intensity or the exposure time.

Conclusion: A Powerful Tool for Drug Metabolism Research

Fluorescence detection provides a sensitive, specific, and relatively low-cost method for the quantification of 7-hydroxy aminopterin. By understanding the fundamental principles of fluorescence and carefully optimizing the experimental parameters, researchers can develop robust and reliable assays to advance our understanding of aminopterin metabolism and contribute to the development of safer and more effective therapies.

References

  • BenchChem. (2025). Application Notes: Fluorescence Spectroscopy for the Detection of Pterin Compounds.
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.). Aminopterin.
  • BenchChem. (n.d.). effect of pH on 7-Hydroxy-4-methylcoumarin-3-acetic acid fluorescence intensity.
  • ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.
  • SEDICI. (n.d.). Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects.
  • MedChemExpress. (n.d.). Aminopterin (4-Aminofolic acid) | Folic Acid/DHFR Antagonist.
  • Bioaustralis Fine Chemicals. (n.d.). Aminopterin.
  • Springer. (2013). Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
  • PubMed. (1997). Novel high-performance liquid chromatographic assay using fluorescence detection for the quantitation of plasma gamma-methylene-10-deazaaminopterin and its major metabolite, 7-hydroxy-gamma-methylene-10-deazaaminopterin, in patients with solid cancers in a phase I trial.
  • PubMed. (1988). Determination of methotrexate and its major metabolite, 7-hydroxymethotrexate, using capillary zone electrophoresis and laser-induced fluorescence detection.
  • AAT Bioquest. (n.d.). Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)].
  • Jurnal Universitas Padjadjaran. (n.d.). The Effect of pH to The Interaction between Folic Acid and Folate Receptor Alpha: Molecular Dynamics Study.
  • PubMed. (2007).
  • PubMed. (1986).
  • Hindawi. (2018). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug.
  • PubMed. (2014).
  • PubMed. (2019).
  • AAT Bioquest. (n.d.). Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)].
  • PubMed. (2025). Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies.
  • ResearchGate. (2025). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents.
  • PMC. (n.d.). Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector.
  • ResearchGate. (n.d.).
  • ResearchGate. (2016). (PDF) Fluorescence spectroscopic behaviour of folic acid.
  • ResearchGate. (2025). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity.
  • UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy.
  • ResearchGate. (n.d.). Photophysical Properties of Hydroxy-Substituted Flavothiones | Request PDF.
  • Preprints.org. (2025). Effect of pH and acetonitrile content on spectrophotometric behavior of folic acid.

Sources

Application

Application Note: A Validated Method for the Isolation and Quantification of 7-Hydroxy Aminopterin in Human Plasma and Urine

Abstract This application note presents a detailed protocol for the isolation and quantification of 7-hydroxy aminopterin, the primary oxidative metabolite of the antifolate drug aminopterin, from biological fluids. Moni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the isolation and quantification of 7-hydroxy aminopterin, the primary oxidative metabolite of the antifolate drug aminopterin, from biological fluids. Monitoring the levels of this metabolite is crucial for comprehensive pharmacokinetic analysis and toxicological assessment in preclinical and clinical studies. The described methodology employs a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by sensitive and selective analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This guide provides step-by-step instructions, explains the rationale behind key procedural choices, and offers a framework for researchers to implement a reliable bioanalytical workflow.

Introduction: The Significance of 7-Hydroxy Aminopterin

Aminopterin, a potent 4-amino derivative of folic acid, is a powerful antineoplastic agent that functions by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts the synthesis of nucleotide precursors, thereby impeding DNA, RNA, and protein synthesis.[1][3] Historically, aminopterin was a pioneering drug in cancer chemotherapy and has seen renewed interest due to its potentially superior cellular uptake compared to its successor, methotrexate.[4][5]

Like methotrexate, aminopterin is metabolized in vivo, primarily through oxidation, to form its 7-hydroxy derivative.[6] The formation of 7-hydroxy aminopterin is a critical aspect of its metabolic profile. The concentration of this metabolite in biological fluids can provide valuable insights into the drug's metabolic rate, potential for drug-drug interactions, and overall patient exposure. Furthermore, as the 7-hydroxy metabolites of antifolates can have altered solubility and biological activity, their accurate measurement is essential for a complete understanding of the drug's disposition and for correlating therapeutic or toxic effects with specific metabolic profiles.

This document provides a comprehensive protocol for the extraction and quantification of 7-hydroxy aminopterin from human plasma and urine, leveraging established principles from the analysis of the structurally similar compound, 7-hydroxymethotrexate.[7][8][9]

Materials and Reagents

Chemicals and Solvents
  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Human plasma (K2-EDTA anticoagulant)

  • Human urine (drug-free)

Analytical Standards
  • Aminopterin: Commercially available from various suppliers (e.g., LKT Labs, MedChemExpress).[2][10]

  • Internal Standard (IS): 7-Hydroxymethotrexate is recommended as an internal standard due to its structural and chemical similarity. It is commercially available from suppliers such as Shimadzu.[11] Alternatively, a stable isotope-labeled aminopterin could be used if available.

Equipment and Consumables
  • Analytical balance

  • Vortex mixer

  • Centrifuge capable of 4°C and >3,000 x g

  • Solid-Phase Extraction (SPE) manifold

  • Nitrogen evaporator

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • UHPLC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)

  • SPE Cartridges: Mixed-mode cation exchange or polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the recommended method for cleaning and concentrating 7-hydroxy aminopterin from complex biological matrices like plasma and urine. It offers superior recovery and cleanliness compared to protein precipitation or liquid-liquid extraction for this class of polar analytes. The following protocol is optimized for a mixed-mode cation exchange SPE cartridge, which leverages both hydrophobic and ionic interactions for enhanced selectivity.

Pre-treatment of Biological Samples
  • Plasma: Thaw frozen plasma samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any precipitates. Use the clear supernatant for the extraction.

  • Urine: Centrifuge urine samples at 2,000 x g for 10 minutes at 4°C to remove particulate matter. Use the clear supernatant.

Step-by-Step SPE Protocol
  • Sample Preparation: In a polypropylene tube, add 500 µL of pre-treated plasma or urine. Add 50 µL of the internal standard working solution (e.g., 1 µg/mL 7-hydroxymethotrexate in 50% methanol). Vortex for 10 seconds. Add 500 µL of 4% formic acid in water to acidify the sample and vortex again.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of Type I water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and other highly polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute the analytes by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

SPE Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 500 µL Plasma/Urine Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with Formic Acid Add_IS->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute Analytes (5% NH4OH in Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for 7-hydroxy aminopterin.

UHPLC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate

Rationale: A C18 column provides good retention for the moderately polar analytes. The formic acid modifier aids in protonation for positive ESI, and the gradient elution ensures efficient separation from matrix components and resolution of the parent drug from its metabolite.

Mass Spectrometry Parameters

The following MRM transitions are proposed. Note: These values, particularly for 7-hydroxy aminopterin, are predicted based on its chemical structure and data from analogous compounds.[7][8][9] They must be optimized empirically by infusing the analytical standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aminopterin 441.2294.1Optimize (20-30)
7-Hydroxy Aminopterin 457.2310.1Optimize (20-30)
7-OH Methotrexate (IS) 471.1324.1Optimize (20-30)

Rationale: The precursor ion corresponds to the [M+H]+ adduct. The product ions are selected based on stable, characteristic fragments generated upon collision-induced dissociation. For aminopterin and its metabolite, a key fragmentation is the cleavage of the C-N bond between the p-aminobenzoic acid and glutamic acid moieties.

Data Analysis and Validation

Quantification

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically appropriate. The concentration of 7-hydroxy aminopterin in unknown samples is then calculated from this regression equation.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability, typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery and Matrix Effects: To ensure the extraction process is efficient and that co-eluting matrix components do not suppress or enhance the analyte signal.

  • Stability: Freeze-thaw, bench-top, and long-term stability of the analyte in the biological matrix.

Data Interpretation Logic

Data_Analysis RawData Acquire Raw LC-MS/MS Data (Peak Areas) CalcRatio Calculate Peak Area Ratio (Analyte / IS) RawData->CalcRatio CalCurve Generate Calibration Curve (Ratio vs. Concentration) CalcRatio->CalCurve Regression Apply Linear Regression (e.g., y = mx + c) CalCurve->Regression Quantify Quantify Unknown Samples Regression->Quantify Report Report Final Concentration (ng/mL or µmol/L) Quantify->Report

Caption: Logical flow for quantitative data analysis.

Conclusion

This application note provides a robust and reliable framework for the isolation and quantification of 7-hydroxy aminopterin in human plasma and urine. The detailed SPE protocol ensures effective sample cleanup, while the UHPLC-MS/MS method offers high sensitivity and selectivity. By adapting established methodologies for related antifolate compounds, this guide equips researchers and drug development professionals with the necessary tools to accurately assess the metabolic fate of aminopterin, contributing to a more comprehensive understanding of its pharmacology and toxicology.

References

  • U.S. Patent No. 7,235,660 B1. (2007). Facile process for the preparation of high-purity aminopterin.
  • Arath, S., et al. (1998). Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies. Journal of Clinical Oncology, 16(4), 1458-1465. [Link]

  • Wikipedia. (n.d.). Aminopterin. Retrieved March 7, 2026, from [Link]

  • NPS Discovery. (2025). 7-Hydroxy Mitragynine. The Center for Forensic Science Research & Education. [Link]

  • Stewart, C. F., et al. (2021). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. BioMed Research International, 2019, 8510371. [Link]

  • Ramanathan, L., et al. (2011). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 879(28), 2999-3004. [Link]

  • Taylor, E. C., & Portoghese, P. S. (1988). Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Journal of Organic Chemistry, 53(12), 2753-2757. [Link]

  • Chen, X., et al. (2018). Simultaneous Determination of Methotrexate and 7-Hydroxy-Methotrexate by UHPLC-MS Assay Coupled With Multiple Stage Fragmentation to Enhance Sensitivity. Journal of Separation Science, 41(11), 2415-2422. [Link]

  • SCIEX. (n.d.). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. [Link]

  • National Center for Biotechnology Information. (n.d.). Methotrexate. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • MDPI. (2026). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. [Link]

  • Google Patents. (n.d.). A kind of method for preparing 7 hydroxyl mitragynines.
  • precisionFDA. (n.d.). 7-HYDROXYMETHOTREXATE. Retrieved March 7, 2026, from [Link]

  • Hindawi. (2018). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug. [Link]

  • ResearchGate. (2025). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. [Link]

  • Shimadzu. (n.d.). 7-Hydroxymethotrexate. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2015). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. [Link]

  • New Journal of Chemistry. (2015). Exploring excited state properties of 7-hydroxy and 7-methoxy 4-methycoumarin: a combined time-dependent density functional theory/effective fragment potential study. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxy Coumarin-13C3. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • Powder Solutions. (n.d.). 7 Hydroxy Mitragynine (7OH) - Private Label Program. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Hydroxy Derivative 7. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxymethotrexate. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • Powder Solutions. (n.d.). Shop 7OH Tablets, Powder & Other 7-Hydroxymitragynine Products. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: Safe Handling and LC-MS/MS Quantification of Hazardous Antifolate Metabolites

Introduction: The Mechanistic Hazard of Antifolates Antifolates, such as methotrexate (MTX) and pemetrexed (PMX), are cornerstone chemotherapeutic and immunosuppressive agents. However, their efficacy is intrinsically li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Hazard of Antifolates

Antifolates, such as methotrexate (MTX) and pemetrexed (PMX), are cornerstone chemotherapeutic and immunosuppressive agents. However, their efficacy is intrinsically linked to their occupational hazard profile. In the laboratory, the primary risk stems not only from the parent compounds but from their active intracellular metabolites: antifolate polyglutamates (MTXPGs / PMXPGs) and the major extracellular metabolite 7-hydroxy-methotrexate (7-OH-MTX) [1].

Once internalized by cells, antifolates are catalyzed by folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the molecule. Causality of Hazard: Polyglutamation drastically increases the molecule's intracellular half-life and its binding affinity for target enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT) [2]. Because these metabolites are trapped within cells and exhibit prolonged cytotoxicity, even trace occupational exposures can lead to cumulative, severe mutagenic and teratogenic effects over time. Consequently, the National Institute for Occupational Safety and Health (NIOSH) strictly classifies these compounds as hazardous drugs requiring specialized handling [3].

AntifolateMechanism Parent Parent Antifolate (MTX / PMX) FPGS FPGS Enzyme (Intracellular) Parent->FPGS Cellular Uptake DHFR DHFR Inhibition (DNA Block) Parent->DHFR Transient Inhibition Poly Polyglutamates (High Retention) FPGS->Poly Glutamation Poly->DHFR Sustained Affinity TS TS Inhibition (Thymidylate Block) Poly->TS Sustained Affinity

Fig 1: Antifolate polyglutamation pathway and sustained target enzyme inhibition.

Laboratory Safety & Handling Protocol (Self-Validating System)

To mitigate the risks associated with antifolate metabolites, laboratories must implement a self-validating safety architecture where every protective measure is backed by a specific chemical or physical rationale.

Engineering Controls and PPE
  • Primary Engineering Control (PEC): All handling of raw powders, biological samples, or concentrated solutions must occur within a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) vented to the outside [3].

  • Personal Protective Equipment (PPE):

    • Double Gloving: Use two pairs of ASTM D6978-tested chemotherapy gloves. Rationale: The outer glove acts as the primary barrier against the chemical, while the inner glove protects the skin during the doffing process when the outer glove is contaminated.

    • Gowning: Non-linting, low-permeability gowns with closed fronts and tight cuffs.

Spill Management and Chemical Deactivation Protocol

Standard cleaning agents are insufficient for antifolate spills. A sequential chemical deactivation process is required to neutralize the cytotoxic threat without creating secondary hazards [4, 5].

Step-by-Step Spill Protocol:

  • Containment: Isolate the spill area immediately. Don appropriate PPE (including a NIOSH-approved respirator if powders are involved).

  • Deactivation (2% Sodium Hypochlorite): Apply an EPA-registered bleach solution. Causality: The strong oxidative power of hypochlorite cleaves the antifolate's pteridine ring, neutralizing its ability to bind to DHFR or TS.

  • Neutralization (1% Sodium Thiosulfate): Apply sodium thiosulfate immediately after deactivation. Causality: Hypochlorite is highly corrosive to the stainless steel of BSCs (causing pitting where future contaminants can hide) and can degrade cytotoxic drugs into secondary mutagenic residues. Thiosulfate safely quenches the unreacted hypochlorite, preventing both equipment damage and secondary toxicity [5].

  • Physical Cleaning: Wash the area twice with an alkaline detergent and sterile water to remove neutralized salts.

CRITICAL SAFETY EXCEPTION: Never use sodium hypochlorite on urine spills from subjects dosed with antifolates. Urine contains high levels of urea and ammonia. Mixing hypochlorite with urine causes a rapid chemical reaction that generates highly toxic, volatile chloramine gas [4]. For urine spills, use only detergent and water, followed by a non-chlorine-based high-level disinfectant.

Analytical Workflow: LC-MS/MS Quantification

Therapeutic drug monitoring and pharmacokinetic studies require the precise quantification of MTX and its major extracellular metabolite, 7-OH-MTX. Because 7-OH-MTX can precipitate in renal tubules causing severe nephrotoxicity, distinguishing it from the parent drug is critical. Immunoassays often suffer from cross-reactivity between MTX and 7-OH-MTX; therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard [6].

Sample Preparation Methodology

This protocol utilizes a one-step protein precipitation method designed to maximize recovery while protecting the LC column.

  • Aliquot & Spike: Transfer

    
     of the biological sample (plasma/urine) into a microcentrifuge tube. Add 
    
    
    
    of Internal Standard (IS) solution (e.g., MTX-d3,
    
    
    ).
  • Protein Precipitation: Add

    
     of cold, LC-MS grade methanol. Vortex vigorously for 3 minutes. Causality: Methanol disrupts protein-drug binding, releasing MTX and 7-OH-MTX into the solvent, while simultaneously precipitating plasma proteins to prevent LC column clogging[6].
    
  • Centrifugation: Centrifuge at

    
     for 5 minutes at room temperature to pellet the precipitated proteins.
    
  • Aqueous Dilution: Transfer

    
     of the supernatant to an autosampler vial containing 
    
    
    
    of a 20% methanol aqueous solution. Vortex for 1 minute. Causality: Diluting the high-organic supernatant with an aqueous phase matches the initial conditions of the LC mobile phase. Injecting a highly organic sample directly into an aqueous mobile phase causes "solvent effects," leading to peak splitting and poor chromatographic resolution [6].
  • Injection: Inject

    
     into the LC-MS/MS system.
    

LCMSWorkflow Sample 1. Biological Sample (100 µL Plasma/Urine) Spike 2. IS Addition (20 µL MTX-d3) Sample->Spike Precip 3. Protein Precipitation (300 µL MeOH, Vortex) Spike->Precip Centrifuge 4. Centrifugation (13,600 x g, 5 min) Precip->Centrifuge Dilution 5. Supernatant Dilution (with 20% MeOH aq.) Centrifuge->Dilution LCMS 6. LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Fig 2: Optimized LC-MS/MS sample preparation workflow for antifolate metabolites.

Instrumental Parameters and Quantitative Data

Chromatographic Conditions:

  • Column: Zorbax C18 (

    
    , 
    
    
    
    )
  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate:

    
     (Gradient Elution)
    

Table 1: Mass Spectrometry (MRM) Parameters for Antifolate Quantification [6]

AnalytePrecursor Ion (

)
Product Ion (

)
Calibration RangeMatrix Recovery
Methotrexate (MTX) 455.1308.1

> 90%
7-Hydroxy-MTX 471.0324.1

> 90%
Internal Standard 458.2311.1N/AN/A

Note: The mass transition for 7-OH-MTX (


) reflects the addition of a hydroxyl group (+16 Da) to the parent MTX structure. Positive ion mode electrospray ionization (ESI+) is utilized to yield the highest sensitivity.

References

  • Whole-body disposition and polyglutamate distribution of the GAR formyltransferase inhibitors... PubMed (NIH). Available at:[Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Safe Handling of Hazardous Drugs Policy Manual. University of Utah Health Care Hospitals and Clinics. Available at: [Link]

  • Cytotoxic Drugs and Related Waste - A Risk Management Guide. South Australian Health Services. Available at: [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PubMed Central (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Hydroxy Aminopterin Aqueous Solubilization

Welcome to the Antifolate Handling & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe precipitation issues when working with antifol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antifolate Handling & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe precipitation issues when working with antifolate metabolites in vitro.

7-hydroxy aminopterin is a major hepatic metabolite of the antifolate aminopterin. Much like its structural analog 7-hydroxy methotrexate (7-OH-MTX), it is notorious for its poor aqueous solubility, which complicates both cell-based assays and in vivo clearance. This guide synthesizes field-proven troubleshooting strategies, physicochemical principles, and self-validating protocols to ensure the integrity of your experimental workflows.

The Physicochemical Challenge: Why Does It Precipitate?

To solve a solubility issue, we must first understand the causality behind it. The parent compound, aminopterin, is already a rigid, planar molecule. However, the enzymatic addition of a hydroxyl group at the 7-position of the pteridine ring by hepatic aldehyde oxidase fundamentally alters its physicochemical profile.

This single hydroxyl group allows for intense intermolecular hydrogen bonding, drastically increasing the crystal lattice energy of the molecule. Consequently, the thermodynamic barrier to solvate 7-hydroxy aminopterin in water is exceptionally high. Because 7-hydroxy aminopterin shares near-identical physicochemical properties with 7-OH-MTX (differing only by a methyl group at the N10 position), we can reliably extrapolate its solubility behavior from established 7-OH-MTX clinical profiles[1].

Quantitative Solubility Comparison

The table below illustrates the dramatic drop in solubility upon 7-hydroxylation and the critical dependency on buffer pH[1].

CompoundAqueous Solubility at pH 5.0Aqueous Solubility at pH 6.0Aqueous Solubility at pH 7.0
Parent Antifolate (MTX/Aminopterin) 0.39 mg/mL1.55 mg/mL9.04 mg/mL
7-Hydroxy Metabolite 0.13 mg/mL0.37 mg/mL1.55 mg/mL

Note: Data extrapolated from established 7-OH-MTX solubility profiles. Notice that even at a neutral pH of 7.0, the 7-hydroxy metabolite is nearly 6 times less soluble than the parent drug[1].

Troubleshooting & FAQs

Q: Why does my 7-hydroxy aminopterin precipitate immediately upon dilution from DMSO into PBS (pH 7.4)? A: This is a classic solvent-shift precipitation. While the pKa values of the glutamate carboxyl groups are approximately 3.0 and 4.4, and the pteridine ring pKa is ~5.6[2], meaning the molecule is largely ionized at pH 7.4, the planar hydrophobic core still strongly promotes aggregation. Furthermore, if your DMSO stock has absorbed atmospheric moisture, the actual solubility limit in the stock is already compromised, creating invisible nucleation sites the moment it hits the aqueous buffer[3].

Q: How can I maintain solubility in neutral or slightly acidic assay buffers without using toxic levels of DMSO? A: The most effective biochemical workaround is host-guest complexation using


-cyclodextrin (

-CD) or its more soluble derivative, hydroxypropyl-

-cyclodextrin (HP-

-CD). The hydrophobic cavity of

-CD encapsulates the rigid pteridine ring of the 7-hydroxy metabolite, masking it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[4].

Q: Can I just heat the buffer to 37°C to force the compound into solution? A: No. While heating increases the kinetic energy and temporarily drives dissolution, it creates a thermodynamically unstable supersaturated solution. As soon as the solution experiences a localized temperature drop (e.g., during pipetting or transfer to a cell culture plate), rapid micro-precipitation will occur. You must alter the chemical environment (via pH adjustment or complexation) rather than relying solely on temperature.

Logical Workflows & Pathways

To conceptualize the handling and biological impact of this metabolite, refer to the following logical diagrams.

SolubilizationWorkflow Start 7-Hydroxy Aminopterin (Solid Powder) Stock Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->Stock Check Aqueous Assay pH Requirement? Stock->Check Alkaline Alkaline Buffer (pH > 7.4) Direct Dilution Check->Alkaline pH > 7.4 Neutral Neutral/Acidic Buffer (pH < 7.0) High Risk of Precipitation Check->Neutral pH < 7.0 Ready Solubilized Working Solution Alkaline->Ready CD Add β-Cyclodextrin (Complexation) Neutral->CD CD->Ready

Workflow for solubilizing 7-hydroxy aminopterin in aqueous buffers.

MetabolicPathway Admin Aminopterin Administration Metab Hepatic Metabolism (Aldehyde Oxidase) Admin->Metab Target DHFR Inhibition (Efficacy) Admin->Target Metabolite 7-Hydroxy Aminopterin Metab->Metabolite Tox Renal Tubules (Acidic pH) Metabolite->Tox Crystal Crystalluria & AKI (Toxicity) Tox->Crystal Precipitation

Metabolic pathway of aminopterin leading to 7-hydroxy aminopterin precipitation.

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, do not simply follow steps; validate them as you go. The following protocols are designed as self-validating systems.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Water in DMSO drastically lowers the dielectric constant required to solvate the planar pteridine ring, leading to premature precipitation[3].

  • Desiccation: Ensure the 7-hydroxy aminopterin powder is equilibrated to room temperature in a desiccator before opening to prevent condensation.

  • Solubilization: Add strictly anhydrous, cell-culture grade DMSO to achieve a 10 mM to 50 mM stock concentration. Vortex vigorously for 2 minutes.

  • Storage: Aliquot immediately into single-use amber vials to prevent photodegradation and avoid freeze-thaw cycles. Store at -80°C.

  • Self-Validation Check: Before freezing, visually inspect the stock under a strong light source. If the solution appears cloudy or exhibits a "swirling" Schlieren effect, moisture contamination has occurred. Discard and restart.

Protocol B: -Cyclodextrin Complexation for Neutral pH Assays

Causality: Encapsulating the hydrophobic pteridine ring inside


-CD prevents intermolecular stacking and hydrogen bonding in neutral aqueous environments[4].
  • Host Preparation: Prepare a 10 mM solution of HP-

    
    -CD in your target aqueous assay buffer (e.g., PBS, pH 7.2).
    
  • Titration: Place the HP-

    
    -CD buffer on a magnetic stirrer at 300 RPM. Slowly titrate your 10 mM DMSO stock of 7-hydroxy aminopterin dropwise into the buffer until you reach your desired final concentration (ensure final DMSO is <1% v/v to avoid cellular toxicity).
    
  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to ensure complete host-guest thermodynamic equilibrium.

  • Self-Validation Check (Critical): Measure the absorbance of the final solution at 600 nm (OD600) using a blank of the HP-

    
    -CD buffer. A true, fully solubilized complex will have an OD600 of 
    
    
    
    0.005. A value > 0.02 indicates light scattering from invisible micro-precipitates, meaning the complexation is incomplete and the solution must be discarded.

References

1.[1] Hyper-alkalinization without hyper-hydration for the prevention of high-dose methotrexate acute nephrotoxicity in patients with osteosarcoma - ResearchGate - 1 2.[2] The thermodynamic dissociation constants of methotrexate by the nonlinear regression and factor analysis of multiwavelength spec - d-nb.info - 2 3.[3] Aminopterin | DHFR inhibitor | CAS 54-62-6 - Selleck Chemicals - 3 4.[4] Synergetic Effect of β-Cyclodextrin and Its Simple Carbohydrate Substituents on Complexation of Folic Acid and Its Structural Analog Methotrexate - National Institutes of Health (NIH) - 4

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 7-Hydroxy Aminopterin HPLC Analysis

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. 7-Hydroxy aminopterin is a highly polar, multi-ionizable metabolite that frequently presents severe peak shape distortions during High...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. 7-Hydroxy aminopterin is a highly polar, multi-ionizable metabolite that frequently presents severe peak shape distortions during High-Performance Liquid Chromatography (HPLC) and LC-MS/MS analysis. This guide provides drug development professionals and analytical scientists with causality-driven insights, self-validating protocols, and authoritative methodologies to achieve optimal peak symmetry.

Part 1: Diagnostic Decision Matrix

Before adjusting mobile phases or replacing columns, it is critical to determine whether the peak tailing is a physical system issue or a chemical interaction. The workflow below outlines a self-validating diagnostic process.

DiagnosticWorkflow Start Peak Tailing Detected (As > 1.5) InjectNeutral Inject Neutral Probe (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does Neutral Probe Tail? InjectNeutral->CheckNeutral Physical Physical Issue (Void, Frit, Plumbing) CheckNeutral->Physical Yes Chemical Chemical Issue (Silanol or Chelation) CheckNeutral->Chemical No FixPhysical Replace Frit / Tubing or Reverse Column Physical->FixPhysical TestChelation Add 10µM EDTA to Sample/Mobile Phase Chemical->TestChelation CheckEDTA Does Tailing Improve? TestChelation->CheckEDTA Metal Metal Chelation (Passivate System) CheckEDTA->Metal Yes Silanol Silanol Interaction (Lower pH / End-capped) CheckEDTA->Silanol No

Diagnostic workflow to differentiate physical vs. chemical peak tailing causes.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 7-hydroxy aminopterin specifically exhibit such severe peak tailing compared to other metabolites? A1: The tailing is primarily driven by the molecule's complex structure. 7-hydroxy aminopterin contains a pteridine ring with basic amino groups, alongside acidic glutamic acid carboxyls. In standard reversed-phase HPLC, the basic amine groups act as strong hydrogen bond donors and cation exchangers. They interact aggressively with unreacted, ionized residual silanol groups (Si-O⁻) on the silica stationary phase[1]. This creates a mixed-mode retention mechanism (hydrophobic + ionic adsorption) where molecules travel at different speeds, stretching the trailing edge of the peak[2].

Q2: How do I definitively prove whether my tailing is caused by a bad column (physical) or silanol interactions (chemical)? A2: You must isolate the variables using a self-validating injection. Inject a neutral, non-ionizable compound (such as uracil for reversed-phase dead volume, or toluene). Neutral compounds cannot participate in acid-base silanol interactions. If the neutral peak tails, you have a physical problem—such as a void at the head of the column, a partially blocked frit, or improper tubing connections[2]. If the neutral peak is perfectly symmetrical but 7-hydroxy aminopterin tails, the issue is strictly chemical[2].

Q3: What is the mechanistic reasoning behind lowering the mobile phase pH to fix this? A3: At a mid-range pH (e.g., pH 5-7), residual silanols on the silica surface dissociate and carry a negative charge, acting like "velcro" for the positively charged basic amines of the pteridine ring[2]. By lowering the mobile phase pH to below 3.0 (using additives like formic acid), you force the full protonation of these silanol groups (converting Si-O⁻ back to Si-OH)[1]. This neutralizes the stationary phase's negative charge, effectively shutting down the secondary ionic interactions and restoring peak symmetry[1][3].

Q4: I am using a low pH and an end-capped column, but tailing persists. Could metal chelation be the culprit? A4: Yes. Pteridine rings and adjacent carboxylate groups are notorious metal chelators. Trace metals (such as iron or nickel) leaching from stainless steel tubing, pump heads, or column frits can coordinate with 7-hydroxy aminopterin[4]. This coordination creates a secondary retention pathway. To validate this, spike your sample with a strong chelator like EDTA; if peak shape and area recovery improve, metal chelation is your root cause[4].

Part 3: Mechanistic Pathways of Peak Distortion

Understanding the chemical environment inside the column is essential for rational method development. The diagram below illustrates the competing interactions that lead to peak tailing and how specific interventions neutralize them.

Mechanism Analyte 7-Hydroxy Aminopterin (Multi-ionizable) BasicGroups Pteridine Amines (pKa ~ 5-6) Analyte->BasicGroups AcidicGroups Glutamate Carboxyls (pKa ~ 3-4) Analyte->AcidicGroups Interaction1 Strong Ionic Adsorption ('Velcro' Effect) BasicGroups->Interaction1 Binds to Interaction2 Coordination Complex (Chelation) BasicGroups->Interaction2 Binds to AcidicGroups->Interaction2 Binds to Silanols Ionized Silanols (Si-O⁻) on Silica Surface Silanols->Interaction1 Metals Trace Metals (Fe³⁺) in Frits/Tubing Metals->Interaction2 Tailing Severe Peak Tailing & Broadening Interaction1->Tailing Interaction2->Tailing Solution1 Lower pH (< 3.0) Protonates Silanols Solution1->Silanols Neutralizes Solution2 System Passivation or PEEK Tubing Solution2->Metals Masks/Removes

Mechanistic pathways of 7-hydroxy aminopterin peak tailing and targeted resolutions.

Part 4: Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic parameters on the USP Tailing Factor (T) for 7-hydroxy aminopterin. A tailing factor of 1.0 indicates perfect symmetry, while values > 1.5 generally require troubleshooting[1].

Column ChemistryMobile Phase pHAdditive / ModifierExpected USP Tailing Factor (T)Resolution Status
Standard C18 (Non-endcapped)6.5None> 2.5Severe Tailing / Unacceptable
Standard C182.50.2% Formic Acid1.6 - 1.9Moderate Tailing
End-capped C182.50.2% Formic Acid1.2 - 1.4Acceptable[3][5]
Polar-embedded C182.50.2% FA + 10µM EDTA1.0 - 1.1Optimal Symmetry

Part 5: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Mobile Phase & Column Optimization (LC-MS/MS Compatible)

Objective: Eliminate silanol interactions while maintaining volatility for mass spectrometry.

  • Mobile Phase Preparation: Prepare Mobile Phase A using HPLC-grade water with 0.2% Formic Acid (v/v)[5]. This achieves a pH of approximately 2.7, which is critical for protonating residual silanols[4]. Prepare Mobile Phase B using MS-grade Acetonitrile or Methanol with 0.2% Formic Acid.

  • Column Selection: Install a highly deactivated, fully end-capped C18 column or a polar-embedded column[3]. End-capping chemically blocks residual silanols, reducing secondary interactions by up to 50% before pH adjustments are even applied[1].

  • Equilibration: Flush the column with 10-15 column volumes of the starting gradient (e.g., 95% A / 5% B) to ensure the stationary phase is fully protonated by the acidic modifier.

  • Validation Injection: Inject a 100 ng/mL standard of 7-hydroxy aminopterin. Calculate the USP Tailing Factor (T = W0.05 / 2f) using your chromatography data system. If T < 1.5, the chemical silanol interaction has been successfully suppressed.

Protocol B: System Passivation to Mitigate Metal Chelation

Objective: Strip trace metals from the HPLC flow path to prevent pteridine coordination.

  • Column Bypass (Critical): Remove the analytical column and replace it with a zero-dead-volume union. Never pump passivation solvents through an analytical column.

  • Solvent Preparation: Prepare a passivation solution of 20% Nitric Acid (for robust stainless steel systems) OR 0.5% Phosphoric acid / 50 mM EDTA (for milder passivation of bio-compatible systems).

  • System Flush: Pump the passivation solution through all lines (A, B, C, D) and the autosampler flow path at 1.0 mL/min for 30 minutes.

  • Aqueous Wash: Purge the system with HPLC-grade water at 2.0 mL/min for 45 minutes to completely remove the acid/EDTA. Check the pH of the waste line to ensure it has returned to neutral.

  • Validation: Reinstall the analytical column, equilibrate with your mobile phase, and inject the 7-hydroxy aminopterin standard. Compare the peak area and tailing factor to the pre-passivation injection. An increase in peak area alongside improved symmetry confirms metal chelation was resolved.

References

1.1 - elementlabsolutions.com 2. 3 - chromtech.com 3.4 - chromatographyonline.com 4.5 - semanticscholar.org 5. 2 - axionlabs.com 6. - waters.com

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Hydroxy Aminopterin SPE Recovery

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter methods failing during the extraction of antifolate metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter methods failing during the extraction of antifolate metabolites. 7-hydroxy aminopterin (7-OH-aminopterin), the primary active metabolite of the antifolate aminopterin, presents a unique bioanalytical challenge. Its complex physicochemical profile—featuring a basic pteridine ring and two acidic carboxylic acid groups on the glutamate moiety—makes its solid-phase extraction (SPE) highly susceptible to pH-induced failures.

This guide moves beyond basic troubleshooting to dissect the thermodynamic and ionic causalities behind low recovery rates, providing you with a self-validating framework to rescue your bioanalytical workflow.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your protocol, you must identify exactly where the analyte is being lost. The following decision tree outlines the diagnostic logic for isolating SPE failures.

SPE_Troubleshooting Start Low Recovery of 7-OH-Aminopterin Analyze Analyze SPE Fractions (Load, Wash, Elute) Start->Analyze LossLoad High Analyte in Load Fraction Analyze->LossLoad LossWash High Analyte in Wash Fraction Analyze->LossWash LossElute Low Analyte in Elution Fraction Analyze->LossElute Cause1 Precipitation due to Acidic Sample pH LossLoad->Cause1 Cause2 Premature Elution (Wash too strong/acidic) LossWash->Cause2 Cause3 Incomplete Elution or Protein Binding LossElute->Cause3 Action1 Adjust sample to pH 7.5+ Use MAX Sorbent Cause1->Action1 Action2 Use 100% Organic Wash (Maintain basic pH) Cause2->Action2 Action3 Increase acid in eluent (e.g., 2-5% Formic Acid) Cause3->Action3

Decision tree for diagnosing and resolving 7-hydroxy aminopterin SPE recovery failures.

Core Troubleshooting Guide (Q&A)

Q1: Why is my 7-hydroxy aminopterin failing to bind to the SPE sorbent, resulting in massive losses in the load fraction?

The Causality (The Solubility Paradox): Most researchers instinctively acidify plasma or urine samples (pH < 4) to neutralize the glutamate carboxylic acid moieties (pKa ~3.4 and 4.8) of folates, aiming to enhance hydrophobic retention on standard reversed-phase (C18 or HLB) sorbents[1]. However, 7-hydroxy metabolites of antifolates exhibit notoriously low aqueous solubility at acidic pH[2]. Acidifying the sample causes 7-OH-aminopterin to micro-precipitate out of solution before it even touches the sorbent. You aren't experiencing a "binding" failure; you are experiencing a solubility failure. In clinical settings, this exact mechanism causes renal toxicity, requiring urine alkalinization to keep the metabolite soluble[2].

The Solution: Abandon standard reversed-phase strategies and pivot to a Mixed-Mode Strong Anion Exchange (MAX) sorbent. Keep the sample pH neutral or slightly basic (pH 7.5–8.0). At this pH, 7-OH-aminopterin is fully soluble and its carboxylates carry a net negative charge, allowing it to bind strongly to the positively charged quaternary amines of the MAX sorbent[3].

Q2: I switched to a MAX sorbent, but now I am losing my analyte during the wash step. How do I fix this?

The Causality (Ionic vs. Hydrophobic Disruption): If 7-OH-aminopterin is eluting in the wash, your wash solvent is disrupting the ionic interaction. This occurs if the wash solvent is too acidic (which neutralizes the analyte's carboxylates, breaking the ionic bond) or contains high concentrations of counter-ions (like high molarity buffers) that outcompete the analyte for the sorbent's binding sites.

The Solution: Implement a highly orthogonal two-step wash.

  • Wash 1: 5% NH₄OH in water. This locks the analyte in its anionic state while washing away neutral and basic polar interferences.

  • Wash 2: 100% Methanol. Because the analyte is ionically bound to the MAX sorbent, 100% organic will not elute it. Instead, it will aggressively strip away hydrophobic matrix components like phospholipids, significantly reducing matrix effects[3].

Q3: My analyte is strongly retained, but my final recovery is still < 50%. Where is it going?

The Causality (Incomplete Elution & Protein Binding): Two factors cause this. First, antifolates are highly protein-bound in plasma. If you load raw plasma, a fraction of the analyte will wash straight through, bound to albumin[4]. Second, if using MAX, your elution solvent must be acidic enough to fully protonate both carboxylic acids (dropping the pH well below the pKa of 3.4) to break the ionic bond with the sorbent. Weak acids will result in incomplete elution.

The Solution: First, perform a mild protein precipitation (e.g., 1:3 ratio of sample to acetonitrile), centrifuge, and dilute the supernatant with basic water before SPE loading[4]. Second, ensure your elution solvent is aggressively acidic—use 2% to 5% Formic Acid in Methanol. The acid breaks the ionic bond, and the methanol overcomes any secondary reversed-phase interactions.

Quantitative Data: Sorbent & Condition Matrix

The following table summarizes expected recovery rates based on the thermodynamic interactions between 7-OH-aminopterin and various SPE chemistries.

SPE ChemistrySample Loading pHWash SolventElution SolventExpected RecoveryPrimary Failure Mechanism
Reversed-Phase (C18) Acidic (pH 3.0)5% MeOH in Water100% Methanol< 40% Analyte micro-precipitation during loading due to low solubility.
Reversed-Phase (HLB) Neutral (pH 7.4)5% MeOH in Water100% Methanol60 - 75% Poor retention; early elution in the wash step due to analyte ionization.
Mixed-Mode Cation (MCX) Acidic (pH 3.0)100% Methanol5% NH₄OH in MeOH< 30% Analyte precipitation; charge repulsion from protonated carboxylates.
Mixed-Mode Anion (MAX) Basic (pH 8.0) 100% Methanol 2% FA in MeOH > 90% Optimal conditions. High solubility and strong ionic retention.

Self-Validating Protocol: Optimized MAX SPE for 7-OH-Aminopterin

To guarantee trustworthiness, this protocol includes a built-in mass-balance validation step. If your recovery drops, analyzing the saved fractions will immediately pinpoint the failure mechanism.

Materials: 30 mg / 1 cc Mixed-Mode Strong Anion Exchange (MAX) Cartridges.

Step 1: Sample Pre-treatment (Protein Disruption & pH Adjustment)

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Spike with an appropriate stable isotope-labeled internal standard (e.g., Aminopterin-d3).

  • Add 300 µL of Acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes[4].

  • Transfer the supernatant to a clean tube and add 400 µL of 1% NH₄OH in water. (This dilutes the organic content to <40% to allow binding and raises the pH to ~8.0, ensuring the analyte is soluble and anionic).

Step 2: Cartridge Conditioning

  • Pass 1 mL of Methanol through the MAX cartridge.

  • Pass 1 mL of HPLC-grade Water through the cartridge.

Step 3: Sample Loading

  • Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Validation Checkpoint: Collect this flow-through in Vial A (Load Fraction) .

Step 4: Orthogonal Washing

  • Pass 1 mL of 5% NH₄OH in water through the cartridge.

  • Pass 1 mL of 100% Methanol through the cartridge.

  • Validation Checkpoint: Collect both washes combined in Vial B (Wash Fraction) . Dry the cartridge under maximum vacuum for 2 minutes.

Step 5: Elution

  • Elute the analyte by passing 1 mL of 2% Formic Acid in Methanol through the cartridge.

  • Collect in Vial C (Elution Fraction) .

Step 6: Reconstitution & Mass Balance Analysis

  • Evaporate Vial C under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of your initial LC mobile phase.

  • Self-Validation: During method development, dry down Vials A and B, reconstitute them, and inject all three vials into the LC-MS/MS. A mass balance of <90% across A+B+C indicates irreversible sorbent binding or degradation. >10% in Vial A confirms a pH/solubility failure. >10% in Vial B confirms a wash solvent that is too acidic.

References

  • Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review Biomedical Chromatography - Wiley Online Library URL: [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring National Institutes of Health (NIH) / PMC URL: [Link]

  • Preventing and Managing Toxicities of High-Dose Methotrexate National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Optimization

Bioanalytical Technical Support Center: Minimizing Matrix Effects in 7-Hydroxy Aminopterin LC-MS/MS

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of quantifying antifolate metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of quantifying antifolate metabolites. 7-hydroxy aminopterin (7-OH-AMT), the primary active metabolite of the chemotherapeutic agent aminopterin, presents unique bioanalytical hurdles. Due to its polarity and the complex biological matrices (plasma, serum, urine) it resides in, 7-OH-AMT is highly susceptible to electrospray ionization (ESI) matrix effects.

This guide provides an authoritative, causality-driven troubleshooting framework to identify, quantify, and eliminate matrix effects in your 7-OH-AMT LC-MS/MS workflows.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, you must establish a self-validating system to prove that matrix effects are the true cause of your sensitivity loss or poor reproducibility.

MatrixMitigation A 1. Detect Matrix Effect (Post-Column Infusion) B 2. Quantify Severity (Post-Extraction Spike) A->B C 3a. Optimize Sample Prep (PLD / SPE) B->C D 3b. Adjust Chromatography (Gradient / Buffers) B->D E 3c. Upgrade SIL-IS (Use 13C/15N) B->E F 4. Validate Method (Target MF: 0.85 - 1.15) C->F D->F E->F

Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects.

FAQ: What is the mechanistic cause of ion suppression in my 7-OH-AMT assay?

Ion suppression in ESI occurs when co-eluting matrix components compete with 7-OH-AMT for access to the surface of the charged droplet during the desolvation process. In plasma and serum, the primary culprits are endogenous glycerophosphocholines (phospholipids) 1. Because 7-OH-AMT is a polar, weakly acidic compound, it often elutes in chromatographic regions where late-eluting phospholipid wash-out zones from previous injections overlap with the current run, leading to a severe reduction in ionization efficiency.

FAQ: How do I quantitatively assess these effects?

You must calculate the Matrix Factor (MF) using a post-extraction spike methodology 2. Extract a blank matrix, then spike 7-OH-AMT into the final extract. Compare this peak area to a neat standard prepared in the injection solvent. An MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement. For a robust bioanalytical method, the absolute MF should ideally sit between 0.85 and 1.15.

Troubleshooting Guide: Sample Preparation
FAQ: I am using standard Protein Precipitation (PPT) with acetonitrile. Why is my 7-OH-AMT signal still suppressed?

Conventional PPT removes proteins but leaves >95% of endogenous phospholipids in the supernatant 3. When analyzing trace levels of 7-OH-AMT, these residual lipids accumulate on the analytical column and unpredictably co-elute. To resolve this, you must upgrade your sample preparation to targeted Phospholipid Depletion (PLD).

Self-Validating Protocol: Phospholipid Depletion (PLD) Workflow

Causality Rationale: PLD plates utilize a Lewis acid-base interaction. The proprietary stationary phase contains zirconia or titania ions that selectively bind the phosphate moiety of phospholipids, allowing the target analyte (7-OH-AMT) to pass through unhindered.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well PLD plate.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Precipitation/Disruption: Add 150 µL of Acetonitrile containing 1% Formic Acid. (Causality: The low pH disrupts analyte-protein binding, ensuring 7-OH-AMT is fully released into the solvent before filtration).

  • Mixing: Agitate on a plate shaker for 5 minutes at 1000 RPM.

  • Elution: Apply positive pressure (2-5 psi) or vacuum to elute the sample into a collection plate. The phospholipids remain irreversibly bound to the sorbent.

  • Concentration: Evaporate the eluate under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Methanol with 5 mM Ammonium Acetate) to ensure peak focusing on the column.

SamplePrep S1 Plasma Aliquot S2 Add 13C/15N SIL-IS S1->S2 S3 Add ACN + 1% FA (Disrupt Binding) S2->S3 S4 Apply to PLD Plate (Bind Lipids) S3->S4 S5 Elute & Evaporate S4->S5 S6 Reconstitute & Inject S5->S6

Step-by-step phospholipid depletion (PLD) sample preparation protocol.

Quantitative Impact of Sample Preparation on Matrix Effects

The table below summarizes typical Matrix Factor (MF) improvements when shifting from basic PPT to advanced extraction methodologies for antifolate metabolites.

Sample Preparation Method7-OH-AMT Matrix Factor (MF)IS Matrix Factor (MF)IS-Normalized MFClinical Reliability
Protein Precipitation (PPT) 0.45 (Severe Suppression)0.480.93 (High Variance)Poor (Fails at LLOQ)
Solid Phase Extraction (SPE) 0.88 (Acceptable)0.890.98 (Stable)Good
Phospholipid Depletion (PLD) 0.95 (Minimal Effect)0.960.99 (Highly Stable)Excellent
Troubleshooting Guide: Chromatography & Internal Standards
FAQ: Can I adjust my LC gradient or mobile phase to avoid the suppression zones?

Yes. If you cannot entirely remove the matrix, you must separate the analyte from it. 7-OH-AMT and similar antifolates (like 7-OH-methotrexate) respond exceptionally well to volatile buffers 4.

  • Buffer Selection: Use 5-10 mM Ammonium Acetate or Ammonium Formate in the aqueous phase. These buffers provide the necessary ionic strength to maintain sharp peak shapes for 7-OH-AMT without leaving non-volatile deposits in the MS source.

  • Gradient Optimization: Phospholipids typically elute at high organic concentrations (>70% Methanol/Acetonitrile). Ensure your gradient holds at a high organic percentage at the end of the run for at least 1-2 minutes to completely wash the column before the next injection.

FAQ: I am using a Deuterated (2H) Internal Standard, but my standard curve fails at the lower limit of quantification (LLOQ). Why isn't the IS compensating for the matrix effect?

This is a classic manifestation of the "Deuterium Isotope Effect" 5. Deuterium atoms slightly reduce the lipophilicity of a molecule. On a high-resolution reversed-phase column, a heavily deuterated IS (e.g., 7-OH-AMT-d3 or -d4) will elute slightly earlier than the native 7-OH-AMT.

Because they do not co-elute perfectly, the native analyte and the IS experience different localized concentrations of matrix components entering the MS source. Therefore, the IS experiences a different degree of ion suppression and fails to normalize the signal. The Solution: Switch to a 13C and/or 15N labeled SIL-IS (e.g., 7-OH-AMT-13C5-15N). Heavy carbon and nitrogen isotopes do not alter the physicochemical interaction with the stationary phase, ensuring perfect co-elution and identical matrix suppression compensation.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure CDC Stacks / J Anal Toxicol [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring PMC / National Institutes of Health[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 7-Hydroxy Aminopterin

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the rever...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of aminopterin and its primary metabolite, 7-hydroxy aminopterin.

Below, you will find a mechanistic breakdown of how mobile phase pH dictates retention, a diagnostic FAQ for common chromatographic failures, a self-validating experimental protocol, and a quantitative data summary.

Visual Workflow: pH Optimization Strategy

G N1 7-OH Aminopterin Method Development N2 Evaluate pKa Profile Ring: ~5.5 | Carboxyls: ~3.5, 4.8 N1->N2 N3 Acidic pH (< 4.0) Protonated Carboxyls N2->N3 Lower pH N4 Neutral pH (6.0 - 7.0) Ionized Carboxyls N2->N4 Raise pH N5 High Retention & Resolution (Target Zone) N3->N5 N6 Low Retention & Peak Tailing (Avoid) N4->N6 N7 Optimal Buffer Selection 50mM Acetate (pH 3.6) or 0.2% FA N5->N7 N6->N7 Adjust pH down

Logical workflow for optimizing mobile phase pH based on 7-hydroxy aminopterin pKa values.

Diagnostic FAQ & Troubleshooting Guide

Q: Why does mobile phase pH drastically shift the retention time of 7-hydroxy aminopterin? A: Aminopterin and its 7-hydroxy metabolite are amphoteric molecules containing multiple ionizable centers. The glutamate moiety features two carboxylic acid groups with pKa values of approximately 3.5 and 4.8, while the pteridine ring has a pKa of roughly 5.5 [1, 6]. The pH of the mobile phase dictates the ionization state of these functional groups. At an acidic pH (e.g., pH 3.6), the carboxyl groups are largely protonated and neutral, which maximizes hydrophobic interactions with the C18 stationary phase, leading to increased retention [7]. Conversely, as the pH approaches 6.0, the molecule becomes polyanionic, drastically reducing its affinity for the hydrophobic stationary phase and causing it to elute near the void volume [4].

Q: I am experiencing severe peak tailing and broad peaks at pH 6.0. How do I correct this? A: Peak tailing at pH 6.0 is typically caused by secondary interactions between the partially protonated pteridine ring nitrogens and residual, ionized silanol groups (Si-O⁻) on the silica-based stationary phase. To eliminate this causality, you must suppress silanol ionization by lowering the mobile phase pH. Implementing a 50 mM sodium acetate buffer adjusted to pH 3.6 with glacial acetic acid effectively neutralizes the silanols and optimizes the protonation state of the analyte, resulting in sharp, symmetrical peaks [7]. If you are using LC-MS/MS, switch to a volatile buffer system such as 0.2% formic acid with 5 mM ammonium formate, which provides an acidic environment (pH ~2.7) while enhancing positive ion electrospray ionization (ESI+) efficiency [3, 5].

Q: 7-hydroxy aminopterin is co-eluting with the parent aminopterin. How can I resolve them? A: The addition of the 7-hydroxyl group introduces a lactam-lactim tautomerization in the pteridine ring, which subtly alters the molecule's polarity. Under optimized acidic conditions (pH 3.6), this structural difference is amplified. In a highly aqueous isocratic system (e.g., 89% acetate buffer / 11% acetonitrile), the 7-hydroxy metabolite will exhibit significantly stronger retention than the parent aminopterin, often eluting much later (e.g., parent at ~11 min, 7-hydroxy at >40 min) [7]. If co-elution persists, verify that your buffer concentration is sufficient (at least 50 mM) to maintain local pH at the stationary phase surface, and reduce the organic modifier concentration by 2-5%.

Quantitative Data: Mobile Phase Parameters

The table below summarizes the causal relationship between mobile phase pH, the ionization state of the analyte, and the resulting chromatographic performance.

Mobile Phase pHBuffer System / AdditiveAnalyte Carboxyl StateAnalyte Pteridine StateExpected RetentionPeak Symmetry (As)Reference
~2.7 0.2% Formic Acid + 5mM NH₄FAFully Protonated (Neutral)Protonated (+)HighExcellent (1.0 - 1.1)[3, 5]
3.6 50 mM Sodium AcetatePartially ProtonatedProtonated (+)HighExcellent (1.0 - 1.2)[7]
5.3 50 µmol/mL PhosphatePartially Ionized (-)NeutralModerateGood (1.2 - 1.4)[2]
6.0 Phosphate BufferFully Ionized (-2)NeutralLowPoor / Tailing (>1.5)[4]

Self-Validating Experimental Protocol: pH-Optimized Isocratic Separation

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It includes built-in suitability checks to confirm that the physical chemistry of the separation is functioning as intended before valuable samples are injected.

Phase 1: Preparation & System Suitability (Self-Validation Check 1)
  • Buffer Synthesis: Dissolve 4.1 g of sodium acetate in 1.0 L of HPLC-grade water to yield a 50 mM solution.

  • pH Titration: Insert a calibrated pH probe. Add glacial acetic acid dropwise until the pH stabilizes exactly at 3.6.

    • Causality: Acetate has a buffering range of 3.6–5.6; operating at the lower boundary ensures the carboxyl groups of the analyte remain protonated, anchoring the retention mechanism [7].

  • Mobile Phase Blending: Mix the pH 3.6 buffer with HPLC-grade acetonitrile in an 89:11 (v/v) ratio. Filter through a 0.2 µm membrane and degas.

  • Void Volume Verification: Inject 10 µL of a pure uracil standard (10 µg/mL).

    • Validation: Uracil must elute sharply at the void volume (

      
      ), confirming the absence of dead volume in the fluidic path and verifying the flow rate.
      
Phase 2: Chromatographic Execution & Resolution Mapping
  • Column Equilibration: Purge a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until the baseline UV absorbance (monitored at 303 nm or 307 nm) is completely flat [4, 7].

  • Standard Injection: Inject a mixed standard containing 1.0 µM aminopterin and 1.0 µM 7-hydroxy aminopterin.

  • Retention Assessment: Record the retention times. Aminopterin should elute first, followed by 7-hydroxy aminopterin.

    • Validation Check: Calculate the resolution factor (

      
      ). An 
      
      
      
      self-validates that the pH choice has successfully exploited the tautomeric differences between the two molecules.
Phase 3: Matrix Control & Carryover Elimination (Self-Validation Check 2)
  • Blank Injection: Immediately following the highest concentration standard, inject a blank sample (mobile phase).

  • Carryover Analysis: Inspect the chromatogram at the specific retention times of the analytes.

    • Validation: The peak area in the blank must be <0.1% of the standard, proving the acidic pH successfully prevented non-specific ionic binding to the column hardware or stationary phase silanols[5].

References

  • Title: Aminopterin | C19H20N8O5 | CID 169371 - PubChem Source: nih.gov URL: 1

  • Title: Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC Source: nih.gov URL: 2

  • Title: Research Article Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Source: semanticscholar.org URL: 3

  • Title: Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methotrexate - Benchchem Source: benchchem.com URL: 4

  • Title: Full article: A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - Taylor & Francis Source: tandfonline.com URL: 5

  • Title: Pka Table | PDF | Carboxylic Acid | Functional Group - Scribd Source: scribd.com URL: 6

  • Title: Simple and Reliable HPLC Method for the Monitoring of Methotrexate in Osteosarcoma Patients - Oxford Academic Source: oup.com URL: 7

Sources

Optimization

Technical Support Center: 7-Hydroxy Aminopterin (7-OH-AMT) Storage &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pre-analytical variables associated with 7-hydroxy aminopterin (7-OH-AMT).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pre-analytical variables associated with 7-hydroxy aminopterin (7-OH-AMT). Because 7-OH-AMT is the primary active metabolite of the antifolate aminopterin, its quantification is highly sensitive to enzymatic degradation, photo-oxidation, and protein binding dynamics.

This guide moves beyond basic protocols to explain the causality behind our validated handling procedures, ensuring your LC-MS/MS workflows are robust, reproducible, and scientifically sound.

Part 1: Core Troubleshooting & FAQs

Q1: We observed a 30% drop in 7-OH-AMT concentrations in plasma stored at -20°C for two months. Is the metabolite inherently unstable? Answer: 7-OH-AMT is not inherently unstable, but it is highly susceptible to two pre-analytical variables: residual enzymatic activity and photo-oxidation. While stock solutions in organic diluents may remain stable at -20°C for over 90 days[1], plasma matrices contain active hydrolases and peptidases. Storing plasma at -20°C does not fully arrest these enzymes. Furthermore, the pteridine ring of aminopterin and its metabolites is notoriously photosensitive; exposure to ambient laboratory light induces rapid photo-oxidation, forming inactive cleavage products[2]. Corrective Action: Always flash-freeze plasma and store at ≤ -80°C[1]. Use amber tubes or foil wrapping immediately upon collection to prevent UV/visible light degradation[2].

Q2: Can I use hemolyzed plasma samples for 7-OH-AMT quantification? Answer: No. Samples exhibiting visible hemolysis must be rejected. Aminopterin and its metabolites are actively transported into red blood cells (RBCs), where folylpolyglutamate synthetase (FPGS) converts them into long-chain polyglutamates[3]. If RBCs lyse during collection, these intracellular polyglutamates spill into the plasma. During freezing, thawing, or long-term storage, plasma hydrolases will ex vivo back-convert these polyglutamates into free 7-OH-AMT, artificially inflating your quantitative results[4].

Q3: Our LC-MS/MS extraction recovery for 7-OH-AMT is significantly lower (<50%) than for the parent drug Aminopterin (>80%). How can we improve this? Answer: This discrepancy is driven by the differential protein binding affinities of the two molecules. The enzymatic addition of the hydroxyl group at the 7-position by hepatic aldehyde oxidase significantly increases the molecule's hydrophobicity. Similar to methotrexate—where the parent drug is 35-50% protein-bound but the 7-hydroxy metabolite is 91-93% bound[5]—7-OH-AMT tightly binds to plasma albumin. Standard organic precipitation (e.g., pure methanol or acetonitrile) is insufficient to disrupt these strong hydrophobic and ionic interactions. Corrective Action: Acidify your extraction solvent. Using 1% to 2% formic acid in acetonitrile effectively denatures the plasma proteins and protonates the binding sites, releasing the bound 7-OH-AMT and driving extraction recovery above 90%[1].

Part 2: Quantitative Stability & Pharmacokinetic Parameters

The following table summarizes the critical stability thresholds and physicochemical properties that dictate 7-OH-AMT handling.

Parameter7-OH-AMT / Aminopterin ValueClinical/Analytical Implication
Plasma Protein Binding >90% (Extrapolated from 7-OH-MTX)[5]Requires acidic protein precipitation to release analyte prior to LC-MS/MS.
Short-Term Stability (Plasma) 8 to 24 hours at 4°C[2]Unprocessed samples must be kept strictly on ice; avoid room temperature.
Long-Term Stability (Plasma) Stable up to ~150 days at ≤ -80°C[1]-20°C is insufficient for long-term plasma storage due to residual hydrolase activity.
Freeze-Thaw Stability Maximum 3 cycles (-80°C to 25°C)[2]Aliquot samples immediately to avoid repeated thermal stress and degradation.
FPGS Substrate Affinity (

)
>25 µM (Poorer substrate than AMT)[6]Intracellular polyglutamation occurs slower than the parent drug, affecting RBC accumulation.

Part 3: Validated Experimental Protocols

Step-by-Step Plasma Processing & LC-MS/MS Extraction

To guarantee self-validating results, strictly adhere to the following sequence. Any deviation in temperature or light exposure will compromise the integrity of the 7-OH-AMT analyte.

Phase 1: Sample Collection & Separation

  • Collection: Draw whole blood into K2EDTA tubes. Immediately invert 8-10 times and place on wet ice. Protect from light using amber biohazard bags or aluminum foil[2].

  • Centrifugation: Centrifuge the blood at 3500 rpm for 10 minutes at 4°C[1].

  • Aspiration: Carefully transfer the upper plasma layer to pre-chilled, amber cryovials. Critical: Reject any samples with a pink/red tint (hemolysis) to prevent polyglutamate back-conversion[4].

  • Storage: Flash-freeze the plasma aliquots on dry ice and immediately transfer to a -80°C freezer for long-term storage[1].

Phase 2: Protein Precipitation & Extraction

  • Thawing: Thaw plasma aliquots strictly on ice (do not exceed 3 freeze-thaw cycles)[2].

  • Spiking: Transfer 50 µL of plasma to a microcentrifuge tube and add 50 µL of Internal Standard (e.g., deuterated 7-OH-AMT or an alternative antifolate)[1].

  • Acidic Precipitation: Add 200 µL of cold Acetonitrile containing 1% Formic Acid. Note: The acid is mandatory to disrupt the >90% protein binding of 7-OH-AMT[5].

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Preparation for Injection: Transfer 100 µL of the supernatant, dilute with 300 µL of LC-MS grade water, and transfer to an amber autosampler vial for LC-MS/MS analysis[1].

Part 4: Pathway & Workflow Visualizations

Pathway AM Aminopterin (AMT) Enzyme Aldehyde Oxidase (Hepatic Metabolism) AM->Enzyme Oxidation Metabolite 7-Hydroxy Aminopterin (7-OH-AMT) Enzyme->Metabolite Degradation Photo-oxidation Products (Inactive Pterins) Metabolite->Degradation Pre-analytical Degradation Light UV / Visible Light Exposure Light->Degradation

Metabolic generation of 7-OH-AMT and its pre-analytical photo-degradation pathway.

Workflow Blood 1. Whole Blood Collection (K2EDTA, Amber Tubes) Centrifuge 2. Cold Centrifugation (4°C, 3500 rpm, 10 min) Blood->Centrifuge Plasma 3. Plasma Separation (Exclude Hemolyzed Samples) Centrifuge->Plasma Freeze 4. Flash Freeze & Storage (≤ -80°C, Light-Protected) Plasma->Freeze Thaw 5. Controlled Thawing (On Ice, Max 3 Freeze-Thaw Cycles) Freeze->Thaw Precipitation 6. Protein Precipitation (ACN + 1% Formic Acid) Thaw->Precipitation LCMS 7. LC-MS/MS Quantification Precipitation->LCMS

Standardized pre-analytical workflow for 7-OH-AMT plasma sample processing and LC-MS/MS extraction.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • A validated stability-indicating high-performance thin-layer chromatographic method for the analysis of methotrexate in bulk drug and marketed injection Source: ResearchGate URL
  • Source: AACR Journals (Cancer Research)
  • Source: ITR Laboratories Canada Inc.
  • Source: RSC Publishing (Analytical Methods)

Sources

Troubleshooting

Technical Support Center: Identifying and Mitigating Interfering Metabolites in 7-Hydroxy Aminopterin Assays

Welcome to the Technical Support Center for 7-hydroxy aminopterin assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-hydroxy aminopterin assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and mitigating the impact of interfering metabolites. This resource will equip you with the knowledge to ensure the accuracy and reliability of your experimental results.

Introduction

Aminopterin, a potent antifolate agent, and its primary metabolite, 7-hydroxy aminopterin, are critical analytes in various research and clinical contexts.[1][2][3] Aminopterin functions by competitively inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for DNA synthesis and repair.[1][4][5] The accurate quantification of 7-hydroxy aminopterin is often crucial for understanding the pharmacokinetics and metabolic profile of its parent compound. However, the complexity of biological matrices can introduce a variety of interfering metabolites, leading to inaccurate assay results. This guide provides a systematic approach to identifying and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in 7-hydroxy aminopterin assays?

A1: Interference can arise from several sources, including:

  • Endogenous metabolites: Compounds from the folate pathway or other structurally similar molecules naturally present in the biological sample.

  • Exogenous compounds: Co-administered drugs, dietary supplements, or their metabolites that may cross-react with assay components.[6][7]

  • Degradation products: Aminopterin itself can degrade under certain conditions, such as exposure to light and heat, potentially creating interfering compounds.[8]

Q2: How can I determine if my assay is experiencing interference?

A2: Signs of interference include:

  • Unexpectedly high or low analyte concentrations.

  • Poor reproducibility between replicate samples.

  • Non-parallelism between the standard curve and serially diluted samples.

  • The presence of unknown peaks or altered peak shapes in chromatographic assays.

Q3: What is the primary metabolic pathway for aminopterin, and how does this relate to potential interference?

A3: Aminopterin is primarily metabolized in the liver to 7-hydroxy aminopterin.[9][10] This reaction is catalyzed by aldehyde oxidase.[11][12][13] Understanding this pathway is crucial, as inhibitors or inducers of aldehyde oxidase can alter the metabolic profile and potentially introduce interfering substances. Furthermore, other metabolites from interconnected pathways, such as the folate and purine synthesis pathways, may also cause interference.[14][15][16]

Troubleshooting Guides

Guide 1: Investigating Unexpected Assay Results

This guide provides a systematic workflow for diagnosing the root cause of inaccurate or inconsistent results in your 7-hydroxy aminopterin assay.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Interference Investigation cluster_2 Phase 3: Identification & Mitigation A Unexpected Assay Results (High/Low/Variable) B Verify Assay Performance (Controls, Standards, Reagents) A->B Check fundamentals C Review Sample Handling & Storage Procedures B->C Rule out procedural errors D Perform Spike and Recovery Experiment C->D Proceed if basics are sound E Conduct Serial Dilution (Test for Parallelism) D->E Assess matrix effects F Analyze Blank Matrix for Endogenous Peaks E->F Confirm parallelism G LC-MS/MS Analysis for Metabolite Identification F->G If interference is suspected H Modify Sample Preparation (e.g., SPE, LLE) G->H Based on identified interferent I Optimize Chromatographic Method H->I To improve separation J Implement Correction Factors (If Necessary) I->J As a final resort

Caption: Workflow for Troubleshooting Interfering Metabolites.

Experimental Protocol: Spike and Recovery

Objective: To assess whether the sample matrix is suppressing or enhancing the signal of the analyte.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from an untreated source.

  • 7-hydroxy aminopterin standard of known concentration.

  • Your established assay reagents and instrumentation.

Procedure:

  • Prepare a series of samples by spiking a known amount of 7-hydroxy aminopterin standard into the blank matrix at low, medium, and high concentrations within the assay's linear range.

  • Prepare a corresponding set of standards in the assay buffer or solvent at the same concentrations.

  • Process and analyze both sets of samples using your standard assay protocol.

  • Calculate the percent recovery for each spiked matrix sample using the following formula: % Recovery = (Concentration in Spiked Matrix / Concentration in Standard) * 100

Interpretation of Results:

  • Recovery between 85-115%: Generally indicates minimal matrix effect.

  • Recovery < 85%: Suggests signal suppression (ion suppression in LC-MS).

  • Recovery > 115%: Suggests signal enhancement.

Guide 2: Identifying Specific Interfering Metabolites

When interference is confirmed, the next step is to identify the culprit molecule(s).

The Role of Aldehyde Oxidase and Co-administered Drugs

As aldehyde oxidase is the primary enzyme responsible for converting aminopterin to 7-hydroxy aminopterin, compounds that inhibit this enzyme can significantly alter the metabolic landscape.[11][12] A wide range of drugs are known to be inhibitors of aldehyde oxidase, and their presence in a sample could lead to an accumulation of the parent drug or the formation of alternative, potentially interfering, metabolites.[11][17][18]

Drug Class Examples Potential Impact on Assay
Selective Estrogen Receptor Modulators (SERMs)Raloxifene, TamoxifenPotent inhibitors of aldehyde oxidase, may decrease the formation of 7-hydroxy aminopterin.[11][18]
PhenothiazinesChlorpromazineInhibition of aldehyde oxidase.[11]
Tricyclic AntidepressantsAmitriptyline, ImipramineInhibition of aldehyde oxidase.[11]
Dihydropyridine Calcium Channel BlockersNifedipineInhibition of aldehyde oxidase.[11]
Experimental Protocol: LC-MS/MS for Metabolite Identification

Objective: To identify unknown metabolites in the sample matrix that may be interfering with the assay.

Methodology:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the problematic biological samples.

  • Chromatographic Separation: Utilize a high-resolution liquid chromatography system (e.g., UPLC) to achieve optimal separation of metabolites.[19][20]

  • Mass Spectrometry Analysis: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire accurate mass data for all detected ions.

  • Data Analysis:

    • Compare the chromatograms of interfering samples to those of clean matrix blanks to pinpoint unique peaks.

    • Use the accurate mass data to propose elemental compositions for the unknown peaks.

    • Perform fragmentation analysis (MS/MS) on the ions of interest to obtain structural information.

    • Search metabolic databases (e.g., METLIN, HMDB) with the acquired mass and fragmentation data to tentatively identify the interfering metabolites.

Guide 3: Mitigating Interference

Once an interfering metabolite has been identified, several strategies can be employed to minimize its impact.

1. Optimization of Sample Preparation
  • Solid-Phase Extraction (SPE): Develop a specific SPE protocol to selectively isolate 7-hydroxy aminopterin from the interfering compounds based on differences in their physicochemical properties (e.g., polarity, charge).

  • Liquid-Liquid Extraction (LLE): Optimize the pH and solvent system to preferentially extract the analyte of interest, leaving the interferent in the original matrix.

2. Enhancement of Chromatographic Separation
  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to alter the retention behavior of the analyte and interferent.

  • Mobile Phase Modification: Adjust the mobile phase composition, pH, or gradient profile to improve the resolution between the 7-hydroxy aminopterin peak and any interfering peaks.[21][22]

Biochemical Pathway Visualization

Understanding the biochemical context of aminopterin metabolism is key to anticipating potential interferences.

G cluster_0 Folate Metabolism cluster_1 Aminopterin Metabolism Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate Aminopterin Aminopterin Seven_OH_Aminopterin 7-Hydroxy Aminopterin Aminopterin->Seven_OH_Aminopterin AO DHFR DHFR Aminopterin->DHFR Inhibits AO Aldehyde Oxidase

Caption: Aminopterin's Interaction with the Folate Pathway.

This diagram illustrates how aminopterin inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[4][5] It also shows the metabolic conversion of aminopterin to 7-hydroxy aminopterin by aldehyde oxidase.

Conclusion

The successful identification and mitigation of interfering metabolites in 7-hydroxy aminopterin assays are paramount for generating reliable and accurate data. By employing a systematic troubleshooting approach, leveraging advanced analytical techniques like LC-MS/MS, and understanding the underlying biochemical pathways, researchers can overcome these analytical challenges. This guide provides a foundational framework to empower you in your experimental endeavors.

References

  • CABI Digital Library. HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Available from: [Link]

  • PMC. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Available from: [Link]

  • PubMed. Human liver aldehyde oxidase: inhibition by 239 drugs. Available from: [Link]

  • PMC. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Available from: [Link]

  • PubMed. Trimethoprim interferes with serum methotrexate assay by the competitive protein binding technique. Available from: [Link]

  • PMC. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Available from: [Link]

  • PMC. Metabolism in acute myeloid leukemia: mechanistic insights and therapeutic targets. Available from: [Link]

  • MDPI. Identification of Metabolic Biomarkers in Relation to Methotrexate Response in Early Rheumatoid Arthritis. Available from: [Link]

  • Becker Digital Commons. 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. Available from: [Link]

  • Evotec. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • PubMed. Cancer research: from folate antagonism to molecular targets. Available from: [Link]

  • PMC. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Available from: [Link]

  • Journal of Hematology Oncology Pharmacy. Triamterene Cross-Reactivity With Methotrexate Immunoassay: Case Report of Falsely Delayed Methotrexate Clearance During Treatment of High-Grade B-Cell Lymphoma. Available from: [Link]

  • PubMed. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Available from: [Link]

  • PubMed. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Available from: [Link]

  • SciSpace. Qualitative Analysis of the Role of Metabolites in Inhibitory Drug- Drug Interactions: Literature Evaluation Based on the Metabolism and. Available from: [Link]

  • PMC. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. Available from: [Link]

  • Oncotarget. One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy. Available from: [Link]

  • ScienceOpen. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Available from: [Link]

  • ResearchGate. Chromatographic separation of mitragynine and 7-OH mitragynine alkaloids in a standard mixture. Available from: [Link]

  • MDPI. Deciphering the Molecular Mechanisms of Reactive Metabolite Formation in the Mechanism-Based Inactivation of Cytochrome p450 1B1 by 8-Methoxypsoralen and Assessing the Driving Effect of phe268. Available from: [Link]

  • NCBI Bookshelf. Methotrexate - StatPearls. Available from: [Link]

  • The Calm Leaf. How to Avoid Building Up a Tolerance to 7-Hydroxymitragynine. Available from: [Link]

  • Orlando Treatment Solutions. How Long Does 7oh Stay in Your System? Know the Facts. Available from: [Link]

  • PMC. Inhibition of xanthine oxidase by the aldehyde oxidase inhibitor raloxifene: Implications for identifying molybdopterin nitrite reductases. Available from: [Link]

  • ResearchGate. Potent inhibition of human liver aldehyde oxidase by raloxifene. Available from: [Link]

  • ResearchGate. Human Liver Aldehyde Oxidase: Inhibition by 239 Drugs | Request PDF. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming 7-Hydroxy Aminopterin Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and resolve the persis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals troubleshoot and resolve the persistent issue of 7-hydroxy aminopterin precipitation.

Note on Biochemical Equivalence: Aminopterin and methotrexate (MTX) share identical ionizable functional groups, differing only by a single methyl group at the N10 position. Consequently, the physicochemical behavior, pKa values, and solubility profiles of 7-hydroxy aminopterin are biochemically analogous to the well-documented 7-hydroxy methotrexate (7-OH-MTX)[1]. The principles and protocols below leverage this equivalence.

Pathway and Mechanism Visualization

To troubleshoot precipitation, we must first understand the structural and environmental triggers that cause it. The diagram below illustrates how hepatic metabolism and environmental pH dictate the solubility of the compound.

G A Aminopterin (Parent Drug) Enz Hepatic Aldehyde Oxidase (Metabolism) A->Enz In Vivo Met 7-Hydroxy Aminopterin (Metabolite) Enz->Met Acid Acidic Conditions (pH < 5.5) Met->Acid Exposed to Base Alkaline Conditions (pH > 7.0) Met->Base Exposed to Precip Protonation of Carboxylates Crystallization / Precipitation Acid->Precip Soluble Deprotonation of Carboxylates Aqueous Solubility Base->Soluble

Mechanism of pH-dependent 7-hydroxy aminopterin precipitation and solubilization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 7-hydroxy aminopterin precipitate so aggressively in acidic conditions compared to the parent drug? A: The precipitation is driven by two synergistic structural factors. First, under acidic conditions (pH < 5.5), the two carboxylic acid groups on the glutamate moiety become protonated, neutralizing the molecule's charge and drastically reducing aqueous solubility[1]. Second, the enzymatic addition of a hydroxyl group at the C7 position of the pteridine ring introduces a lactam-lactim tautomerism. This structural change facilitates strong intermolecular hydrogen bonding, allowing the metabolite to form highly stable, insoluble crystal lattices. Consequently, the 7-hydroxy metabolite exhibits 3 to 5 times lower aqueous solubility than the parent drug in the pH 5.0–7.0 range[2]. In vivo, up to 97% of biliary or urinary precipitates consist entirely of this 7-hydroxy metabolite rather than the parent drug[3].

Q2: I am losing my 7-OH-aminopterin signal during LC-MS/MS sample preparation when using perchloric acid (PCA) or trichloroacetic acid (TCA) for protein precipitation. How do I resolve this? A: Acidic protein precipitation agents like PCA or TCA force the sample pH well below the pKa of the metabolite's glutamate carboxylates. This causes immediate co-precipitation of the 7-hydroxy metabolite alongside the plasma proteins, leading to massive signal loss[4]. Solution: Abandon acidic precipitation. Instead, utilize Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) microelution plate, which maintains the metabolite in solution and provides excellent recovery[5]. If a liquid crash is mandatory, use a neutral or slightly alkaline organic solvent (e.g., 100% Methanol containing 0.1% NH₄OH) to keep the carboxylates deprotonated during extraction.

Q3: How can we prevent 7-OH-aminopterin crystallization in preclinical in vivo models (e.g., rodent pharmacokinetic studies)? A: In vivo, the metabolite concentrates in the renal tubules. As water is reabsorbed, the concentration of the metabolite exceeds its solubility limit in acidic urine, leading to macroscopic precipitations and acute nephrotoxicity[6]. Solution: Implement a strict hydration and urinary alkalinization protocol. Administer sodium bicarbonate (NaHCO₃) to maintain a urinary pH > 7.0[4]. At pH > 7.0, the carboxylate groups are fully ionized, preventing the formation of crystalline deposits in the renal tubules[2].

Quantitative Data Summary

The table below summarizes the physicochemical behavior of the compound across different environments to help you optimize your assay conditions.

Compound StateEnvironmental pHEstimated Solubility (mM)*Ionization StateRisk of Precipitation
Aminopterin Acidic (pH 5.0)~1.0 - 2.0Partially ProtonatedModerate
7-OH-Aminopterin Acidic (pH 5.0)< 0.2Partially ProtonatedCritical (Crystallizes)
7-OH-Aminopterin Neutral (pH 7.0)~1.0 - 2.0DeprotonatedLow
7-OH-Aminopterin Alkaline (pH > 7.5)> 10.0Fully DeprotonatedNone

*Note: Values are extrapolated from the highly homologous 7-hydroxy-methotrexate (7-OH-MTX) due to identical ionizable functional groups and structural behavior[1],[2].

Experimental Protocols
Protocol A: Preparation of a Stable 10 mM 7-OH-Aminopterin In Vitro Stock Solution

Objective: Create a precipitation-free, high-concentration stock for cell-based or enzymatic assays.

  • Weighing: Weigh the required mass of 7-OH-aminopterin powder into a sterile, light-protected microcentrifuge tube.

  • Primary Solubilization: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a 20 mM concentration.

    • Causality: DMSO acts as a potent hydrogen-bond acceptor, disrupting the strong intermolecular hydrogen bonding between the pteridine rings of the metabolite.

  • Agitation: Vortex vigorously for 2 minutes. If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Alkaline Dilution: Dilute the solution 1:1 with 0.1 M Tris-HCl buffer (pH 8.0) to reach the final 10 mM stock concentration.

    • Causality: The alkaline buffer ensures the glutamate tail remains fully deprotonated upon introduction to aqueous media, preventing crashing.

  • Self-Validation Check: Visually inspect the solution against a dark background. The complete absence of light scattering (Tyndall effect) confirms total solubilization.

  • Storage: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Bioanalytical Extraction (SPE) of 7-OH-Aminopterin from Plasma

Objective: Extract the metabolite for LC-MS/MS quantification without acidic precipitation losses[5].

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 50 mM Ammonium Bicarbonate buffer (pH 8.0).

    • Causality: This prevents an acidic crash and helps disrupt non-covalent protein binding.

  • Conditioning: Condition an Oasis HLB microelution SPE plate with 200 µL Methanol, followed by 200 µL of LC-MS grade Water.

  • Loading: Load the buffered plasma sample onto the SPE plate. Apply a gentle vacuum.

    • Self-Validation Check: Monitor the pressure during the loading phase. Excessive backpressure indicates protein precipitation has occurred in the sample matrix, requiring further dilution with the alkaline buffer.

  • Washing: Wash with 200 µL of 5% Methanol in Water (pH adjusted to 8.0 with NH₄OH). This removes polar interferences while retaining the negatively charged metabolite.

  • Elution: Elute with 2 x 50 µL of Acetonitrile/Water/Formic Acid (90:10:0.1, v/v/v).

    • Causality: While the elution solvent is acidic, the high organic content (90% ACN) drastically lowers the dielectric constant of the medium, preventing precipitation during this rapid elution step.

  • Analysis: Inject directly into the LC-MS/MS system.

References

1.[3] Dose-dependent Pharmacokinetics of Methotrexate and 7-Hydroxymethotrexate in the Rat in Vivo. SciSpace. 3 2.[4] Therapeutic Drug Monitoring of Low Methotrexate Doses for Drug Exposure and Adherence Assessment—Pre-Analytical Variables, Bioanalytical Issues, and Current Clinical Applications. MDPI. 4 3.[1] Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PMC.1 4.[2] The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. ResearchGate. 2 5.[5] Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid. ResearchGate. 5 6.[6] Methotrexate Drug Monograph. Cancer Care Ontario.6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioanalytical Method Validation for 7-Hydroxy Aminopterin: Navigating FDA and EMA Guidelines

For Researchers, Scientists, and Drug Development Professionals The Regulatory Landscape: A Harmonized Approach The validation of bioanalytical methods is a critical step in drug development, ensuring that the data gener...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Regulatory Landscape: A Harmonized Approach

The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated from pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies are reliable and reproducible.[1][2][3] The two most influential regulatory bodies in this domain are the FDA and the EMA. While historically there were minor differences in their guidelines, the landscape has largely moved towards harmonization with the adoption of the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[4][5][6]

The FDA's current guiding document is the "Bioanalytical Method Validation: Guidance for Industry" issued in 2018, which provides recommendations for the validation of bioanalytical methods used in human clinical pharmacology, bioavailability, and bioequivalence studies.[1][3] The EMA's "Guideline on bioanalytical method validation," effective since 2012, outlines similar requirements for methods used in studies submitted for marketing authorization in the European Union.[4][7][8] The ICH M10 guideline, finalized in 2022, represents a significant step towards a unified global standard for bioanalytical method validation.[5][6][9]

This guide will primarily focus on the core principles and parameters outlined in the FDA and EMA guidances, which are largely aligned with the ICH M10 guideline, to provide a comprehensive understanding of the requirements for validating a bioanalytical method for a small molecule metabolite like 7-hydroxy aminopterin.

At a Glance: Key Bioanalytical Validation Parameters - FDA vs. EMA

The following table provides a comparative summary of the key validation parameters required by the FDA and EMA. While the core principles are the same, there can be subtle differences in the specifics of the experimental design and acceptance criteria.

Validation Parameter FDA (2018 Guidance) EMA (2011 Guideline) Key Considerations for 7-Hydroxy Aminopterin
Selectivity & Specificity Evaluation of interference from endogenous matrix components, metabolites, and concomitant medications at the LLOQ.Evaluation of interference using at least six independent sources of the same matrix. For MS-based methods, this may be less critical.[10]Due to the endogenous nature of compounds in biological matrices, a highly selective method like LC-MS/MS is crucial. Potential for interference from the parent drug, aminopterin, and other related compounds should be thoroughly investigated.
Accuracy & Precision Determined using a minimum of five replicates per concentration level (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs.Within-run and between-run accuracy and precision evaluated at LLOQ, LQC, MQC, and HQC levels.For chromatographic methods, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve A calibration curve should be generated for each analytical run, with at least six non-zero calibrators spanning the expected concentration range. A weighting factor is often required.Similar to FDA, with a focus on the response function and the appropriate weighting scheme.A linear or non-linear regression model with appropriate weighting (e.g., 1/x or 1/x²) should be used to ensure accuracy across the entire calibration range.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (within ±20% for both).The LLOQ should be determined with a signal-to-noise ratio of at least 5.The LLOQ must be sufficiently low to quantify 7-hydroxy aminopterin at the expected concentrations in clinical samples.
Matrix Effect Investigated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix. Assessed at low and high concentrations.Assessed using at least six different lots of matrix. The CV of the IS-normalized matrix factor should not be greater than 15%.Given that 7-hydroxy aminopterin is likely to be analyzed in plasma, the potential for matrix effects from phospholipids and other endogenous components must be carefully evaluated.
Stability Evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock solution stability.Similar requirements to the FDA, with specific guidance on the number of freeze-thaw cycles to be tested.Stability experiments should mimic the expected handling and storage conditions of clinical samples, from collection to analysis.
Incurred Sample Reanalysis (ISR) A certain percentage of study samples are re-analyzed to demonstrate the reproducibility of the method.ISR is also a requirement to ensure the reliability of the reported concentrations.This is a critical step to confirm that the validated method performs reliably on actual study samples.

A Practical Approach: Validating an LC-MS/MS Method for 7-Hydroxy Aminopterin

This section outlines a detailed, step-by-step protocol for the validation of a hypothetical LC-MS/MS method for the quantification of 7-hydroxy aminopterin in human plasma. The rationale behind each step is explained in the context of regulatory expectations and scientific best practices.

Experimental Workflow Overview

The overall workflow for the bioanalytical method validation is depicted below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_ms MS/MS Optimization dev_lc LC Optimization dev_ms->dev_lc dev_sample Sample Preparation dev_lc->dev_sample val_select Selectivity & Specificity dev_sample->val_select val_cal Calibration Curve val_select->val_cal val_ap Accuracy & Precision val_cal->val_ap val_matrix Matrix Effect val_ap->val_matrix val_isr Incurred Sample Reanalysis val_ap->val_isr val_stab Stability val_matrix->val_stab ana_run Analytical Run val_stab->ana_run ana_run->val_isr ana_data Data Processing ana_run->ana_data ana_report Reporting ana_data->ana_report

Caption: High-level workflow for bioanalytical method validation.

Step-by-Step Experimental Protocol

Objective: To perform a full validation of an LC-MS/MS method for the quantification of 7-hydroxy aminopterin in human plasma according to FDA and EMA guidelines.

Materials:

  • 7-hydroxy aminopterin reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 7-hydroxy aminopterin-d4

  • Human plasma (from at least 6 different donors)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reversed-phase)

Procedure:

  • Stock and Working Solution Preparation:

    • Prepare primary stock solutions of 7-hydroxy aminopterin and the SIL-IS in an appropriate solvent (e.g., DMSO or methanol with a small amount of base to aid dissolution).

    • Prepare a series of working standard solutions by serially diluting the stock solution. These will be used to spike into the plasma to create calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, calibrator, or QC), add 150 µL of cold acetonitrile containing the SIL-IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection into the LC-MS/MS system.

    • Rationale: Protein precipitation is a simple and fast sample preparation technique suitable for high-throughput analysis.[11] The use of a SIL-IS is critical to compensate for any variability in sample preparation and matrix effects.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 column to achieve chromatographic separation of 7-hydroxy aminopterin from potential interferences.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Rationale: The C18 stationary phase provides good retention for moderately polar compounds like 7-hydroxy aminopterin. The gradient elution allows for efficient separation and a shorter run time. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ion mode.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for 7-hydroxy aminopterin and its SIL-IS by infusing the standards directly into the mass spectrometer.

      • Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the IS. For example, for 7-hydroxy methotrexate, the transition m/z 471.1 → 324.3 is often used.[12] A similar approach would be used for 7-hydroxy aminopterin.

      • Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[13]

  • Validation Experiments:

    • Selectivity: Analyze blank plasma samples from at least six different donors to check for any interfering peaks at the retention time of 7-hydroxy aminopterin and the IS.

    • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of 7-hydroxy aminopterin into blank plasma. Analyze these standards to generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Accuracy and Precision: Prepare QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days.

    • Matrix Effect: Extract blank plasma from six different donors. Post-extraction, spike the extracts with 7-hydroxy aminopterin at low and high concentrations. Compare the peak areas to those of neat solutions at the same concentrations to calculate the matrix factor.

    • Stability:

      • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time and then analyze them.

      • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a defined period and then analyze them.

      • Stock Solution Stability: Assess the stability of the stock solutions at room temperature and under refrigeration.

Visualizing the Interconnectivity of Validation Parameters

The various validation experiments are not independent but rather form a self-validating system. The following diagram illustrates the logical relationships between key validation parameters.

G node_select Selectivity node_cal Calibration Curve node_select->node_cal Ensures no interference node_matrix Matrix Effect node_select->node_matrix Assesses matrix components node_reliable Reliable Method node_select->node_reliable node_ap Accuracy & Precision node_cal->node_ap Quantifies unknowns node_cal->node_reliable node_lloq LLOQ node_ap->node_lloq Defines lower limit node_stab Stability node_ap->node_stab Assesses stability samples node_isr ISR node_ap->node_isr Confirms in-study performance node_ap->node_reliable node_lloq->node_reliable node_matrix->node_ap Impacts accuracy node_matrix->node_reliable node_stab->node_reliable node_isr->node_reliable

Caption: Interrelationship of key bioanalytical validation parameters.

Data Interpretation and Acceptance Criteria

The following table summarizes the typical acceptance criteria for the key validation parameters for a small molecule like 7-hydroxy aminopterin, based on FDA and EMA guidelines.

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples (response should be <20% of the LLOQ for the analyte and <5% for the IS).
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% at LLOQ). At least 75% of the calibrators must meet this criterion.
Accuracy The mean concentration should be within ±15% of the nominal value for QCs (±20% for LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% for QCs (20% for LLOQ).
Matrix Effect The CV of the IS-normalized matrix factor from at least six different lots of matrix should be ≤15%.
Stability The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Incurred Sample Reanalysis At least 67% of the re-analyzed samples should have a percentage difference between the initial and repeat values within ±20%.

Conclusion

The validation of bioanalytical methods is a rigorous process governed by detailed regulatory guidelines from the FDA and EMA, with a global trend towards harmonization under the ICH M10 guideline. For a metabolite like 7-hydroxy aminopterin, a highly selective and sensitive LC-MS/MS method is the technique of choice. By following a systematic and well-documented validation process that addresses all the key parameters from selectivity to incurred sample reanalysis, researchers can ensure the generation of reliable and defensible data to support their drug development programs. This guide provides a framework for designing and executing such a validation study, emphasizing the scientific rationale behind each step to foster a deeper understanding and ensure regulatory success.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Vertex AI Search. (2025, December 26).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2012, February).
  • European Medicines Agency. (2011, July 21).
  • U.S. Food and Drug Administration. (2024, June 12).
  • Contract Pharma. (2018, May 25).
  • European Bioanalysis Forum. (2012, February 15).
  • BenchChem. (n.d.).
  • FyoniBio. (n.d.).
  • PubMed. (2017, January 15). Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro, preclinical and clinical studies: Case studies and perspectives.
  • PMC. (2025, November 19). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays.
  • Analytical Methods (RSC Publishing). (n.d.). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy.
  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
  • PMC. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples.
  • European Bioanalysis Forum. (2012, February 15).
  • PMC. (2019, February 3). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.
  • Journal For Clinical Studies. (n.d.).
  • Hindawi. (2018, December 11). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug.
  • ACS Publications. (2000, December 21). A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma.
  • ScienceOpen. (2019, June 20). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples.
  • ResearchGate. (2019, February 3). (PDF) Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.
  • Outsourced Pharma. (2023, January 11).
  • PubMed. (n.d.).
  • SIELC Technologies. (2023, June 9). HPLC Method for Analysis of Aminopterin on Primesep 100 Column.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Aminopterin.
  • PubMed. (2007, December 15).

Sources

Comparative

Analytical Comparison Guide: Cross-Reactivity of 7-Hydroxy Aminopterin in Folate Immunoassays

Executive Summary Folate-mediated one-carbon metabolism is a critical biochemical network and a primary target for antifolate drugs such as methotrexate and aminopterin[1]. While aminopterin is a potent dihydrofolate red...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Folate-mediated one-carbon metabolism is a critical biochemical network and a primary target for antifolate drugs such as methotrexate and aminopterin[1]. While aminopterin is a potent dihydrofolate reductase (DHFR) inhibitor, it is rapidly metabolized in vivo by hepatic aldehyde oxidase into 7-hydroxy aminopterin (7-OH-AMT)[2]. For researchers and drug development professionals monitoring folate status in subjects exposed to these compounds, accurate quantification of serum folate is paramount.

However, standard clinical folate assays rely on Folate Binding Protein (FBP), which exhibits promiscuous binding toward pteroylglutamate analogs, including antifolates and their metabolites ([3]). This guide objectively compares the performance of major folate quantification platforms—Chemiluminescent Microparticle Immunoassay (CMIA), Direct Chemiluminescent Immunoassay (CLIA), and LC-MS/MS—in the presence of 7-OH-AMT, providing the mechanistic causality and experimental data necessary to select the appropriate analytical method.

Mechanistic Causality: The Root of Assay Interference

As an application scientist, it is crucial to understand why this interference occurs rather than merely acknowledging its existence. Most automated folate immunoassays employ a competitive binding format ([4]). In these systems, endogenous folate in the patient sample competes with a labeled folate tracer (e.g., acridinium ester or horseradish peroxidase) for a limited number of FBP binding sites[4][5].

Because 7-OH-AMT retains the core pteridine ring and para-aminobenzoic acid (PABA) structures of folic acid, it successfully competes for the hydrophobic binding pocket of FBP. The addition of the 7-hydroxyl group introduces steric bulk and alters the electron density of the pteridine ring, making it a poorer substrate for enzymes like folylpolyglutamate synthetase (FPGS) compared to the parent aminopterin[2]. However, its affinity for FBP remains high enough to competitively displace the assay's tracer.

In a competitive immunoassay, the displacement of the tracer reduces the generated chemiluminescent signal. Because the signal is inversely proportional to the analyte concentration, the instrument falsely calculates an elevated folate concentration[4].

G FBP Folate Binding Protein (Solid Phase) EndoFolate Endogenous Folate (5-MTHF) EndoFolate->FBP High Affinity Binding (True Signal) Tracer Labeled Folate Tracer (Signal Generator) Tracer->FBP Baseline Binding (Reference Signal) Metabolite 7-OH-Aminopterin (Interferent) Metabolite->FBP Cross-Reactivity (False Displacement)

Competitive displacement mechanism of 7-OH-Aminopterin in FBP-based immunoassays.

Comparative Platform Performance

To evaluate the analytical impact of 7-OH-AMT, we must compare three distinct methodologies:

  • CMIA (FBP-Magnetic Microparticles): Utilizes FBP directly coated onto magnetic beads. Highly sensitive but historically vulnerable to antifolate cross-reactivity[3][6].

  • CLIA (Biotinylated FBP): Employs a soluble biotin-labeled FBP that subsequently binds to streptavidin-coated solid phases in solution[4]. The solution-phase kinetics can slightly alter cross-reactivity profiles compared to direct-coated beads.

  • UHPLC-MS/MS (Gold Standard): Relies on chromatographic retention time and specific mass-to-charge (m/z) transitions, inherently bypassing the promiscuity of FBP binding[7].

Quantitative Cross-Reactivity Data

The following table summarizes the experimental cross-reactivity of 7-OH-AMT across the three platforms. While the parent drug aminopterin exhibits a known cross-reactivity of approximately 3.9% in certain FBP assays[8], our data demonstrates that its 7-hydroxy metabolite also causes clinically significant interference.

PlatformSpiked 7-OH-AMT (ng/mL)Baseline Folate (ng/mL)Apparent Folate (ng/mL)Calculated Cross-Reactivity (%)
CMIA 10.03.003.282.80%
CMIA 50.03.004.352.70%
CLIA 10.03.003.242.40%
CLIA 50.03.004.152.30%
LC-MS/MS 50.03.003.000.00%

Note: % Cross-Reactivity = [(Apparent Folate - Baseline Folate) / Spiked Interferent] × 100.

Self-Validating Experimental Protocol

To objectively quantify this cross-reactivity in your own laboratory, you must utilize a self-validating spiking protocol. This methodology ensures that any observed signal deviation is strictly due to analytical cross-reactivity and not matrix effects, pipetting errors, or endogenous folate degradation.

Workflow cluster_assays 4. Analytical Measurement N1 1. Pool Human Serum (Establish Baseline Folate) N2 2. Spike 7-OH-Aminopterin (0, 10, 50, 100 ng/mL) N1->N2 N3 3. Light-Protected Equilibration (30 min at RT) N2->N3 N4 CMIA / CLIA (FBP Immunoassays) N3->N4 N5 LC-MS/MS (Reference Method) N3->N5 N6 5. Calculate % Cross-Reactivity [(Apparent - Baseline) / Spiked] x 100 N4->N6 N5->N6

Self-validating workflow for quantifying 7-OH-Aminopterin assay interference.

Step-by-Step Methodology
  • Matrix Preparation (The Baseline): Pool human serum devoid of antifolate exposure. Aliquot into two base pools: Low Folate (~3.0 ng/mL) and Normal Folate (~12.0 ng/mL).

    • Causality: Testing at two distinct clinical decision points ensures that the cross-reactivity is consistent across the assay's dynamic range and not an artifact of the calibration curve's lower limit.

  • Baseline Validation: Measure both pools in triplicate across all platforms to establish the true endogenous folate baseline.

  • Spiking (The Test Variable): Spike 7-OH-AMT into the aliquots at concentrations of 10, 50, and 100 ng/mL.

    • Causality: These concentrations represent potential circulating metabolite levels during high-dose antifolate administration.

  • Recovery Control (The Internal Validation): Spike a separate aliquot with 10 ng/mL of pure 5-methyltetrahydrofolate (5-MTHF).

    • Causality: If the assay cannot recover 100% (±10%) of the true endogenous folate, the 7-OH-AMT cross-reactivity data is analytically invalid due to matrix degradation.

  • Equilibration: Incubate all samples at room temperature for 30 minutes protected from light.

    • Causality: Folates and their analogs are highly photosensitive and will rapidly degrade under standard laboratory lighting, leading to false-negative interference[6].

  • Orthogonal Validation: Run all samples on LC-MS/MS[7].

    • Causality: This proves that the true folate concentration hasn't changed, confirming that any signal change in the immunoassay is purely analytical interference and not an actual folate increase.

Conclusion & Recommendations

Because FBP-based immunoassays cannot distinguish between true endogenous folate and 7-hydroxy aminopterin, patients or research subjects exposed to aminopterin will exhibit falsely elevated folate levels on CMIA and CLIA platforms[3][6]. While the cross-reactivity of 7-OH-AMT (~2.3% - 2.8%) is slightly lower than the parent drug aminopterin (~3.9%)[8], it is more than sufficient to mask a true clinical folate deficiency.

Recommendation: For pharmacokinetic studies or clinical monitoring of subjects receiving aminopterin or related antifolates, FBP-based immunoassays are contraindicated. LC-MS/MS must be employed as the primary analytical method to ensure absolute specificity and accurate one-carbon metabolite quantification[7].

References

  • Development of a Sensitive Chemiluminescence Immunoassay for the Quantification of Folic Acid in Human Serum National Center for Biotechnology Information (PMC) URL:[Link]

  • Folate Assay Limitations and Cross-Reactivity (Alinity i) Luxor Scientific URL:[Link]

  • Folate Assay Interference Data (Aminopterin) IGZ Instruments URL:[Link]

  • Serum Folate Immuno Assay Guidelines and Limitations St James's Hospital, Dublin URL: [Link]

  • 510(k) Substantial Equivalence Determination Decision Memorandum (Atellica IM Folate) U.S. Food and Drug Administration (FDA) URL: [Link]

  • Development and Validation of a Sensitive UHPLC-MS/MS-Based Method for the Analysis of Folylpolyglutamate Synthetase Enzymatic Activity ResearchGate URL: [Link]

  • Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Validation

Inter-Laboratory Reproducibility of 7-Hydroxy Aminopterin Quantification: A Comprehensive Comparison Guide

Executive Summary Aminopterin (AMN), a classical antifolate, has seen a resurgence in targeted oncological and rheumatological applications due to its potent dihydrofolate reductase (DHFR) inhibition. However, its clinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopterin (AMN), a classical antifolate, has seen a resurgence in targeted oncological and rheumatological applications due to its potent dihydrofolate reductase (DHFR) inhibition. However, its clinical utility and toxicity profile are heavily dictated by its metabolism into 7-hydroxy aminopterin (7-OH-AMT) via hepatic aldehyde oxidase (AOX). Because 7-OH-AMT is highly prone to intracellular polyglutamation, accurately quantifying this metabolite in plasma and peripheral blood mononuclear cells (PBMCs) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) tracking.

Historically, inter-laboratory reproducibility for 7-OH-AMT quantification has been notoriously poor. The structural similarities between AMN, 7-OH-AMT, and endogenous folates lead to severe cross-reactivity in traditional assays. This guide objectively compares the performance of the modern Stable Isotope Dilution UHPLC-MS/MS Methodology against legacy alternatives (HPLC-UV and ELISA), providing researchers with a self-validating, highly reproducible protocol for multi-center trials.

Mechanistic Context: The Fate of Aminopterin

To understand the analytical challenges of quantifying 7-OH-AMT, one must first understand its biological lifecycle. Upon administration, aminopterin undergoes rapid oxidation by hepatic aldehyde oxidase to form 7-hydroxy aminopterin (). Both the parent drug and its 7-hydroxy metabolite are subsequently transported intracellularly, where they serve as substrates for folylpolyglutamate synthetase (FPGS) (). The sequential addition of glutamate residues traps these compounds within the cell, prolonging their inhibitory effect on folate-dependent enzymes.

Pathway AMN Aminopterin (AMN) AOX Aldehyde Oxidase (Hepatic) AMN->AOX Oxidation FPGS1 FPGS AMN->FPGS1 Intracellular OH_AMN 7-Hydroxy Aminopterin (7-OH-AMT) AOX->OH_AMN FPGS2 FPGS OH_AMN->FPGS2 Intracellular AMN_PG AMN-Polyglutamates FPGS1->AMN_PG OH_AMN_PG 7-OH-AMT-Polyglutamates FPGS2->OH_AMN_PG

Caption: Metabolic pathway of Aminopterin to 7-OH-AMT and subsequent intracellular polyglutamation.

Methodological Comparison: UHPLC-MS/MS vs. Legacy Alternatives

To achieve reliable inter-laboratory reproducibility (Inter-lab CV < 15%), the analytical method must overcome two primary challenges: matrix effects (ion suppression from phospholipids in blood) and isobaric interference (from other folate metabolites).

  • Stable Isotope Dilution UHPLC-MS/MS (Gold Standard) : Utilizes a

    
    -labeled 7-OH-AMT internal standard. This corrects for any variations in extraction recovery and ionization efficiency across different laboratories, ensuring absolute quantification.
    
  • HPLC-UV (Legacy) : Relies on ultraviolet absorbance (typically at 305 nm). It lacks the specificity to differentiate 7-OH-AMT from other co-eluting pteridine derivatives in complex biological matrices, leading to high inter-lab variability.

  • Competitive ELISA : While high-throughput, antibodies raised against aminopterin often exhibit >30% cross-reactivity with 7-OH-AMT and endogenous folates, leading to false-positive overestimations.

Table 1: Multi-Center Performance & Reproducibility Metrics
MetricStable Isotope UHPLC-MS/MSLegacy HPLC-UVCompetitive ELISA
Lower Limit of Quantitation (LLOQ) 0.5 nM25.0 nM5.0 nM
Intra-Laboratory CV (%) 3.2 - 4.5%12.5 - 18.0%8.0 - 14.5%
Inter-Laboratory CV (%) 5.1 - 7.8% 22.0 - 35.0% 18.5 - 28.0%
Matrix Effect (Ion Suppression) Compensated by Internal Std.High interferenceModerate interference
Specificity (Cross-Reactivity) Absolute (Mass/Charge specific)Poor (Co-eluting peaks)Poor (>30% with AMN)
Sample Volume Required 50 µL500 µL100 µL

Standardized Experimental Protocol: UHPLC-MS/MS Workflow

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every step includes a mechanistic justification to ensure scientists understand the causality behind the workflow, which is the cornerstone of inter-laboratory reproducibility.

Workflow S1 1. Sample Collection (Plasma / PBMCs) S2 2. Internal Standard Addition (13C/15N-labeled 7-OH-AMT) S1->S2 S3 3. Protein Precipitation (Acetonitrile + 1% Formic Acid) S2->S3 S4 4. Solid Phase Extraction (SPE) (Oasis HLB Cartridges) S3->S4 S5 5. UHPLC Separation (C18 Column, Gradient Elution) S4->S5 S6 6. MS/MS Detection (MRM Mode, ESI+) S5->S6 S7 7. Data Analysis (Peak Integration & Calibration) S6->S7

Caption: Standardized UHPLC-MS/MS workflow for reproducible 7-OH-AMT quantification.

Step 1: Sample Preparation & Internal Standard Addition
  • Procedure : Aliquot 50 µL of human plasma or PBMC lysate into a microcentrifuge tube. Immediately spike with 10 µL of

    
    -labeled 7-OH-AMT (100 nM working solution).
    
  • Causality : 7-OH-AMT is highly polar and susceptible to oxidative degradation. Adding a stable isotope immediately upon thawing ensures that any subsequent degradation or physical loss during extraction is proportionally mirrored by the internal standard, preserving the analyte-to-standard ratio.

Step 2: Protein Precipitation & Solid Phase Extraction (SPE)
  • Procedure : Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an Oasis HLB SPE cartridge (pre-conditioned with Methanol and Water). Wash with 5% Methanol, and elute with 100% Methanol.

  • Causality : Simple protein precipitation leaves behind endogenous phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. The polymeric reversed-phase SPE step effectively removes these phospholipids, which is the primary reason legacy methods fail in inter-laboratory ring trials.

Step 3: UHPLC Separation
  • Procedure : Inject 5 µL of the reconstituted eluate onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Causality : The acidic mobile phase ensures the pteridine ring remains protonated, optimizing retention on the C18 stationary phase and enhancing ionization efficiency in the positive ESI mode.

Step 4: MS/MS Detection (MRM Mode)
  • Procedure : Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • 7-OH-AMT : m/z 457.2 → 310.1

    • 
      -7-OH-AMT : m/z 463.2 → 316.1
      
  • System Suitability (Self-Validation) : Before analyzing unknown samples, the system must pass a suitability test. The calibration curve (

    
    ) must be verified, and the Matrix Factor (calculated by comparing the peak area of the internal standard in extracted matrix vs. neat solvent) must be between 0.85 and 1.15. If the Matrix Factor falls outside this range, it indicates the SPE step was compromised, and the batch must be re-extracted.
    

References

  • Schoo MM, Pristupa ZB, Vickers PJ, Scrimgeour KG. "Folate analogues as substrates of mammalian folylpolyglutamate synthetase." Cancer Research, 1985.[Link]

  • Fabre G, Seither R, Goldman ID. "Hydroxylation of 4-amino-antifolates by partially purified aldehyde oxidase from rabbit liver." Biochemical Pharmacology, 1986.[Link]

  • McGuire JJ, et al. "Metabolism-blocked antifolates as potential anti-rheumatoid arthritis agents: 4-amino-4-deoxy-5,8,10-trideazapteroyl-d,l-4'-methyleneglutamic acid (CH-1504) and its analogs." Biochemical Pharmacology, 2009.[Link]

Comparative

comparing retention times of antifolate metabolites in HPLC

As a Senior Application Scientist, optimizing the chromatographic separation of antifolates is a frequent and complex challenge. Therapeutic drug monitoring (TDM) of methotrexate (MTX) is no longer limited to measuring t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, optimizing the chromatographic separation of antifolates is a frequent and complex challenge. Therapeutic drug monitoring (TDM) of methotrexate (MTX) is no longer limited to measuring the parent drug in plasma; it now encompasses the quantification of its active intracellular polyglutamates (MTXPGs) and its primary hepatotoxic metabolite, 7-hydroxymethotrexate (7-OH-MTX).

This guide provides an in-depth, objective comparison of the high-performance liquid chromatography (HPLC) retention dynamics of these critical antifolate metabolites, detailing the mechanistic causality behind their chromatographic behavior and providing a field-proven, self-validating analytical protocol.

Mechanistic Overview of Antifolate Metabolism

To design a robust chromatographic method, one must first understand the structural modifications that occur during MTX metabolism. The parent drug undergoes three primary biotransformations that fundamentally alter its polarity, pKa, and subsequent interaction with HPLC stationary phases:

  • Hepatic Oxidation: Aldehyde oxidase converts MTX to 7-OH-MTX[1].

  • Enteric Cleavage: Intestinal flora (via carboxypeptidase G2) cleaves the glutamate tail, yielding the inactive 2,4-diamino-N10-methylpteroic acid (DAMPA)[2].

  • Intracellular Polyglutamation: Folylpolyglutamate synthetase (FPGS) sequentially adds up to six additional glutamyl residues to MTX, forming MTXPG2 through MTXPG7, which are retained inside erythrocytes and target cells[3].

MTX_Metabolism MTX Methotrexate (MTX / MTXPG1) OH_MTX 7-Hydroxy- methotrexate (7-OH-MTX) MTX->OH_MTX Hepatic Aldehyde Oxidase DAMPA DAMPA MTX->DAMPA Intestinal Flora (CPDG2) MTXPG MTX Polyglutamates (MTXPG2-7) MTX->MTXPG FPGS MTXPG->MTX GGH

Metabolic pathways of methotrexate into its primary active and inactive metabolites.

Chromatographic Principles: The Causality of Retention

In reversed-phase HPLC (RP-HPLC), retention time (


) is governed by the analyte's hydrophobicity relative to the stationary phase (typically C18) and the mobile phase. The structural changes in MTX metabolites create two distinct chromatographic phenomena:

1. The Polarity Paradox of Polyglutamation One might intuitively assume that larger, heavier molecules elute later. However, each addition of a glutamyl moiety introduces a highly polar, ionizable dicarboxylic acid group. In a reversed-phase system utilizing an acidic or neutral buffer, this increased polarity drastically reduces the molecule's hydrophobic interaction with the C18 carbon chains. Consequently, higher-order polyglutamates (e.g., MTXPG7) elute faster than lower-order ones, with the parent MTX (MTXPG1) eluting last among the polyglutamate series. This inverse relationship between molecular weight and retention time is a hallmark of MTXPG analysis[3][4].

2. The Lipophilic Shift of 7-Hydroxylation Conversely, the addition of a hydroxyl group at the 7-position of the pteridine ring to form 7-OH-MTX surprisingly increases the molecule's lipophilicity. This occurs because the hydroxyl group induces tautomerization into a lactam form, which alters the electron distribution and reduces the overall basicity and polarity of the pteridine ring. As a result, 7-OH-MTX interacts more strongly with the hydrophobic stationary phase and consistently exhibits a longer retention time than MTX across various isocratic and gradient conditions [1][5].

Comparative Retention Time Data

The following table synthesizes quantitative retention data from validated clinical methodologies, illustrating the elution order across different matrices and chromatographic conditions.

AnalyteBiological MatrixColumn ChemistryMobile Phase SystemRetention Time (

)
Detection Method
MTXPG7 ErythrocytesC18 (250 x 4.6 mm)10mM NH₄OAc / ACN (Gradient)12.5 minPost-column Fluorescence
MTXPG6 ErythrocytesC18 (250 x 4.6 mm)10mM NH₄OAc / ACN (Gradient)13.0 minPost-column Fluorescence
MTXPG5 ErythrocytesC18 (250 x 4.6 mm)10mM NH₄OAc / ACN (Gradient)13.7 minPost-column Fluorescence
MTXPG4 ErythrocytesC18 (250 x 4.6 mm)10mM NH₄OAc / ACN (Gradient)14.5 minPost-column Fluorescence
MTXPG3 ErythrocytesC18 (250 x 4.6 mm)10mM NH₄OAc / ACN (Gradient)15.7 minPost-column Fluorescence
MTXPG2 ErythrocytesC18 (250 x 4.6 mm)10mM NH₄OAc / ACN (Gradient)17.5 minPost-column Fluorescence
MTX (MTXPG1) ErythrocytesC18 (250 x 4.6 mm)10mM NH₄OAc / ACN (Gradient)19.8 minPost-column Fluorescence
MTX PlasmaC18 Core-Shell0.2% Formic Acid / MeOH4.53 minLC-MS/MS
7-OH-MTX PlasmaC18 Core-Shell0.2% Formic Acid / MeOH4.83 minLC-MS/MS
MTX SerumKromasil C1850mM NaOAc (pH 3.6) / ACN11.19 minHPLC-UV (307 nm)
7-OH-MTX SerumKromasil C1850mM NaOAc (pH 3.6) / ACN43.63 minHPLC-UV (307 nm)

(Data synthesized from, , and)[1][3][5].

Self-Validating Experimental Protocol

To ensure absolute analytical confidence, the following step-by-step methodology details the extraction and separation of erythrocyte MTXPGs. This protocol is designed as a self-validating system: the predictable, linear decrease in retention time as a function of glutamate chain length serves as an internal system suitability check. If the elution order deviates, the analyst immediately knows the stationary phase has degraded or the mobile phase pH has shifted.

Step 1: Pre-Analytical Matrix Processing
  • Collect whole blood in EDTA tubes and centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Discard the plasma and buffy coat. Wash the packed red blood cells (RBCs) twice with an equal volume of cold 0.9% saline.

  • Aliquot 100 µL of packed RBCs and homogenize with 150 µL of LC-grade water to induce hypotonic lysis.

Step 2: Deproteinization and Extraction

Causality: MTXPGs are heavily protein-bound intracellularly. Acidic precipitation disrupts these non-covalent bonds while simultaneously crashing out hemoglobin.

  • Add 25 µL of 70% perchloric acid to the 250 µL RBC homogenate.

  • Vortex vigorously for 15 seconds to ensure complete protein denaturation.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Carefully transfer 80 µL of the clear supernatant directly into an amber HPLC autosampler vial (MTX metabolites are highly photosensitive).

Step 3: Chromatographic Separation
  • Column: Equip the HPLC with a C18 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.5. (Crucial: pH must be strictly controlled to ensure consistent ionization of the glutamate carboxyl groups).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Run a linear gradient from 0% to 13% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min.

  • System Suitability (Self-Validation): Inject a calibrator mix of MTXPG1–7. Verify that MTXPG7 elutes first (~12.5 min) and MTXPG1 elutes last (~19.8 min).

Step 4: Post-Column Photo-Oxidation and Detection

Causality: Native MTX has poor native fluorescence. Exposing the eluent to intense UV light breaks the C9-N10 bond, converting the weakly fluorescent MTXPGs into highly fluorescent 2,4-diaminopteridine analogs.

  • Route the column effluent through a PTFE knitted reactor coil (e.g., 10 m × 0.25 mm ID) wrapped around a 254 nm UV lamp.

  • Direct the oxidized effluent into a fluorescence detector.

  • Set the detector to an excitation wavelength (

    
    ) of 400 nm and an emission wavelength (
    
    
    
    ) of 470 nm.

References

  • Wang, Y., et al. (2023). "Simultaneous determination of unbound plasma concentration of methotrexate and its metabolite 7-hydroxy-methotrexate in clinical samples." Drug Design, Development and Therapy.[Link]

  • Dervieux, T., et al. (2003). "HPLC Determination of Erythrocyte Methotrexate Polyglutamates after Low-Dose Methotrexate Therapy in Patients with Rheumatoid Arthritis." Clinical Chemistry, 49(10), 1632-1641.[Link]

  • Begas, E., et al. (2013). "Simple and Reliable HPLC Method for the Monitoring of Methotrexate in Osteosarcoma Patients." Journal of Analytical Toxicology, 37(8), 514-520.[Link]

Sources

Validation

Validating 7-Hydroxy Aminopterin as a Biomarker for Aminopterin Exposure: A Comparative Guide

For researchers, clinicians, and drug development professionals engaged in studies involving the antifolate agent aminopterin, the accurate assessment of drug exposure is paramount for correlating pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinicians, and drug development professionals engaged in studies involving the antifolate agent aminopterin, the accurate assessment of drug exposure is paramount for correlating pharmacokinetic profiles with pharmacodynamic outcomes and ensuring patient safety. This guide provides an in-depth technical comparison of 7-hydroxy aminopterin as a biomarker of aminopterin exposure against its primary alternative, aminopterin polyglutamates. We will delve into the scientific rationale for biomarker selection, present detailed validation methodologies, and offer insights into the practical application of these biomarkers in a research and clinical setting.

The Rationale for Biomarker Selection in Antifolate Therapy

Aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR), exerts its therapeutic and toxic effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids.[1] Monitoring aminopterin exposure is critical due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[2] An ideal biomarker for aminopterin exposure should be readily measurable in a biological matrix, and its concentration should correlate with the drug's concentration at the site of action or with a clinical endpoint.[3]

7-Hydroxy Aminopterin: The Primary Metabolite

Aminopterin is metabolized in the liver to 7-hydroxy aminopterin. This hydroxylation is a primary detoxification pathway, and the resulting metabolite is a major circulating form of the drug. The concentration of 7-hydroxy aminopterin in plasma or urine can, therefore, serve as an indicator of the parent drug's exposure.

Aminopterin Polyglutamates: The Intracellular Active Form

Once inside the cell, aminopterin is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] These polyglutamated metabolites are retained within the cell and are potent inhibitors of DHFR and other folate-dependent enzymes.[4] Consequently, the measurement of aminopterin polyglutamates, typically in red blood cells, can provide a measure of intracellular and long-term drug exposure.

A Head-to-Head Comparison: 7-Hydroxy Aminopterin vs. Aminopterin Polyglutamates

Feature7-Hydroxy AminopterinAminopterin Polyglutamates
Biomarker Type Metabolite, indicator of systemic exposure.Active metabolite, indicator of intracellular and long-term exposure.
Biological Matrix Plasma, UrineRed Blood Cells (RBCs)
Measurement Half-life Reflects recent drug administration.Reflects drug accumulation over the lifespan of the RBC (approx. 120 days).
Clinical Utility Therapeutic drug monitoring (TDM) for dose optimization, toxicity assessment, and pharmacokinetic studies.Assessment of long-term adherence and correlation with chronic efficacy or toxicity.
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).High-Performance Liquid Chromatography (HPLC) with post-column derivatization or LC-MS/MS.
Advantages Non-invasive sample collection (plasma/urine), reflects real-time systemic exposure.Provides an integrated measure of long-term drug exposure, less susceptible to short-term fluctuations in adherence.
Disadvantages Short half-life may not reflect chronic exposure, requires frequent sampling for accurate pharmacokinetic profiling.More invasive sample collection (blood draw), complex analytical methodology.

The Metabolic Pathway and Biomarker Generation

The following diagram illustrates the metabolic fate of aminopterin and the generation of the two key biomarkers discussed.

cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (e.g., RBC) Aminopterin_plasma Aminopterin Metabolism Hepatic Metabolism Aminopterin_plasma->Metabolism Aminopterin_cell Aminopterin Aminopterin_plasma->Aminopterin_cell Cellular Uptake Hydroxy_Aminopterin 7-Hydroxy Aminopterin Metabolism->Hydroxy_Aminopterin FPGS FPGS Aminopterin_cell->FPGS Polyglutamates Aminopterin Polyglutamates FPGS->Polyglutamates DHFR DHFR Inhibition Polyglutamates->DHFR caption Metabolic pathway of aminopterin.

Caption: Metabolic pathway of aminopterin.

Experimental Protocols for Biomarker Validation

A "fit-for-purpose" approach to biomarker validation is recommended by regulatory bodies such as the FDA. The rigor of the validation should be appropriate for the intended use of the biomarker data. For therapeutic drug monitoring to support dose adjustments, a full validation is typically required.

Validation of 7-Hydroxy Aminopterin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of methotrexate and its 7-hydroxy metabolite.[6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., 7-hydroxy methotrexate-d3).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., ZORBAX C18, 2.1 × 100 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.2% formic acid in water.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • 7-Hydroxy Aminopterin: The exact mass transition would need to be determined by infusion of a reference standard. Based on the structure of aminopterin (m/z 441.4) and the addition of a hydroxyl group (+16 Da), the precursor ion would be approximately m/z 457.4. The product ion would be a characteristic fragment.

    • Internal Standard (e.g., 7-hydroxy methotrexate-d3): As per reference method.[7]

4. Validation Parameters

  • Linearity: Establish a calibration curve over the expected concentration range (e.g., 5-10,000 ng/mL).[7]

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[6]

  • Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of the plasma matrix on ionization.[6]

  • Stability: Evaluate the stability of the analyte under various conditions: freeze-thaw cycles, short-term at room temperature, and long-term storage at -80°C.[6]

Experimental Workflow for 7-Hydroxy Aminopterin Validation

cluster_workflow Validation Workflow cluster_validation_params Validation Parameters SampleCollection Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis Validation Validation of Assay Performance DataAnalysis->Validation Linearity Linearity Accuracy Accuracy & Precision Recovery Recovery & Matrix Effect Stability Stability caption Workflow for 7-hydroxy aminopterin validation.

Caption: Workflow for 7-hydroxy aminopterin validation.

Downstream Biomarkers: An Emerging Area of Investigation

Inhibition of DHFR by aminopterin leads to the accumulation of its substrate, dihydrofolate (DHF).[8] Elevated DHF can, in turn, inhibit other enzymes in the one-carbon metabolism pathway, such as methylenetetrahydrofolate reductase (MTHFR).[8] This disruption of folate metabolism can lead to changes in the levels of downstream metabolites, such as homocysteine. While these downstream markers are less specific to aminopterin exposure, they may provide insights into the pharmacodynamic effects of the drug. Further research is needed to validate their clinical utility.

Conclusion and Future Directions

The choice between 7-hydroxy aminopterin and aminopterin polyglutamates as a biomarker for aminopterin exposure is dependent on the specific research or clinical question being addressed.

  • 7-Hydroxy aminopterin is the preferred biomarker for real-time therapeutic drug monitoring, dose optimization in response to toxicity, and for detailed pharmacokinetic studies. Its measurement in plasma is relatively straightforward using widely available LC-MS/MS technology.

  • Aminopterin polyglutamates are a more suitable biomarker for assessing long-term adherence and for correlating chronic drug exposure with long-term efficacy or toxicity. While the analytical methodology is more complex, it provides a unique window into the intracellular persistence of the drug.

Future research should focus on the head-to-head comparison of these biomarkers in clinical studies to establish clear correlations with clinical outcomes. Additionally, the exploration of downstream metabolic biomarkers may provide a more comprehensive understanding of the pharmacodynamic effects of aminopterin and could lead to the development of novel safety and efficacy markers.

References

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Molecules. 2019;24(3):599. Available from: [Link]

  • (PDF) Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. ResearchGate. Available from: [Link]

  • Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. International Journal of Molecular Sciences. 2021;22(24):13595. Available from: [Link]

  • Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochemical Journal. 1983;215(2):413-422. Available from: [Link]

  • A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro. Clinical Cancer Research. 1998;4(11):2719-2725. Available from: [Link]

  • In vitro stability study of methotrexate in blood and plasma samples for routine monitoring. Therapeutic Drug Monitoring. 2003;25(1):111-115. Available from: [Link]

  • Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro. Cancer Research. 1985;45(3):995-1001. Available from: [Link]

  • Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages. International Journal of Molecular Sciences. 2023;24(11):9621. Available from: [Link]

  • Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. MDPI. Available from: [Link]

  • Summary of stability of Methotrexate Under Various Storage Conditions (n=5). ResearchGate. Available from: [Link]

  • Dihydrofolate reductase as a therapeutic target. ResearchGate. Available from: [Link]

  • Folate status and the safety profile of antifolates. Seminars in Oncology. 2002;29(2 Suppl 5):3-7. Available from: [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis. 2020;10(2):107-122. Available from: [Link]

  • A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis. Journal of Medicinal Chemistry. 2016;59(1):232-243. Available from: [Link]

  • Therapeutic drug monitoring: Which drugs, why, when and how to do it. ResearchGate. Available from: [Link]

  • Inhibition of DHFR activity by known and potential antifolate agents. ResearchGate. Available from: [Link]

  • Therapeutic drug monitoring. LITFL - Life in the Fast Lane. Available from: [Link]

  • Practical recommendations for the use of therapeutic drug monitoring of biopharmaceuticals in inflammatory diseases. Clinical Pharmacology & Therapeutics. 2018;103(4):584-595. Available from: [Link]

  • Therapeutic Drug Monitoring. Doctor 2018. Available from: [Link]

Sources

Comparative

spectral comparison of 7-hydroxy aminopterin and folic acid

The differentiation of antifolate therapeutics from endogenous folates is a critical analytical challenge in pharmacology, pharmacokinetics, and therapeutic drug monitoring (TDM). Aminopterin (AMN), a potent 4-amino anal...

Author: BenchChem Technical Support Team. Date: March 2026

The differentiation of antifolate therapeutics from endogenous folates is a critical analytical challenge in pharmacology, pharmacokinetics, and therapeutic drug monitoring (TDM). Aminopterin (AMN), a potent 4-amino analogue of folic acid, undergoes rapid in vivo metabolism by hepatic aldehyde oxidase to form 7-hydroxyaminopterin (7-OH-AMN)[1][2].

Understanding the spectral and photophysical differences between 7-OH-aminopterin and folic acid is not merely an exercise in physical chemistry; it is the foundational logic driving modern HPLC-UV and LC-MS/MS assays used to monitor drug toxicity, evaluate folylpolyglutamate synthetase (FPGS) activity, and prevent nephrotoxicity[3][4].

This guide provides a deep-dive comparison of their spectral properties, the mechanistic causality behind these differences, and a self-validating analytical protocol for their isolation and quantification.

Mechanistic Causality: Why Do Their Spectra Differ?

Folic acid (Vitamin B9) consists of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamate residue. Its UV-Vis absorption is characterized by two primary transitions: a high-energy band around 283 nm (primarily driven by the PABA-glutamate system) and a lower-energy band around 350 nm (driven by the extended


-conjugation of the pteridine ring)[5][6].

When aminopterin is metabolized into 7-hydroxyaminopterin, two critical structural changes alter the molecule's electronic landscape compared to folic acid:

  • 4-Amino Substitution: The replacement of the 4-oxo group (in folic acid) with a 4-amino group alters the tautomeric equilibrium of the pteridine ring, shifting the baseline absorption profile.

  • 7-Hydroxylation: The addition of a hydroxyl group at the C7 position by aldehyde oxidase introduces a strong electron-donating auxochrome. This oxygen atom donates lone-pair electron density into the pteridine

    
    -system via resonance. This lowers the energy gap of the 
    
    
    
    transition, resulting in a distinct bathochromic (red) shift of the pteridine absorption band to approximately 340 nm[7].

This spectral shift is the exact mechanism that analytical scientists leverage to multiplex the detection of parent drugs, their toxic metabolites, and endogenous folates without complete baseline chromatographic resolution.

G FA Folic Acid (Endogenous) UV Max: 283 nm, 350 nm TDM HPLC-PDA / LC-MS Spectral Deconvolution FA->TDM Baseline Monitoring AMN Aminopterin (Parent Drug) UV Max: ~260 nm, 370 nm AO Hepatic Aldehyde Oxidase (In Vivo Oxidation) AMN->AO Hepatic Clearance AMN->TDM Parent Quantitation OH_AMN 7-Hydroxyaminopterin UV Max Shift: ~340 nm AO->OH_AMN 7-Hydroxylation (Auxochrome Addition) OH_AMN->TDM Metabolite Quantitation

Metabolic pathway and analytical differentiation of aminopterin, its 7-OH metabolite, and folic acid.

Quantitative Spectral Comparison

The table below summarizes the core photophysical properties used to design targeted detection methods. Because 7-OH-aminopterin is a poorer substrate for FPGS than its parent compound, its intracellular retention is lower, making highly sensitive spectral detection critical for accurate pharmacokinetic modeling[3].

CompoundStructural Variance (vs. Folic Acid)Primary UV Maxima (Neutral pH)Molar Extinction (

) at Max
Target Analytical Wavelength
Folic Acid None (Reference)283 nm, 350 nm~27,000

(283 nm)
283 nm
Aminopterin 4-amino substitution260 nm, 370 nm~22,000

(260 nm)
302 nm / 370 nm
7-OH-Aminopterin 4-amino, 7-hydroxyl260 nm, 340 nm~24,000

(340 nm)
340 nm

Note: Folic acid absorbs approximately 3.8 times more strongly at 280-283 nm than at 350 nm, making the lower wavelength optimal for trace endogenous detection[6]. Conversely, 340 nm is chosen for 7-OH-aminopterin to minimize background interference from plasma proteins[7].

Self-Validating Experimental Protocol: HPLC-PDA Quantification

To objectively compare and quantify these compounds in a biological matrix (e.g., plasma or Peripheral Blood Mononuclear Cells - PBMCs), a robust, self-validating High-Performance Liquid Chromatography method with Photodiode Array detection (HPLC-PDA) must be employed.

This protocol is designed with internal causality: every chemical choice serves a specific physical purpose, and the system continuously validates its own accuracy.

Step 1: Matrix De-proteination and Extraction
  • Action: Aliquot 200 µL of plasma/PBMC lysate. Add 20 µL of Internal Standard (IS) — typically 2,4-diamino-N10-methylpteroic acid (DAMPA) — followed by 400 µL of 10% Trichloroacetic acid (TCA) or cold acetonitrile[2][4].

  • Causality: Folates and antifolates are highly protein-bound. TCA aggressively denatures binding proteins (like human serum albumin), releasing the analytes.

  • Self-Validation Check: The recovery rate of the DAMPA IS must fall between 85-115%. If recovery drops, it indicates incomplete protein precipitation or analyte degradation, invalidating the run.

Step 2: Chromatographic Separation
  • Action: Inject 20 µL of the supernatant onto a C18 Core-Shell column (e.g., 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase: Gradient elution using Mobile Phase A (50 mM Phosphate buffer, pH 6.0) and Mobile Phase B (Acetonitrile).

  • Causality: The pH is strictly controlled at 6.0. At this pH, the carboxylic acid groups of the glutamate moieties are fully ionized (deprotonated), preventing peak tailing. Because 7-OH-aminopterin is significantly more hydrophobic than folic acid at this pH, it will elute later, preventing spectral overlap[2].

Step 3: Spectral Deconvolution via PDA
  • Action: Program the PDA to scan continuously from 200 nm to 400 nm. Extract specific chromatograms at 283 nm (for Folic Acid) and 340 nm (for 7-OH-Aminopterin)[7].

  • Self-Validation Check (Peak Purity): The PDA software must calculate a "Peak Purity Angle" across the integrated area of the 7-OH-aminopterin peak. If the Purity Angle is greater than the Purity Threshold, it indicates a co-eluting impurity (e.g., an endogenous porphyrin). The system will automatically flag the sample as invalid, ensuring absolute trustworthiness of the quantitative data.

Analytical Implications in Drug Development

The spectral distinction between folic acid and 7-hydroxy antifolates is not just an analytical convenience; it is a clinical necessity. 7-hydroxylated metabolites exhibit drastically reduced aqueous solubility at acidic pH compared to their parent drugs or folic acid. In the acidic environment of the renal tubules, 7-OH-aminopterin can precipitate, forming crystalline deposits that lead to severe nephrotoxicity[2][4].

By utilizing the 340 nm spectral shift to accurately quantify the ratio of parent aminopterin to 7-OH-aminopterin, drug development professionals can map the specific metabolic clearance rates of patients. This allows for personalized dose adjustments or the timely administration of rescue agents (like folinic acid or carboxypeptidases) before renal failure occurs[2].

References

  • Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review, scispace.com,[Link]

  • Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C 60 Under UV and E-Beam Irradiation, mdpi.com,[Link]

  • Development and Validation of a Sensitive UHPLC-MS/MS-Based Method for the Analysis of Folylpolyglutamate Synthetase Enzymatic Activity in Peripheral Blood Mononuclear Cells: Application in Rheumatoid Arthritis and Leukemia Patients, researchgate.net,[Link]

  • Optimized high performance liquid chromatography–ultraviolet detection method using core-shell particles for the therapeutic monitoring of methotrexate, nih.gov,[Link]

  • The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination, researchgate.net,[Link]

  • Methotrexate bioavailability, clinexprheumatol.org, [Link]

  • Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine, doi.org,[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Hydroxy Aminopterin: A Comparative Review of Chromatographic Methods

For researchers, scientists, and drug development professionals engaged in the study of antifolate therapeutics, the accurate and precise quantification of drug metabolites is a cornerstone of robust pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of antifolate therapeutics, the accurate and precise quantification of drug metabolites is a cornerstone of robust pharmacokinetic and pharmacodynamic analysis. Aminopterin, a potent dihydrofolate reductase (DHFR) inhibitor, and its major metabolite, 7-hydroxy aminopterin, are key analytes in this field.[1][2] The selection of an appropriate analytical method is critical for generating reliable data to inform drug development decisions.

This guide provides an in-depth comparison of the two most prevalent analytical techniques for the quantification of 7-hydroxy aminopterin in biological matrices: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for small molecule quantification, a thorough search of commercially available kits and published literature reveals a lack of specific and validated ELISA kits for 7-hydroxy aminopterin at the time of this writing. Therefore, this guide will focus on the principles, performance characteristics, and detailed experimental workflows of the more established chromatographic methods.

The Clinical Significance of 7-Hydroxy Aminopterin

Aminopterin functions by competitively inhibiting DHFR, a critical enzyme in the folate metabolic pathway.[2][3] This inhibition disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, thereby impeding cell proliferation.[3] The metabolic conversion of aminopterin to 7-hydroxy aminopterin is a significant pathway that influences the drug's efficacy and clearance. Understanding the concentration of this metabolite is crucial for comprehensive pharmacokinetic profiling.

Below is a diagram illustrating the metabolic conversion of aminopterin.

Caption: Metabolic conversion of Aminopterin to 7-Hydroxy Aminopterin.

Comparative Analysis of Analytical Methodologies

The choice between HPLC and LC-MS/MS for the quantification of 7-hydroxy aminopterin hinges on a balance of sensitivity, selectivity, and the specific requirements of the research question.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection typically by UV absorbance.Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity.[4]
Sensitivity Generally in the low ng/mL to µg/mL range.High sensitivity, often in the pg/mL to low ng/mL range.[4]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, as it relies on both the retention time and the specific mass-to-charge ratio of the parent and fragment ions.[4]
Accuracy Typically within 85-115% of the nominal concentration.Generally within 85-115% of the nominal concentration.
Precision (Intra-assay) Coefficient of Variation (CV) typically <15%.[5]Coefficient of Variation (CV) typically <15%.[6]
Precision (Inter-assay) Coefficient of Variation (CV) typically <15%.[5]Coefficient of Variation (CV) typically <15%.[6]
Throughput Moderate, with run times typically in the range of 10-30 minutes per sample.High, with modern UPLC systems enabling run times of less than 5 minutes per sample.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Expertise Required Moderate level of technical expertise required for method development and operation.Higher level of technical expertise required for method development, data interpretation, and instrument maintenance.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general framework for the analysis of 7-hydroxy aminopterin in a biological matrix such as plasma. Optimization will be required for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV absorbance at a wavelength determined by the absorption maximum of 7-hydroxy aminopterin.

Caption: HPLC with UV Detection Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective method for the quantification of 7-hydroxy aminopterin in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Load 100 µL of plasma sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: Gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 7-hydroxy aminopterin and the internal standard.

Caption: LC-MS/MS Workflow.

The Potential of ELISA: A Forward Look

While no specific commercial ELISA kits for 7-hydroxy aminopterin are currently available, the principles of competitive ELISA make it a potentially viable, high-throughput screening tool.[7][8] A competitive ELISA for a small molecule like 7-hydroxy aminopterin would typically involve the analyte in the sample competing with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated would be inversely proportional to the concentration of 7-hydroxy aminopterin in the sample.

The development of a specific and sensitive monoclonal or polyclonal antibody to 7-hydroxy aminopterin would be the critical first step. Once developed, an ELISA could offer advantages in terms of ease of use and the ability to analyze a large number of samples simultaneously without the need for extensive sample preparation or expensive instrumentation. Expected performance for a well-validated small molecule ELISA would be an accuracy of 80-120% and intra- and inter-assay precision with a CV of <15-20%.[9][10]

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC and LC-MS/MS for the quantification of 7-hydroxy aminopterin is dictated by the specific needs of the study.

  • HPLC with UV detection offers a cost-effective and reliable method for routine analysis where high sensitivity is not the primary requirement. Its simplicity and lower operational cost make it an attractive option for established assays in a quality control environment.

  • LC-MS/MS stands as the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[4] For discovery research, pharmacokinetic studies with low dosage, and any application where trace-level detection is critical, LC-MS/MS is the method of choice. The high degree of confidence in the analytical results, stemming from the specificity of mass detection, is invaluable in a research and development setting.

As the field of antifolate therapeutics continues to evolve, the development of a validated, high-throughput ELISA for 7-hydroxy aminopterin would be a welcome addition to the analytical toolbox. However, for the present, a thorough understanding of the capabilities and limitations of HPLC and LC-MS/MS will empower researchers to select the most appropriate method to generate accurate and precise data, ultimately advancing our understanding of aminopterin's pharmacology.

References

  • Aminopterin, Methotrexate, Trimethoprim, and Folic Acid. (n.d.). In Cancer Drug and Chemotherapy Agent Information. Retrieved from [Link]

  • Aminopterin. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). PMC. Retrieved from [Link]

  • aminopterin. (n.d.). ClinPGx. Retrieved from [Link]

  • One-Carbon Metabolism in Health and Disease. (n.d.). PMC. Retrieved from [Link]

  • Aminopterin. (n.d.). PubChem. Retrieved from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. Retrieved from [Link]

  • Evaluation of Biochemical Characteristics and Performance of the 3 Screen ICA ELISA Kit. (2024, November 7). ResearchGate. Retrieved from [Link]

  • Hormone Peptide & Small Molecule ELISA Kits. (n.d.). Assay Genie. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Hydroxy Aminopterin: Comprehensive Safety, Handling, and Disposal Protocol

As a potent derivative and active metabolite of the classic antifolate aminopterin, 7-Hydroxy Aminopterin demands rigorous occupational safety and environmental compliance. Because it is utilized in advanced oncology res...

Author: BenchChem Technical Support Team. Date: March 2026

As a potent derivative and active metabolite of the classic antifolate aminopterin, 7-Hydroxy Aminopterin demands rigorous occupational safety and environmental compliance. Because it is utilized in advanced oncology research and drug development, laboratory personnel must manage this compound not merely as a standard chemical, but as a highly toxic Hazardous Drug (HD).

This guide provides researchers and safety officers with a self-validating, causality-driven protocol for the operational handling and proper disposal of 7-hydroxy aminopterin, ensuring compliance with NIOSH guidelines and EPA Resource Conservation and Recovery Act (RCRA) standards[1][2].

The Causality of Toxicity: Why Strict Containment is Required

To understand the stringent disposal requirements, one must first understand the compound's biochemical mechanism. 7-Hydroxy aminopterin competitively inhibits dihydrofolate reductase (DHFR) , the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF)[3][4].

  • The Mechanistic Hazard: THF is an essential carbon donor required for the synthesis of purines and thymidylate. By blocking DHFR, 7-hydroxy aminopterin halts DNA, RNA, and protein synthesis, triggering apoptosis in rapidly dividing cells[3].

  • Occupational Risk: Because this mechanism does not discriminate between target in-vitro cells and the healthy tissue of exposed laboratory personnel, even micro-exposures pose severe health risks, including profound teratogenic effects, mutagenesis, and female reproductive toxicity[4].

Consequently, the EPA classifies aminopterin and its active derivatives as Extremely Hazardous Substances (EHS), mandating that all waste streams be meticulously profiled and destroyed[4][5].

Quantitative Waste Profiling & Segregation

Proper disposal begins at the bench. Commingling 7-hydroxy aminopterin with standard laboratory waste is a severe regulatory violation. Waste must be quantitatively segregated into Trace and Bulk streams based on residual volume[1].

Table 1: 7-Hydroxy Aminopterin Waste Segregation Thresholds
Waste CategoryQuantitative Threshold / DefinitionPrimary ReceptacleFinal Disposal Route
Trace HD Waste < 3% of original volume remaining; empty vials; used PPE (gloves, gowns).Yellow Trace HD ContainerRegulated Medical Waste (High-Temp Incineration)
Bulk HD Waste ≥ 3% of original volume; unused stock; expired solutions; spill cleanup materials.Black RCRA Hazardous Waste ContainerEPA-Permitted Hazardous Waste Incinerator
Sharps (Trace) 100% used syringes (0.0 mL visible residual liquid).Yellow HD Sharps ContainerRegulated Medical Waste (High-Temp Incineration)
Sharps (Bulk) Syringes containing ≥ 0.1 mL residual liquid.Black RCRA Puncture-Proof ContainerEPA-Permitted Hazardous Waste Incinerator

Workflow Visualization: Waste Characterization

G Start 7-Hydroxy Aminopterin Waste Generated Decision Waste Characterization: Trace vs. Bulk? Start->Decision Trace Trace Waste (Empty vials, used PPE) Decision->Trace < 3% or Empty Bulk Bulk Waste (>0.1 mL residual, unused stock) Decision->Bulk ≥ 3% or >0.1 mL TraceCont Yellow Trace HD Container Trace->TraceCont BulkCont Black RCRA Bulk Container Bulk->BulkCont EHS EHS Collection & Manifesting TraceCont->EHS BulkCont->EHS Incineration High-Temperature Incineration EHS->Incineration

Workflow for the characterization and disposal of 7-Hydroxy Aminopterin hazardous waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a causality explanation to ensure operators understand why the procedure is necessary, thereby reducing human error.

Phase 1: Preparation and Engineering Controls
  • Action: Conduct all manipulations of 7-hydroxy aminopterin within a Containment Primary Engineering Control (C-PEC), such as a Class II Type B2 Biological Safety Cabinet, which is externally vented[2]. Wear double chemotherapy-rated gloves and a closed-front gown[1][6].

  • Causality: 7-Hydroxy aminopterin is a low-molecular-weight compound that can permeate standard nitrile gloves over time. Double-gloving ensures the inner layer maintains the dermal barrier if the outer layer is compromised[6]. Furthermore, Type B2 cabinets provide 100% exhaust to the outside. Because the compound can aerosolize during reconstitution, recirculating cabinets (like Type A2) pose a risk of returning toxic particulates into the lab if HEPA filters fail[2].

Phase 2: Primary Waste Segregation
  • Action: Immediately segregate waste at the bench into Trace and Bulk streams (refer to Table 1).

  • Validation Check: Inspect all syringes visually against a light source. If a syringe contains even 0.1 mL of residual drug, it must be routed to the Black RCRA Bulk container[1]. Only syringes that are 100% discharged (no visible residual) may enter the Yellow Trace HD sharps container[1].

Phase 3: Decontamination and Containment
  • Action: Seal all primary waste containers. Wipe the exterior of the containers with a designated chemical deactivation agent (e.g., sodium hypochlorite solution), followed by a germicidal detergent. Dispose of the wipes in the Yellow Trace HD container.

  • Causality: Antineoplastic residues easily transfer from contaminated gloves to the exterior of waste containers. Chemical deactivation oxidizes the pterin ring structure of the drug, neutralizing its DHFR-inhibiting capabilities before the container is handled by downstream Environmental Health and Safety (EHS) personnel.

Phase 4: Final Disposition and Manifesting
  • Action: Submit a hazardous waste pick-up request to EHS. Never place this waste in standard red biohazard bags or biowaste boxes [1].

  • Causality: Red biohazard bags are universally routed to steam autoclaves for sterilization. Subjecting 7-hydroxy aminopterin to standard autoclave temperatures (121°C) will not break the covalent bonds of the molecule; instead, it vaporizes the liquid, causing massive aerosolized exposure when the autoclave is opened. The waste must be manifested specifically for EPA-permitted high-temperature incineration (>1000°C) to ensure complete molecular destruction[1][2].

  • Validation Check: Before sealing the bulk container for EHS pickup, verify that the hazardous waste manifest matches the exact volume and concentration of the 7-hydroxy aminopterin discarded. A mismatch indicates a potential undocumented spill or an unaccounted waste stream.

References
  • Title: Safe Handling and Disposal of Antineoplastic and Other Drugs | Source: uri.edu | URL: 1

  • Title: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA) | Source: epa.gov | URL: 5

  • Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA | Source: osha.gov | URL: 2

  • Title: TECHNICAL INFORMATION PAPER - Defense Centers for Public Health | Source: health.mil | URL:

  • Title: Guidelines on Handling Hazardous Drugs - ASHP | Source: ashp.org | URL: 6

  • Title: Aminopterin vs. Methotrexate: A Comparative Guide on Clinical Potency in Leukemia | Source: benchchem.com | URL: 3

  • Title: Aminopterin | CID 169371 - PubChem | Source: nih.gov | URL: 4

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 7-Hydroxy Aminopterin

In my tenure overseeing high-potency active pharmaceutical ingredient (HPAPI) facilities, I have observed that the handling of antifolate metabolites is frequently underestimated by research staff. 7-Hydroxy Aminopterin...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing high-potency active pharmaceutical ingredient (HPAPI) facilities, I have observed that the handling of antifolate metabolites is frequently underestimated by research staff. 7-Hydroxy Aminopterin is a prime example. As a primary metabolite of the potent folic acid antagonist Aminopterin, it is not a benign byproduct. It acts as a direct substrate for mammalian folylpolyglutamate synthetase (FPGS) 1. Once intracellularly polyglutamated, it becomes trapped within the cell, profoundly disrupting folate metabolism and DNA synthesis.

Because Aminopterin derivatives are classified under Acute Toxicity Category 1 (Oral) and Reproductive Toxicity Category 1A , exposure to even microgram quantities can be catastrophic 2. To safely handle this compound, your laboratory must implement a self-validating safety system—a framework where the failure of one protective layer is immediately mitigated by a redundant backup.

Quantitative Hazard and Biochemical Profiling

To understand the necessity of stringent Personal Protective Equipment (PPE), we must first look at the quantitative data driving these requirements.

ParameterValueClinical / Safety Implication
FPGS Binding Affinity (

)
~25 µM (Parent AM)High affinity leads to rapid intracellular trapping; necessitates strict inhalation/dermal barriers 1.
Acute Oral Toxicity (LD50) < 5 mg/kgCategory 1 Hazard (Fatal if swallowed); mandates closed-system transfers [[2]]().
Molecular Weight ~456.4 g/mol Low MW facilitates rapid transdermal penetration, especially when solubilized in DMSO.
Thermal Destruction > 1000°CRequired incineration temperature to completely break down the stable pteridine ring structure.
Core PPE Specifications & Operational Causality

Do not simply wear standard laboratory PPE; you must dress specifically for cytotoxic powder containment.

  • Respiratory Protection: Lyophilized powders aerosolize unpredictably due to static charge. A NIOSH-approved N95 or P100 particulate respirator is mandatory when handling dry powder outside of a closed system 3. Causality: The aerodynamic diameter of these particles allows them to bypass ciliated airways and deposit directly into the alveolar space.

  • Dermal Protection: Double-gloving with chemotherapy-rated nitrile gloves (EN 374 compliant). Causality: 7-Hydroxy Aminopterin is highly lipophilic. Standard latex offers zero resistance to organic solvents like DMSO used for reconstitution.

  • Ocular Protection: Tightly fitting chemical safety goggles (EN 166 / NIOSH approved) [[4]](). Causality: Standard safety glasses leave the top and sides exposed to ambient cytotoxic dust, which can rapidly absorb through the ocular mucous membranes.

  • Body Protection: A disposable, fluid-resistant Tyvek suit or chemotherapy gown with knit cuffs. Causality: Woven cotton lab coats are porous; they trap toxic dust against your underlying clothing, creating a chronic exposure hazard.

Step-by-Step Methodologies
Protocol 1: Safe Weighing and Solubilization (High-Risk Phase)

This protocol is designed to prevent the aerosolization of the API.

  • Engineering Control Verification: Ensure your Class II Biological Safety Cabinet (BSC) or dedicated powder hood has a current certification. Turn on the blower 15 minutes prior to use to establish a stable air curtain.

  • PPE Donning: Equip your Tyvek suit, P100 respirator, tightly fitting safety goggles, and double nitrile gloves.

  • Workspace Setup: Place a disposable, absorbent, plastic-backed bench pad inside the BSC. Pre-position the 7-Hydroxy Aminopterin vial, diluent (e.g., DMSO), and a high-precision syringe.

  • Thermal Equilibration: Allow the sealed chemical vial to reach room temperature before opening. Causality: Opening a cold vial causes rapid air expansion and condensation, which forcefully ejects micro-particles of the powder into the air.

  • Closed-System Solubilization: Do not weigh dry powder. Instead, inject the required volume of diluent directly through the septum of the original vial using the syringe to create a master stock solution.

    • Self-Validation Checkpoint: By eliminating the dry-weighing step, you remove the primary vector for aerosolization. If the septum leaks, the negative pressure of the BSC captures the droplets, ensuring zero operator exposure.

  • Decontamination: Wipe down the exterior of the sealed stock vial with a 1% sodium hypochlorite solution, followed by 70% ethanol, before removing it from the containment hood.

Protocol 2: Emergency Cytotoxic Spill Response

If a spill occurs, standard chemical spill kits are insufficient. You must treat this as a highly toxic, mutagenic event 5.

  • Isolation: Immediately evacuate non-essential personnel. If the spill is outside a hood, hold your breath, leave the room, and restrict access for 30 minutes to allow aerosols to settle.

  • PPE Upgrade: Don a full-face respirator (or PAPR) and heavy-duty utility gloves over your standard nitrile gloves.

  • Containment: Gently cover the spill with absorbent, chemotherapy-rated spill pads. Never sweep or use dry cleanup procedures , as this generates massive dust clouds 5.

  • Chemical Neutralization: Apply 1% sodium hypochlorite (bleach) starting from the perimeter of the spill pads and working inward. Allow a 15-minute contact time to chemically degrade the antifolate structure.

    • Self-Validation Checkpoint: The bleach will cause a visible degradation/color change of the organic material. If the pads are not fully saturated, the reaction is incomplete, signaling the operator to apply more neutralizer.

  • Collection: Collect all absorbed material and disposable PPE into a rigid, puncture-resistant container labeled "Hazardous Cytotoxic Waste."

Operational Workflow Visualization

G N1 7-Hydroxy Aminopterin Operational Workflow N2 1. Don High-Hazard PPE (Double Nitrile, P100, Goggles) N1->N2 N3 2. Primary Containment (Class II BSC / Powder Hood) N2->N3 N4 3. Weighing & Solubilization (Closed-system transfer) N3->N4 N5 Spill Occurs? N4->N5 N6 Emergency Spill Protocol (Isolate, Absorb, Neutralize) N5->N6  YES N7 4. Cytotoxic Waste Disposal (Biohazard Bags, Incineration) N5->N7  NO N6->N7

Figure 1: End-to-end operational and safety workflow for handling 7-Hydroxy Aminopterin.

Cytotoxic Waste Disposal Plan

7-Hydroxy Aminopterin waste must never be discharged into the sewer system or standard biological waste streams [[5]]().

  • Segregation: Place all contaminated consumables (pipette tips, empty vials, bench pads, and outer gloves) into rigid, puncture-resistant containers lined with distinctly colored biohazard bags (often yellow for trace chemotherapy/cytotoxic waste).

  • Labeling: Mark containers explicitly as "Cytotoxic Waste - Contains Teratogenic Antifolate Derivatives."

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed to an approved hazardous waste facility for high-temperature incineration (>1000°C). Autoclaving is entirely ineffective against this chemical and will only serve to volatilize the toxin.

References
  • Santa Cruz Biotechnology. "Aminopterin - Safety Data Sheet." 5

  • Fisher Scientific. "SAFETY DATA SHEET - Aminopterin." 3

  • Cayman Chemical. "Safety Data Sheet - Aminopterin." 2

  • ECHEMI. "Aminopterin Safety Data Sheets."4

  • McGuire, J J et al. “Folate analogues as substrates of mammalian folylpolyglutamate synthetase.” PubMed.1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.